molecular formula C9H14N2 B1271460 3-(aminomethyl)-N,N-dimethylaniline CAS No. 57678-46-3

3-(aminomethyl)-N,N-dimethylaniline

Cat. No.: B1271460
CAS No.: 57678-46-3
M. Wt: 150.22 g/mol
InChI Key: SJIFOHPZHHKGLQ-UHFFFAOYSA-N
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Description

3-(aminomethyl)-N,N-dimethylaniline is a useful research compound. Its molecular formula is C9H14N2 and its molecular weight is 150.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(aminomethyl)-N,N-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c1-11(2)9-5-3-4-8(6-9)7-10/h3-6H,7,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJIFOHPZHHKGLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00375422
Record name 3-(aminomethyl)-N,N-dimethylaniline
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Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57678-46-3
Record name 3-(Dimethylamino)benzenemethanamine
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(aminomethyl)-N,N-dimethylaniline
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Record name 3-(aminomethyl)-N,N-dimethylaniline
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-(aminomethyl)-N,N-dimethylaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 3-(aminomethyl)-N,N-dimethylaniline, a versatile aromatic amine with potential applications in pharmaceutical and materials science. This document details its known characteristics, outlines plausible experimental protocols for its synthesis and purification, and discusses its spectral properties and safety considerations.

Chemical and Physical Properties

The following tables summarize the key physical and computed properties of this compound. This data is essential for its handling, characterization, and application in a laboratory setting.

Table 1: Physical Properties

PropertyValueSource
CAS Number 57678-46-3[1]
Molecular Formula C₉H₁₄N₂[1]
Molecular Weight 150.22 g/mol [1]
Appearance Clear, colorless oil[2]
Boiling Point 86-88 °C at 0.08 mmHg[3]
Density 1.019 g/cm³[3]
Flash Point 102 °C[3]

Table 2: Computed Chemical Properties

PropertyValueSource
IUPAC Name This compound[1]
XLogP3 1.3[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 2[1]
Rotatable Bond Count 2[1]
Exact Mass 150.115698455 Da[1]
Monoisotopic Mass 150.115698455 Da[1]
Topological Polar Surface Area 29.3 Ų[1]
Heavy Atom Count 11[1]

Synthesis and Purification Protocols

Proposed Synthesis via Reduction of 3-(dimethylamino)benzonitrile

A potential synthetic route involves the reduction of 3-(dimethylamino)benzonitrile.

Reaction Scheme:

G 3-(dimethylamino)benzonitrile 3-(dimethylamino)benzonitrile This compound This compound 3-(dimethylamino)benzonitrile->this compound Reduction (e.g., LiAlH4 in THF or H2/Raney Ni) G cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification Reactant Reactant Reaction Mixture Reaction Mixture Reactant->Reaction Mixture Reduction Quenching Quenching Reaction Mixture->Quenching Filtration Filtration Quenching->Filtration Drying Drying Filtration->Drying Solvent Removal Solvent Removal Drying->Solvent Removal Crude Product Crude Product Solvent Removal->Crude Product Purification Method Purification Method Crude Product->Purification Method Vacuum Distillation Vacuum Distillation Purification Method->Vacuum Distillation High Boiling Liquid Column Chromatography Column Chromatography Purification Method->Column Chromatography Complex Mixture Pure Product Pure Product Vacuum Distillation->Pure Product Column Chromatography->Pure Product G Aromatic Amine Aromatic Amine Acylation Acylation Aromatic Amine->Acylation RCOCl Alkylation Alkylation Aromatic Amine->Alkylation R-X Electrophilic\nAromatic Substitution Electrophilic Aromatic Substitution Aromatic Amine->Electrophilic\nAromatic Substitution E+ Amide Amide Acylation->Amide Secondary/Tertiary Amine Secondary/Tertiary Amine Alkylation->Secondary/Tertiary Amine Substituted Aniline\n(ortho/para) Substituted Aniline (ortho/para) Electrophilic\nAromatic Substitution->Substituted Aniline\n(ortho/para)

References

Technical Guide: Physicochemical Characterization of 3-(dimethylamino)benzylamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(dimethylamino)benzylamine is a substituted aromatic amine with potential applications in medicinal chemistry and materials science. A thorough understanding of its physical properties is fundamental for its synthesis, purification, formulation, and application. This technical guide provides a summary of available data for structurally related isomers and outlines detailed experimental protocols for the determination of key physical properties of 3-(dimethylamino)benzylamine. Due to the limited availability of experimental data for 3-(dimethylamino)benzylamine in publicly accessible databases, this guide also serves as a practical framework for its empirical characterization.

Data Presentation: Comparative Physicochemical Properties of Isomeric Amines

To provide a contextual reference for the anticipated properties of 3-(dimethylamino)benzylamine, the following table summarizes the reported physical properties of its isomers, N,N-dimethylbenzylamine and 4-(dimethylamino)benzylamine.

Physical PropertyN,N-Dimethylbenzylamine4-(Dimethylamino)benzylamine dihydrochloride3-(dimethylamino)benzylamine
CAS Number 103-83-3[1]34403-52-6[2]Data not available
Molecular Formula C₉H₁₃N[1]C₉H₁₄N₂ · 2HClC₉H₁₄N₂
Molecular Weight 135.21 g/mol [1]223.14 g/mol 150.22 g/mol
Boiling Point 180-184 °C[1]Data not availableData not available
Melting Point -75 °C[1]220-224 °C (decomposes)Data not available
Density 0.9 g/mL at 25 °CData not availableData not available
Refractive Index n20/D 1.501Data not availableData not available
Solubility Soluble in water[1]Soluble in water (50 mg/mL)Data not available
pKa Data not availableData not availableData not available

Experimental Protocols

The following are generalized experimental protocols for the determination of the primary physical properties of an amine such as 3-(dimethylamino)benzylamine.

Determination of Boiling Point (Micro Method)

This method is suitable for small quantities of a liquid sample.

Apparatus:

  • Thiele tube

  • Thermometer (calibrated)

  • Capillary tubes (sealed at one end)

  • Small test tube

  • Heating source (e.g., Bunsen burner or oil bath)

  • Sample of 3-(dimethylamino)benzylamine

Procedure:

  • Place a small amount of the liquid 3-(dimethylamino)benzylamine into the small test tube.

  • Invert a capillary tube (sealed end up) and place it inside the test tube containing the sample.

  • Attach the test tube to the thermometer.

  • Place the thermometer and attached test tube into the Thiele tube containing a high-boiling point oil (e.g., mineral oil).

  • Gently heat the side arm of the Thiele tube.

  • Observe the capillary tube. A slow, continuous stream of bubbles will emerge as the liquid's vapor pressure approaches atmospheric pressure.

  • The boiling point is the temperature at which the liquid just begins to enter the capillary tube after the heating is stopped and the apparatus is allowed to cool slightly.

Determination of Melting Point

For solid derivatives or if 3-(dimethylamino)benzylamine is a solid at room temperature.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp)

  • Capillary tubes (open at one end)

  • Sample of 3-(dimethylamino)benzylamine (solid)

Procedure:

  • Ensure the sample is dry and finely powdered.[3]

  • Pack a small amount of the sample into the open end of a capillary tube to a height of 2-3 mm.

  • Place the capillary tube into the heating block of the melting point apparatus.[3]

  • Heat the block rapidly to a temperature about 15-20 °C below the expected melting point.

  • Then, decrease the heating rate to 1-2 °C per minute.

  • The melting point range is the temperature from which the first drop of liquid is observed to the temperature at which the entire sample has melted.[4]

Determination of Solubility

A qualitative assessment of solubility in various solvents is crucial for purification and formulation.

Apparatus:

  • Test tubes

  • Vortex mixer or stirring rods

  • Sample of 3-(dimethylamino)benzylamine

  • Solvents: Water, 5% HCl, 5% NaOH, and an organic solvent (e.g., diethyl ether or dichloromethane)

Procedure:

  • Add approximately 20-30 mg of the sample to separate test tubes.

  • To each test tube, add 1 mL of a different solvent.

  • Vigorously mix the contents of each tube for 1-2 minutes.

  • Observe and record whether the sample dissolves completely, partially, or is insoluble.[5]

  • For water-soluble amines, the pH of the aqueous solution can be tested with pH paper to confirm basicity.[5]

Determination of pKa (Potentiometric Titration)

The pKa is a measure of the basicity of the amine.

Apparatus:

  • pH meter with a combination pH electrode (calibrated)

  • Burette

  • Beaker

  • Magnetic stirrer and stir bar

  • Standardized solution of a strong acid (e.g., 0.1 M HCl)

  • Solution of 3-(dimethylamino)benzylamine of known concentration in water

Procedure:

  • Calibrate the pH meter using standard buffer solutions (pH 4, 7, and 10).[6]

  • Place a known volume and concentration of the 3-(dimethylamino)benzylamine solution into a beaker with a magnetic stir bar.

  • Immerse the pH electrode in the solution and begin stirring.

  • Record the initial pH of the amine solution.

  • Add the standardized HCl solution from the burette in small, known increments.

  • Record the pH after each addition, allowing the reading to stabilize.

  • Continue the titration until the pH has dropped significantly and begins to level off.

  • Plot a titration curve of pH versus the volume of HCl added.

  • The pKa is the pH at the half-equivalence point (the point at which half of the amine has been neutralized).[7]

Visualization

Isomeric Structures and Characterization Workflow

The following diagram illustrates the structural differences between 3-(dimethylamino)benzylamine and its common isomers, and outlines a general workflow for its physicochemical characterization.

G Isomers of (Dimethylamino)benzylamine and Characterization Workflow cluster_workflow Physicochemical Characterization Workflow cluster_qualitative Qualitative Tests cluster_quantitative Quantitative Measurements N,N-DBA N,N-Dimethylbenzylamine 3-DMABA 3-(dimethylamino)benzylamine (Target Compound) 4-DMABA 4-(dimethylamino)benzylamine Synthesis Synthesis & Purification Qual_Analysis Qualitative Analysis Synthesis->Qual_Analysis Purified Sample Quant_Analysis Quantitative Analysis Qual_Analysis->Quant_Analysis Preliminary Data Solubility Solubility (Water, Acid, Base, Organic) Qual_Analysis->Solubility pH_Test pH of Aqueous Solution Qual_Analysis->pH_Test Data_Compilation Data Compilation & Reporting Quant_Analysis->Data_Compilation BP Boiling Point Quant_Analysis->BP MP Melting Point Quant_Analysis->MP pKa pKa (Titration) Quant_Analysis->pKa Density_RI Density & Refractive Index Quant_Analysis->Density_RI

Caption: Isomers and a workflow for physicochemical characterization.

References

Technical Guide: Molecular Structure and Properties of 3-(aminomethyl)-N,N-dimethylaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and key identifiers of 3-(aminomethyl)-N,N-dimethylaniline. The information is presented to support research and development activities in the chemical and pharmaceutical sciences.

Molecular Identity and Structure

This compound is an aromatic amine derivative. Its structure consists of a benzene ring substituted with a dimethylamino group and an aminomethyl group at the meta position (positions 1 and 3, respectively).

Chemical Identifiers

A summary of the key chemical identifiers for this compound is provided in the table below for unambiguous identification.

IdentifierValueReference
CAS Number 57678-46-3[1][2]
Molecular Formula C₉H₁₄N₂[1][3][4]
IUPAC Name This compound[1]
SMILES CN(C)c1cccc(CN)c1[1][3][4]
InChI InChI=1S/C9H14N2/c1-11(2)9-5-3-4-8(6-9)7-10/h3-6H,7,10H2,1-2H3[1][3][4]
InChIKey SJIFOHPZHHKGLQ-UHFFFAOYSA-N[1][3]
Synonyms [3-(Aminomethyl)phenyl]dimethylamine, 3-(Dimethylamino)benzylamine[2][4]
Molecular Structure Visualization

The 2D molecular structure of this compound is depicted below, illustrating the connectivity of atoms.

molecular_structure C1 C C2 C C1->C2 N_dimethyl N C1->N_dimethyl C3 C C2->C3 C4 C C3->C4 C_methylene CH₂ C3->C_methylene C5 C C4->C5 C6 C C5->C6 C6->C1 C_methyl1 CH₃ N_dimethyl->C_methyl1 C_methyl2 CH₃ N_dimethyl->C_methyl2 N_amino NH₂ C_methylene->N_amino

2D Structure of this compound

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the following table. These properties are crucial for experimental design, including solvent selection, purification methods, and safety considerations.

PropertyValueReference
Molecular Weight 150.22 g/mol [1][4]
Appearance Clear, colourless oil[4]
Boiling Point 86-88 °C at 0.08 mmHg[5]
Melting Point 215-222 °C[5]
Density 1.019 g/cm³[5]
Flash Point 102 °C[5]
Topological Polar Surface Area 29.3 Ų[1]
XLogP3 1.3[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 2[1]
Rotatable Bond Count 2[1]

Experimental Protocols

Proposed Synthesis Workflow

A plausible synthetic route could involve the reduction of a corresponding nitrile or the reductive amination of an aldehyde. A generalized workflow for a potential synthesis is outlined below. This diagram represents a logical, though not experimentally verified, pathway.

synthesis_workflow cluster_start Starting Material cluster_reaction Reaction Step cluster_workup Work-up & Purification cluster_product Final Product start 3-(Dimethylamino)benzonitrile reduction Reduction (e.g., LiAlH₄ in THF or Catalytic Hydrogenation) start->reduction 1. workup Aqueous Work-up reduction->workup 2. purification Distillation or Column Chromatography workup->purification 3. product This compound purification->product 4.

Proposed Synthesis Workflow Diagram

Methodology:

  • Reduction: The starting material, 3-(dimethylamino)benzonitrile, would be subjected to a reduction agent. Common methods include the use of lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent like tetrahydrofuran (THF), or catalytic hydrogenation using a metal catalyst (e.g., Raney Nickel or Palladium on carbon) under a hydrogen atmosphere.

  • Aqueous Work-up: Following the reaction, a careful aqueous work-up is necessary to quench the reactive species (especially if using LiAlH₄) and to separate the organic product from inorganic salts. This typically involves sequential addition of water and a base (like NaOH) or acid, followed by extraction with an organic solvent.

  • Purification: The crude product would then be purified. Given its properties as an oil, vacuum distillation or silica gel column chromatography would be appropriate methods to obtain the pure compound.

Spectroscopic Characterization (Expected)

While specific spectra for this compound were not found, the expected characteristics can be inferred from its structure and data from analogous compounds like N,N-dimethylaniline.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons (in the 6.5-7.5 ppm range), a singlet for the methylene protons of the aminomethyl group, a singlet for the primary amine protons (which may be broad and exchangeable), and a singlet for the six equivalent protons of the two methyl groups attached to the tertiary amine.

  • ¹³C NMR: The carbon NMR would show distinct signals for the aromatic carbons, the methylene carbon, and the methyl carbons.

  • FT-IR: The infrared spectrum should display characteristic peaks for N-H stretching of the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), C-H stretching from the aromatic ring and alkyl groups (around 2800-3100 cm⁻¹), C=C stretching from the aromatic ring (around 1450-1600 cm⁻¹), and C-N stretching vibrations. Unlike primary or secondary anilines, there will be no N-H stretch associated with the aniline nitrogen.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (150.22 g/mol ).

Biological Activity and Signaling Pathways

No information regarding the biological activity, mechanism of action, or involvement in specific signaling pathways for this compound was identified in the literature search. This compound is primarily available as a chemical intermediate for organic synthesis. Its structural similarity to other biologically active phenethylamines or anilines might suggest potential for biological activity, but this would require experimental investigation.

Safety and Handling

Based on GHS classifications for similar compounds, this compound should be handled with care. It is potentially harmful if swallowed, harmful in contact with skin, and may cause skin and eye irritation or damage.[1] It may also cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood. Refer to the specific Safety Data Sheet (SDS) from the supplier for detailed handling and safety information.

References

An In-depth Technical Guide to the Solubility of 3-(aminomethyl)-N,N-dimethylaniline in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-(aminomethyl)-N,N-dimethylaniline, a key chemical intermediate. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a framework for understanding and determining its solubility. It includes a general discussion of amine solubility, a detailed experimental protocol for solubility determination, and a representative synthesis workflow.

Introduction to this compound

This compound, with the CAS number 57678-46-3, is an organic compound featuring both a tertiary amine and a primary amine functional group attached to a benzene ring. Its molecular structure significantly influences its physical and chemical properties, including its solubility in various organic solvents. This compound and its derivatives are of interest in medicinal chemistry and drug development as building blocks for more complex molecules. A general principle in organic chemistry is that amines with a lower number of carbon atoms are more soluble in water, while all amines are generally soluble in organic solvents like diethyl ether and dichloromethane[1].

Quantitative Solubility Data

Table 1: Quantitative Solubility of this compound in Various Organic Solvents at Standard Conditions (25 °C, 1 atm)

SolventChemical FormulaPolarity IndexSolubility ( g/100 mL)Molar Solubility (mol/L)Observations
MethanolCH₃OH5.1Data not availableData not available
EthanolC₂H₅OH4.3Data not availableData not available
AcetoneC₃H₆O5.1Data not availableData not available
DichloromethaneCH₂Cl₂3.1Data not availableData not available
Ethyl AcetateC₄H₈O₂4.4Data not availableData not available
Diethyl Ether(C₂H₅)₂O2.8Data not availableData not available
TolueneC₇H₈2.4Data not availableData not available
HexaneC₆H₁₄0.1Data not availableData not available

Note: The polarity index is a relative measure of the solvent's polarity. The absence of data highlights a knowledge gap for this specific compound.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a solid compound like this compound in an organic solvent. This method is based on the principle of creating a saturated solution and then determining the concentration of the solute.

Objective: To quantitatively determine the solubility of this compound in a selection of organic solvents at a controlled temperature.

Materials:

  • This compound (solid)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate)

  • Analytical balance

  • Spatula

  • Vials or test tubes with screw caps

  • Constant temperature bath or shaker

  • Centrifuge

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis

  • Syringe filters (0.45 µm)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials.

    • To each vial, add a known volume of a specific organic solvent.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature bath or shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached and a saturated solution is formed.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed in the constant temperature bath for a few hours to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are transferred.

    • For viscous solvents or to ensure complete removal of solids, centrifuge the vials at a moderate speed and then collect the supernatant.

    • Filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any remaining microscopic solid particles.

  • Concentration Analysis:

    • Accurately weigh the vial containing the filtered saturated solution.

    • Allow the solvent to evaporate completely under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not degrade the compound.

    • Once the solvent is fully evaporated, reweigh the vial to determine the mass of the dissolved solid.

    • Alternatively, and for higher accuracy, prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the saturated solution and the standard solutions using a suitable analytical technique such as HPLC or GC to determine the concentration of the solute in the saturated solution.

  • Calculation of Solubility:

    • If using the gravimetric method, calculate the solubility in g/100 mL using the mass of the dissolved solid and the volume of the solvent used.

    • If using an analytical instrument, determine the concentration from the calibration curve generated from the standard solutions.

    • Convert the solubility to molar solubility (mol/L) using the molecular weight of this compound (150.22 g/mol )[2].

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for this compound and all solvents used for specific handling and disposal instructions.

Synthesis Workflow

The synthesis of this compound can be approached through various synthetic routes. A common strategy involves the reduction of a corresponding nitro or cyano compound. The following diagram illustrates a logical workflow for a potential synthesis route.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Step cluster_product Intermediate Product cluster_final_step Final Step (Conceptual) cluster_final_product Final Product start1 3-Nitro-N,N-dimethylaniline reaction Reduction of Nitro Group start1->reaction start2 Reducing Agent (e.g., H₂, Pd/C) start2->reaction intermediate 3-Amino-N,N-dimethylaniline reaction->intermediate final_reaction Introduction of Aminomethyl Group (e.g., via functional group transformation) intermediate->final_reaction final_product This compound final_reaction->final_product

Caption: A conceptual workflow for the synthesis of this compound.

Logical Relationship for Solubility Testing

The following diagram outlines the logical steps involved in a systematic approach to solubility testing for an organic compound.

Solubility_Testing_Workflow start Select Compound: This compound select_solvents Select a Range of Organic Solvents (Varying Polarity) start->select_solvents protocol Follow Standardized Solubility Determination Protocol select_solvents->protocol data_collection Collect Quantitative Data (e.g., g/100 mL, mol/L) protocol->data_collection analysis Analyze and Tabulate Results data_collection->analysis conclusion Characterize Solubility Profile analysis->conclusion

Caption: A logical workflow for determining the solubility profile of a compound.

Conclusion

While direct quantitative solubility data for this compound in organic solvents is not extensively documented in publicly available sources, this guide provides the necessary framework for researchers and drug development professionals to systematically determine and document these crucial parameters. The provided experimental protocol offers a robust method for generating reliable solubility data, which is essential for applications in synthesis, formulation, and various analytical procedures. The illustrative diagrams for synthesis and experimental workflows further aid in the conceptual understanding and practical execution of studies involving this compound. Further experimental investigation is warranted to populate the provided data table and enhance the collective knowledge base for this important chemical intermediate.

References

Navigating the Safety Profile of 3-(aminomethyl)-N,N-dimethylaniline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data for 3-(aminomethyl)-N,N-dimethylaniline (CAS No. 57678-46-3), a versatile aromatic amine derivative utilized in various research and development applications. A thorough understanding of its hazard profile, handling procedures, and emergency response is critical for ensuring laboratory safety and regulatory compliance. This document synthesizes available Safety Data Sheet (SDS) information, focusing on quantitative data, hazard communication, and operational protocols to support its safe use in a professional research environment.

Chemical Identification and Physical Properties

This compound is a clear, colorless oil at room temperature. Key identification and physical property data are summarized below.

IdentifierValue
IUPAC Name This compound
CAS Number 57678-46-3
Molecular Formula C₉H₁₄N₂
Molecular Weight 150.22 g/mol [1]
Boiling Point 86-89 °C at 0.07 mmHg[2]
Density 1.019 g/cm³[3]
Purity 95+%[2]

Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a hazardous substance. The primary hazards are associated with its corrosive and irritant properties, as well as its potential for harm if swallowed, inhaled, or in contact with skin.

GHS Hazard Statements: [1]

  • H302: Harmful if swallowed.

  • H314: Causes severe skin burns and eye damage.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Signal Word: Danger[1]

Hazard Pictograms:

GHS_Pictograms cluster_0 GHS Pictograms a b c

GHS Pictograms for this compound.

Toxicological Summary

Toxicological EndpointHazard StatementClassification
Acute Oral Toxicity H302: Harmful if swallowedCategory 4
Skin Corrosion/Irritation H314: Causes severe skin burns and eye damage / H315: Causes skin irritationCategory 1B / Category 2
Serious Eye Damage/Irritation H314: Causes severe skin burns and eye damage / H319: Causes serious eye irritationCategory 1 / Category 2A
Respiratory Irritation H335: May cause respiratory irritationCategory 3

Experimental Protocols:

Detailed experimental protocols for the toxicological evaluation of this compound are not provided in the available safety data sheets. However, standardized OECD guidelines are typically followed for such assessments.

  • Acute Oral Toxicity: The study would likely be conducted in accordance with OECD Guideline 423 (Acute Toxic Class Method). This involves the administration of the substance to fasted animals (typically rats) in a stepwise procedure using a limited number of animals at each step. Observations for signs of toxicity and mortality are made over a 14-day period.

  • Dermal Irritation/Corrosion: An in vivo study would generally follow OECD Guideline 404. This involves applying the test substance to the shaved skin of an animal (typically a rabbit) for a defined period. The skin is then observed for signs of erythema and edema, which are scored at specific intervals to determine the level of irritation or corrosion.

  • Eye Irritation/Corrosion: The potential for eye irritation or damage would be assessed following a protocol similar to OECD Guideline 405. This test involves instilling the substance into the eye of an animal (typically a rabbit) and observing for effects on the cornea, iris, and conjunctiva at specified time points.

First-Aid Measures

Immediate and appropriate first-aid is crucial in the event of exposure. The following diagram outlines the recommended procedures.

First_Aid Exposure Exposure to this compound Inhalation Inhalation Exposure->Inhalation Skin_Contact Skin Contact Exposure->Skin_Contact Eye_Contact Eye Contact Exposure->Eye_Contact Ingestion Ingestion Exposure->Ingestion Move_to_Fresh_Air Move to fresh air. If breathing is difficult, give oxygen. Inhalation->Move_to_Fresh_Air Remove_Clothing Immediately remove all contaminated clothing. Skin_Contact->Remove_Clothing Rinse_Eyes Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Eye_Contact->Rinse_Eyes Do_Not_Induce_Vomiting Do NOT induce vomiting. Rinse mouth. Ingestion->Do_Not_Induce_Vomiting Seek_Medical_Attention Seek immediate medical attention. Move_to_Fresh_Air->Seek_Medical_Attention Remove_Clothing->Seek_Medical_Attention Rinse_Eyes->Seek_Medical_Attention Do_Not_Induce_Vomiting->Seek_Medical_Attention

First-Aid Procedures for Exposure.

Fire-Fighting Measures

While not classified as flammable, this compound is a combustible liquid. In the event of a fire, appropriate extinguishing media should be used, and firefighters should be equipped with suitable protective gear.

MeasureRecommendation
Suitable Extinguishing Media Water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
Unsuitable Extinguishing Media Do not use a heavy water stream as it may spread the fire.
Specific Hazards Combustion may produce toxic fumes of carbon oxides and nitrogen oxides.
Protective Equipment Wear self-contained breathing apparatus (SCBA) and full protective clothing.

Handling and Storage

Proper handling and storage procedures are essential to minimize the risk of exposure and ensure the stability of the compound.

Handling:

  • Work in a well-ventilated area, preferably under a chemical fume hood.

  • Avoid contact with skin, eyes, and clothing.

  • Wear appropriate personal protective equipment (see Section 7).

  • Avoid breathing vapors or mists.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents.

  • Store away from heat and sources of ignition.

Exposure Controls and Personal Protective Equipment (PPE)

Engineering controls and personal protective equipment are critical for preventing exposure. The following workflow illustrates the selection of appropriate PPE.

PPE_Selection Start Task Involving This compound Engineering_Controls Use Engineering Controls (e.g., Fume Hood) Start->Engineering_Controls Risk_Assessment Assess Risk of Exposure (Splash, Inhalation) Engineering_Controls->Risk_Assessment Eye_Protection Eye/Face Protection: Chemical safety goggles and face shield Risk_Assessment->Eye_Protection Splash/Eye Contact Risk Hand_Protection Hand Protection: Chemical-resistant gloves (e.g., Nitrile, Neoprene) Risk_Assessment->Hand_Protection Skin Contact Risk Body_Protection Body Protection: Lab coat, apron, or coveralls Risk_Assessment->Body_Protection Skin Contact Risk Respiratory_Protection Respiratory Protection: Required if ventilation is inadequate or for spills. Use NIOSH-approved respirator with organic vapor cartridges. Risk_Assessment->Respiratory_Protection Inhalation Risk Eye_Protection->Hand_Protection Hand_Protection->Body_Protection Body_Protection->Respiratory_Protection End Proceed with Task Respiratory_Protection->End

Personal Protective Equipment (PPE) Selection Workflow.

Conclusion

This compound is a valuable research chemical that requires careful handling due to its significant hazard profile. Adherence to the safety guidelines outlined in this document, including the use of appropriate engineering controls and personal protective equipment, is paramount for the protection of laboratory personnel. Researchers, scientists, and drug development professionals should ensure they have access to and are familiar with the full Safety Data Sheet before working with this compound. In the absence of comprehensive published toxicological studies, a cautious approach assuming high toxicity and corrosivity is warranted.

References

An In-depth Technical Guide to the Thermal Stability of 3-(aminomethyl)-N,N-dimethylaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability of 3-(aminomethyl)-N,N-dimethylaniline. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide synthesizes information from structurally related analogues, namely N,N-dimethylaniline and benzylamine, to project its thermal behavior. Detailed experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are provided to enable researchers to determine the precise thermal properties of this compound. This document is intended to serve as a valuable resource for professionals in research and drug development who handle this compound, offering insights into its likely thermal decomposition profile and the methodologies for its empirical determination.

Introduction

This compound is a substituted aromatic amine with potential applications in various chemical syntheses, including pharmaceuticals and materials science. Understanding the thermal stability of this compound is crucial for ensuring its safe handling, storage, and processing, as well as for predicting its shelf-life and degradation pathways under thermal stress. Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential tools for characterizing the thermal properties of chemical compounds. TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition temperatures and volatile components. DSC measures the heat flow into or out of a sample as it is heated or cooled, revealing information about phase transitions such as melting, crystallization, and glass transitions.

Predicted Thermal Stability and Decomposition Profile

The thermal stability of this compound is expected to be influenced by the C-N bonds of the aminomethyl group and the N,N-dimethylamino group, as well as the aromatic ring. Based on data from analogous compounds, a predicted thermal profile can be constructed.

Table 1: Predicted and Comparative Thermal Properties

PropertyThis compound (Predicted)N,N-Dimethylaniline (Analogue)Benzylamine (Analogue)
Boiling Point ~230-250 °C193-194 °C[1]184-185 °C
Decomposition Onset Likely in the range of 150-250 °CStable up to its boiling point, with decomposition occurring at higher temperatures.Decomposition can begin around its boiling point.
Primary Decomposition Pathway Initial cleavage of the C-N bond in the aminomethyl group or N-dealkylation of the dimethylamino group.N-dealkylation and ring decomposition at higher temperatures.Cleavage of the C-N bond to form benzyl and amino radicals.
Potential Degradation Products N,N-dimethylaniline, 3-methyl-N,N-dimethylaniline, toluene, ammonia, smaller amines, and various aromatic fragments.Aniline, N-methylaniline, and various ring-opened products.Toluene, ammonia, and various condensation products.

It is important to note that these are predicted values and behaviors. Empirical testing is necessary to determine the precise thermal properties of this compound.

Experimental Protocols

To ascertain the precise thermal stability of this compound, the following detailed experimental protocols for TGA and DSC are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the decomposition temperature and mass loss profile of this compound.

Instrumentation: A calibrated thermogravimetric analyzer.

Procedure:

  • Sample Preparation:

    • Ensure the this compound sample is pure and free of solvent.

    • Accurately weigh 5-10 mg of the liquid sample into a clean, inert TGA pan (e.g., alumina or platinum).

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Use an inert atmosphere, such as nitrogen or argon, with a purge rate of 20-50 mL/min to prevent oxidative decomposition.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature of 30 °C for 5 minutes.

    • Ramp the temperature from 30 °C to 500 °C at a constant heating rate of 10 °C/min.

  • Data Analysis:

    • Record the mass loss as a function of temperature.

    • Determine the onset temperature of decomposition (Tonset), which is the temperature at which significant mass loss begins.

    • Identify the temperatures at which the rate of mass loss is at its maximum (Tpeak) from the derivative of the TGA curve (DTG).

    • Quantify the percentage of mass loss at different temperature ranges.

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, boiling, and decomposition, and to quantify the enthalpy changes associated with these events.

Instrumentation: A calibrated differential scanning calorimeter.

Procedure:

  • Sample Preparation:

    • Accurately weigh 2-5 mg of the liquid sample into a hermetically sealed aluminum DSC pan to prevent evaporation before boiling or decomposition.

    • Prepare an empty, hermetically sealed aluminum pan to be used as a reference.

  • Instrument Setup:

    • Place the sample and reference pans in the DSC cell.

    • Use an inert atmosphere, such as nitrogen or argon, with a purge rate of 20-50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature of 25 °C.

    • Ramp the temperature from 25 °C to 400 °C at a constant heating rate of 10 °C/min.

  • Data Analysis:

    • Record the heat flow as a function of temperature.

    • Identify endothermic peaks, which may correspond to melting or boiling.

    • Identify exothermic peaks, which may indicate decomposition or other chemical reactions.

    • Determine the onset temperature, peak temperature, and enthalpy (ΔH) for each observed transition.

Visualization of Experimental Workflow and Potential Decomposition

The following diagrams illustrate the general workflow for assessing thermal stability and a plausible initial decomposition pathway for this compound.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation Sample This compound Weigh_TGA Weigh 5-10 mg for TGA Sample->Weigh_TGA Weigh_DSC Weigh 2-5 mg for DSC Sample->Weigh_DSC TGA Thermogravimetric Analysis (TGA) (30-500 °C, 10 °C/min, N2) Weigh_TGA->TGA DSC Differential Scanning Calorimetry (DSC) (25-400 °C, 10 °C/min, N2) Weigh_DSC->DSC TGA_Data Mass Loss vs. Temperature - Decomposition Onset (Tonset) - Peak Decomposition (Tpeak) TGA->TGA_Data DSC_Data Heat Flow vs. Temperature - Melting Point (Tm) - Boiling Point (Tb) - Decomposition Exotherm DSC->DSC_Data Final_Report Comprehensive Thermal Stability Report TGA_Data->Final_Report DSC_Data->Final_Report

Figure 1: Experimental workflow for thermal analysis.

DecompositionPathway cluster_main Initial Thermal Decomposition cluster_products Primary Decomposition Products cluster_secondary Further Degradation Parent This compound Product1 N,N-dimethyl-m-toluidine Radical Parent->Product1 C-N bond cleavage (aminomethyl) Product2 Amino Radical Parent->Product2 C-N bond cleavage (aminomethyl) Product3 3-(aminomethyl)aniline Radical Parent->Product3 N-C bond cleavage (dimethylamino) Product4 Dimethylamino Radical Parent->Product4 N-C bond cleavage (dimethylamino) Secondary Smaller Volatile Fragments (e.g., Toluene, Ammonia, Methane) Product1->Secondary Product2->Secondary Product3->Secondary Product4->Secondary

Figure 2: Plausible initial decomposition pathways.

Conclusion

While direct experimental data on the thermal stability of this compound is currently lacking in the public domain, a reasonable estimation of its thermal behavior can be made by examining its structural analogues. The compound is predicted to exhibit thermal decomposition in the range of 150-250 °C, likely initiated by the cleavage of the C-N bonds in either the aminomethyl or dimethylamino moieties. For researchers and professionals handling this compound, it is imperative to conduct empirical thermal analysis to determine its precise decomposition profile and ensure safe operating procedures. The detailed TGA and DSC protocols provided in this guide offer a clear and robust methodology for achieving this. The visualizations of the experimental workflow and potential decomposition pathways serve as a useful conceptual framework for understanding and investigating the thermal stability of this compound.

References

Navigating the Chemical Landscape: An In-depth Technical Guide to the Potential Hazards of 3-(aminomethyl)-N,N-dimethylaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential hazards associated with the handling and use of 3-(aminomethyl)-N,N-dimethylaniline (CAS No. 57678-46-3). Due to the limited availability of specific toxicological data for this compound, this guide synthesizes available safety information and extrapolates potential hazards based on the known toxicological profiles of structurally related aromatic amines, such as N,N-dimethylaniline and various benzylamine derivatives. This document is intended to inform risk assessment and promote safe laboratory practices.

Chemical and Physical Properties

PropertyValueSource
Molecular Formula C₉H₁₄N₂PubChem[1]
Molecular Weight 150.22 g/mol PubChem[1]
Appearance Clear, colorless oilCymitQuimica
Boiling Point 86-88°C at 0.08 mmHgChemSrc
Density 1.019 g/cm³ChemSrc

Hazard Identification and Classification

Based on available GHS (Globally Harmonized System of Classification and Labelling of Chemicals) data, this compound is considered a hazardous substance.[1]

Hazard ClassHazard Statement
Acute Toxicity, Oral (Category 4) H302: Harmful if swallowed
Acute Toxicity, Dermal (Category 4) H312: Harmful in contact with skin
Skin Corrosion/Irritation (Category 1B) H314: Causes severe skin burns and eye damage
Serious Eye Damage/Eye Irritation (Category 1) H318: Causes serious eye damage
Acute Toxicity, Inhalation (Category 4) H332: Harmful if inhaled
Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation H335: May cause respiratory irritation

Source: PubChem.[1]

Toxicological Data Summary

TestSpeciesRouteValueSource
LD50 RatOral1410 mg/kgScienceLab.com[2]
LD50 RabbitDermal1770 mg/kgScienceLab.com[2]
LDLo HumanOral50 mg/kgSanta Cruz Biotechnology[3]
LCLo RatInhalation250 ppm/4HSanta Cruz Biotechnology[3], NIOSH[4]

It is crucial to note that these values are for N,N-dimethylaniline and should be used with caution as an estimation of the potential toxicity of this compound.

Potential Health Effects and Mechanisms of Toxicity

Acute Effects

Exposure to this compound can cause immediate health effects. Due to its corrosive nature, direct contact can lead to severe skin burns and serious eye damage.[1] Inhalation may cause respiratory tract irritation.[1] Systemic effects upon absorption, ingestion, or inhalation are likely to be similar to other aromatic amines and may include headache, dizziness, and cyanosis (a bluish discoloration of the skin due to a lack of oxygen in the blood).

Chronic Effects

Long-term exposure to aromatic amines can lead to more severe health issues. While specific data for this compound is lacking, chronic exposure to related compounds is associated with damage to the liver, kidneys, and blood-forming organs.[2] Some dimethylaniline isomers have been shown to be carcinogenic in animal studies.[5]

Potential Signaling Pathways of Toxicity

The toxicity of aromatic amines often involves metabolic activation to reactive intermediates that can cause cellular damage. A potential pathway for this compound is proposed below based on known mechanisms for similar compounds.

Toxicity_Pathway cluster_absorption Absorption cluster_metabolism Metabolic Activation (Liver) cluster_damage Cellular Damage cluster_outcome Toxic Outcome Compound This compound Metabolite Reactive Metabolites (e.g., N-hydroxylated, epoxides) Compound->Metabolite CYP450 Enzymes DNA_Adducts DNA Adducts Metabolite->DNA_Adducts Oxidative_Stress Oxidative Stress (ROS Generation) Metabolite->Oxidative_Stress Protein_Adducts Protein Adducts Metabolite->Protein_Adducts Genotoxicity Genotoxicity/ Mutagenicity DNA_Adducts->Genotoxicity Cytotoxicity Cytotoxicity Oxidative_Stress->Cytotoxicity Organ_Damage Organ Damage (Liver, Kidney, etc.) Protein_Adducts->Organ_Damage

Caption: Hypothetical metabolic activation and toxicity pathway for this compound.

Experimental Protocols for Hazard Assessment

Standardized protocols are essential for evaluating the toxicity of chemical compounds. The following are examples of key experimental methodologies that can be applied to assess the hazards of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of the test compound that is cytotoxic to cultured cells.

Methodology:

  • Cell Culture: Plate a suitable cell line (e.g., HepG2 for liver toxicity, or a dermal fibroblast line for skin toxicity) in a 96-well plate and incubate to allow for cell attachment.

  • Compound Exposure: Treat the cells with a range of concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. Mitochondrial dehydrogenases in viable cells will reduce the MTT to a purple formazan product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader. The intensity of the color is proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability compared to an untreated control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

MTT_Assay_Workflow Start Plate Cells in 96-well Plate Incubate Incubate for Cell Attachment Start->Incubate Treat Treat with this compound (various concentrations) Incubate->Treat Incubate_Exposure Incubate for 24-72 hours Treat->Incubate_Exposure Add_MTT Add MTT Reagent Incubate_Exposure->Add_MTT Incubate_MTT Incubate for Formazan Formation Add_MTT->Incubate_MTT Add_Solubilizer Add Solubilizing Agent Incubate_MTT->Add_Solubilizer Measure_Absorbance Measure Absorbance at ~570 nm Add_Solubilizer->Measure_Absorbance Analyze Calculate Cell Viability and IC50 Measure_Absorbance->Analyze

Caption: Workflow for the in vitro MTT cytotoxicity assay.

In Vitro Skin Corrosion/Irritation Test (OECD TG 431/439)

These tests use reconstructed human epidermis models to assess the potential of a substance to cause skin corrosion or irritation.

Methodology (General Principles):

  • Tissue Model: A commercially available reconstructed human epidermis model is used.

  • Compound Application: A defined amount of this compound is applied topically to the tissue surface.

  • Exposure and Incubation: The tissue is exposed to the compound for a specific duration, followed by a post-incubation period.

  • Viability Assessment: The viability of the tissue is determined, typically using the MTT assay as described above.

  • Classification: The substance is classified as corrosive or an irritant based on the reduction in tissue viability compared to negative controls.

Ames Test for Mutagenicity (OECD TG 471)

This bacterial reverse mutation assay is used to detect gene mutations.

Methodology:

  • Bacterial Strains: Use several strains of Salmonella typhimurium and Escherichia coli with specific mutations that render them unable to synthesize an essential amino acid (e.g., histidine for Salmonella).

  • Metabolic Activation: The test is performed with and without a metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.

  • Exposure: The bacterial strains are exposed to various concentrations of this compound.

  • Plating: The treated bacteria are plated on a minimal agar medium lacking the essential amino acid.

  • Incubation and Scoring: The plates are incubated, and the number of revertant colonies (colonies that have regained the ability to grow in the absence of the amino acid) is counted. A significant increase in the number of revertant colonies compared to the control indicates that the substance is mutagenic.

Safe Handling and Emergency Procedures

Given the hazardous nature of this compound, strict safety protocols must be followed.

  • Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and a face shield.

    • Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.

    • Respiratory Protection: If working outside a fume hood or if there is a risk of inhalation, use a NIOSH-approved respirator with an organic vapor cartridge.

  • Hygiene Measures: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

  • Spill Response: In case of a spill, evacuate the area. Wear appropriate PPE and absorb the spill with an inert material (e.g., vermiculite, sand). Collect the waste in a sealed container for proper disposal.

  • First Aid:

    • In case of skin contact: Immediately flush the skin with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.

    • In case of eye contact: Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.

    • If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

    • If swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Conclusion

This compound is a hazardous chemical that requires careful handling. While specific toxicological data is limited, the available information and the toxicological profiles of related aromatic amines indicate that it is harmful if swallowed, inhaled, or in contact with the skin, and can cause severe skin and eye damage. Researchers, scientists, and drug development professionals must adhere to strict safety protocols, including the use of appropriate engineering controls and personal protective equipment, to minimize the risk of exposure. Further toxicological studies are warranted to fully characterize the hazard profile of this compound.

References

An In-depth Technical Guide to 3-(aminomethyl)-N,N-dimethylaniline: Discovery, Synthesis, and Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(aminomethyl)-N,N-dimethylaniline, a substituted aniline with potential applications in chemical synthesis and drug discovery. This document details the compound's discovery and historical context, outlines detailed experimental protocols for its synthesis, presents its key physicochemical properties in a structured format, and explores its known biological relevance. Included are workflow diagrams and logical relationships to facilitate a deeper understanding of the synthesis and potential applications of this compound.

Introduction

This compound, also known by its IUPAC name [3-(Aminomethyl)phenyl]dimethylamine, is an aromatic amine containing both a primary aminomethyl group and a tertiary dimethylamino group attached to a benzene ring.[1][2] This unique combination of functional groups makes it a versatile building block in organic synthesis and a compound of interest for potential applications in medicinal chemistry and materials science. This guide aims to consolidate the available scientific information on this compound, providing a valuable resource for researchers and professionals in related fields.

Discovery and History

The precise historical details of the first synthesis of this compound are not extensively documented in readily available literature. However, its structural components, N,N-dimethylaniline and benzylamine derivatives, have a rich history in organic chemistry. N,N-dimethylaniline was first synthesized in 1850 by the German chemist August Wilhelm von Hofmann through the methylation of aniline.[3] The development of synthetic routes to substituted anilines and benzylamines throughout the 20th century, particularly through reductive amination and nitrile reduction, laid the groundwork for the eventual synthesis of more complex derivatives like this compound. The compound's CAS number, 57678-46-3, indicates its registration in the chemical literature, though early synthesis reports are not prominently cited.[1]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, characterization, and application in various experimental settings.

PropertyValueReference
Molecular Formula C₉H₁₄N₂[1]
Molecular Weight 150.22 g/mol [1]
CAS Number 57678-46-3[1]
Appearance Clear, colorless oil[2]
Boiling Point 86-88 °C at 0.08 mmHg
Density 1.019 g/cm³
Flash Point 102 °C
Refractive Index 1.579
LogP 1.91160
Topological Polar Surface Area 29.3 Ų[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 2[1]
Rotatable Bond Count 2[1]

Spectral Data Summary:

Spectral DataExpected/Reported Values
¹H NMR Aromatic protons (δ 6.5-7.5 ppm), benzylic protons (CH₂-N, δ ~3.8 ppm), N-methyl protons (N(CH₃)₂, δ ~2.9 ppm), and primary amine protons (NH₂, broad singlet).
¹³C NMR Aromatic carbons (δ 110-155 ppm), benzylic carbon (CH₂-N, δ ~45 ppm), and N-methyl carbons (N(CH₃)₂, δ ~40 ppm).
IR (Infrared) Spectroscopy N-H stretching of the primary amine (around 3300-3400 cm⁻¹), C-H stretching of aromatic and aliphatic groups (around 2800-3100 cm⁻¹), C=C stretching of the aromatic ring (around 1600 cm⁻¹), and C-N stretching (around 1200-1300 cm⁻¹).
Mass Spectrometry (MS) Expected molecular ion peak (M⁺) at m/z = 150.22.

Synthesis and Experimental Protocols

Two primary synthetic routes for the preparation of this compound are the reduction of 3-(dimethylamino)benzonitrile and the reductive amination of 3-(dimethylamino)benzaldehyde.

Synthesis via Reduction of 3-(dimethylamino)benzonitrile

This method involves the reduction of the nitrile group to a primary amine using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

G start 3-(Dimethylamino)benzonitrile reagent Lithium Aluminum Hydride (LiAlH4) in dry THF start->reagent 1. intermediate Lithium-aluminum-nitrile complex reagent->intermediate Forms hydrolysis Aqueous Workup (e.g., H2O, then acid/base) intermediate->hydrolysis 2. product This compound hydrolysis->product Yields

Synthetic pathway via nitrile reduction.

Experimental Protocol:

  • Apparatus Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel is assembled. The entire apparatus is flushed with dry nitrogen.

  • Reaction Initiation: A suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) is prepared in the reaction flask under a nitrogen atmosphere. The flask is cooled in an ice bath.[4]

  • Addition of Starting Material: A solution of 3-(dimethylamino)benzonitrile in anhydrous THF is added dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature below 10 °C.[4]

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours to ensure complete reduction. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: The reaction is carefully quenched by the sequential and slow addition of water, followed by a 15% sodium hydroxide solution, and then more water, while cooling the flask in an ice bath.[5]

  • Isolation and Purification: The resulting solid is filtered off and washed with THF or diethyl ether. The combined organic filtrates are dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield pure this compound.

Synthesis via Reductive Amination of 3-(dimethylamino)benzaldehyde

This method involves the reaction of 3-(dimethylamino)benzaldehyde with an amine source, typically ammonia, in the presence of a reducing agent.

G start 3-(Dimethylamino)benzaldehyde reagent1 Ammonia (NH3) start->reagent1 1. Condensation intermediate Imine Intermediate reagent1->intermediate Forms reagent2 Reducing Agent (e.g., NaBH4, H2/Catalyst) intermediate->reagent2 2. Reduction product This compound reagent2->product Yields

Synthetic pathway via reductive amination.

Experimental Protocol:

  • Imine Formation: 3-(dimethylamino)benzaldehyde is dissolved in a suitable solvent, such as methanol or ethanol. An excess of an ammonia source (e.g., ammonium acetate or a solution of ammonia in methanol) is added. The mixture is stirred at room temperature to form the corresponding imine intermediate.[6]

  • Reduction: A reducing agent is then added to the reaction mixture.

    • Using Sodium Borohydride (NaBH₄): Sodium borohydride is added portion-wise to the solution at 0 °C. The reaction is then stirred at room temperature until the imine is fully reduced, as monitored by TLC.[7]

    • Using Catalytic Hydrogenation: Alternatively, a catalyst such as Palladium on carbon (Pd/C) or Raney Nickel is added to the solution, and the mixture is subjected to a hydrogen atmosphere (typically at a pressure of 1-50 atm) in a hydrogenation apparatus.[8]

  • Workup:

    • For NaBH₄ reduction: The reaction is quenched by the addition of water. The organic solvent is removed under reduced pressure, and the aqueous residue is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are dried and concentrated.

    • For Catalytic Hydrogenation: The catalyst is removed by filtration through a pad of Celite. The filtrate is concentrated under reduced pressure.

  • Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.

Biological Activity and Signaling Pathways

Currently, there is limited specific information in the public domain regarding the detailed biological activity and signaling pathways of this compound. However, as a substituted aniline and a benzylamine derivative, it belongs to classes of compounds with a wide range of biological activities. Aniline derivatives are known to interact with various biological targets, and their metabolism can lead to reactive intermediates.

Given its structure, this compound could potentially interact with receptors or enzymes that recognize aromatic amines or benzylamine scaffolds. For instance, monoamine oxidase (MAO) enzymes are known to metabolize primary amines and could potentially interact with the aminomethyl group. The dimethylamino group could also influence the compound's pharmacokinetic properties and its potential to cross biological membranes.

Further research is required to elucidate the specific biological targets and mechanisms of action of this compound. The following diagram represents a hypothetical logical workflow for investigating its biological activity.

G cluster_0 Initial Screening cluster_1 Target Identification & Validation cluster_2 Pathway Analysis & MoA A This compound B High-Throughput Screening (e.g., Receptor Binding Assays) A->B C Phenotypic Screening (e.g., Cell Viability, Reporter Assays) A->C D Identify Potential Protein Targets B->D C->D E In Vitro Validation (e.g., Enzyme Kinetics, SPR) D->E F Cellular Target Engagement Assays E->F G Identify Affected Signaling Pathways F->G H Mechanism of Action (MoA) Studies (e.g., Western Blot, Gene Expression) G->H I In Vivo Model Studies H->I

Workflow for investigating biological activity.

Conclusion

This compound is a readily accessible chemical entity with potential for further exploration in various scientific domains. This guide has provided a consolidated resource on its known properties and synthetic methodologies. The lack of extensive data on its biological activity presents an opportunity for future research to uncover novel applications, particularly in the fields of drug discovery and development. The detailed protocols and structured data presented herein are intended to serve as a solid foundation for such future investigations.

References

An In-depth Technical Guide on 3-(aminomethyl)-N,N-dimethylaniline Structural Analogs and Derivatives as Multi-Target Agents for Alzheimer's Disease

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by a complex and multifactorial pathology. Key neuropathological hallmarks include the extracellular deposition of amyloid-beta (Aβ) plaques, the intracellular formation of neurofibrillary tangles, and a decline in acetylcholine levels. The complexity of AD has led to the development of multi-target-directed ligands (MTDLs) that can simultaneously modulate several key pathological pathways. This technical guide focuses on a promising class of compounds: structural analogs and derivatives of 3-(aminomethyl)-N,N-dimethylaniline. These scaffolds have been explored for their potential to act as MTDLs, exhibiting inhibitory activity against cholinesterases, Aβ aggregation, and other relevant targets in AD.

Core Structural Scaffold and Rationale

The this compound core, and related structures featuring a dimethylamino-functionalized aromatic ring, serve as a versatile scaffold for the design of MTDLs for Alzheimer's disease. The rationale for its use is based on the ability of this moiety to participate in various biological interactions. The tertiary amine can be protonated at physiological pH, facilitating interactions with the catalytic and peripheral anionic sites of cholinesterases. The aromatic ring provides a platform for π-π stacking interactions, which are crucial for binding to the active sites of enzymes and for interfering with the Aβ aggregation cascade. Furthermore, the overall lipophilicity of these compounds can be tuned by structural modifications to ensure blood-brain barrier permeability.

Multi-Target Therapeutic Strategy for Alzheimer's Disease

The design of these analogs is centered around a multi-target approach to combat the multifaceted nature of Alzheimer's disease. The primary targets include:

  • Cholinesterases (AChE and BChE): Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) increases the levels of the neurotransmitter acetylcholine in the synaptic cleft, offering symptomatic relief.

  • Amyloid-β Aggregation: Preventing the aggregation of Aβ peptides into toxic oligomers and plaques is a key disease-modifying strategy.

  • Monoamine Oxidase (MAO): Inhibition of MAO-B, an enzyme involved in the dopamine metabolism, can have neuroprotective effects.

  • Metal Chelation: The dysregulation of biometals like copper is implicated in Aβ aggregation and oxidative stress. Chelating these ions can be beneficial.

Multi_Target_Strategy cluster_Therapeutic_Targets Therapeutic Targets in AD cluster_Compound_Action Multi-Target Ligand Action cluster_Therapeutic_Outcomes Therapeutic Outcomes AChE Acetylcholinesterase (AChE) Neurotransmission Improved Cholinergic Neurotransmission AChE->Neurotransmission BChE Butyrylcholinesterase (BChE) BChE->Neurotransmission Abeta Amyloid-β Aggregation Plaque Reduced Aβ Plaque Formation Abeta->Plaque MAOB Monoamine Oxidase B (MAO-B) Neuroprotection Neuroprotection MAOB->Neuroprotection Metals Biometal Dysregulation OxidativeStress Reduced Oxidative Stress Metals->OxidativeStress Compound This compound Analogs Compound->AChE Inhibition Compound->BChE Inhibition Compound->Abeta Inhibition Compound->MAOB Inhibition Compound->Metals Chelation

Caption: Multi-target strategy of this compound analogs for Alzheimer's disease.

Quantitative Data on Structural Analogs and Derivatives

The following tables summarize the in vitro biological activities of various structural analogs and derivatives that share the dimethylamino-functionalized aromatic scaffold.

Table 1: Dimethylamino Chalcone-O-Alkylamine Derivatives [1]

CompoundAβ Aggregation Inhibition (IC₅₀, µM)AChE Inhibition (IC₅₀, µM)MAO-B Inhibition (IC₅₀, µM)
TM-6 0.880.131.0

Table 2: 4-Dimethylamine Flavonoid Derivatives [2]

CompoundAChE Inhibition (IC₅₀, µM)BChE Inhibition (IC₅₀, µM)
6d Data not provided in abstractData not provided in abstract

Note: The abstract mentions potent activity but does not provide specific IC₅₀ values for compound 6d.

Table 3: 8-Aminoquinoline-Melatonin Derivatives [3]

CompoundSelf-induced Aβ Aggregation Inhibition (%) at 10 µM
c3 41.4 ± 2.1
c5 25.5 ± 3.2

Note: The data for cholinesterase inhibition in the abstract is qualitative ("significant BuChE inhibitory activity and excellent selectivity over AChE" for the carbamate group).

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of these findings. Below are summaries of the methodologies cited in the literature for the key experiments.

Synthesis of Derivatives

The synthesis of these analogs generally involves multi-step organic chemistry procedures. For instance, the synthesis of dimethylamino chalcone-O-alkylamines derivatives involved the reaction of appropriate chalcones with O-alkylamine moieties. The synthesis of 4-dimethylamine flavonoid derivatives and 8-aminoquinoline-melatonin derivatives would follow established synthetic routes for these classes of compounds, with modifications to introduce the dimethylamino functionality.

Synthesis_Workflow Start Starting Materials (e.g., substituted anilines, aldehydes) Step1 Step 1: Core Scaffold Synthesis (e.g., Chalcone formation, Flavonoid synthesis) Start->Step1 Step2 Step 2: Functionalization (e.g., Introduction of dimethylamino group, linker attachment) Step1->Step2 Purification Purification (e.g., Chromatography, Recrystallization) Step2->Purification Characterization Structural Characterization (e.g., NMR, Mass Spectrometry) Purification->Characterization Final Final Compound Characterization->Final

References

Theoretical Calculations on 3-(aminomethyl)-N,N-dimethylaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3-(aminomethyl)-N,N-dimethylaniline is a substituted aniline derivative with potential applications in medicinal chemistry and materials science. Understanding its molecular structure, electronic properties, and reactivity through theoretical calculations is crucial for elucidating its mechanism of action and designing novel derivatives with enhanced functionalities. This technical guide outlines the standard computational protocols and presents extrapolated theoretical data for this compound, primarily drawing analogies from its parent molecule, N,N-dimethylaniline.

Molecular Properties

The fundamental molecular and physical properties of this compound are summarized below. These are sourced from public chemical databases.

PropertyValueSource
Molecular Formula C₉H₁₄N₂PubChem[1]
Molecular Weight 150.22 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 57678-46-3PubChem[1]
Canonical SMILES CN(C)C1=CC=CC(=C1)CNPubChem[1]
InChI Key SJIFOHPZHHKGLQ-UHFFFAOYSA-NPubChem[1]
Boiling Point 86-88 °C at 0.08 mmHgChemSrc[2]
Density 1.019 g/cm³ChemSrc[2]
Appearance Clear, colorless oilCymitQuimica[3]

Theoretical Computational Methodology

The following section details the standard experimental protocols for performing theoretical calculations on aromatic amines like this compound. These methodologies are widely adopted in computational chemistry for accurate prediction of molecular properties.

Geometry Optimization

The initial step in computational analysis is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization.

  • Method: Density Functional Theory (DFT) is a preferred method due to its balance of accuracy and computational cost.

  • Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is commonly used for organic molecules.

  • Basis Set: A Pople-style basis set, such as 6-311++G(d,p), is typically employed to provide a good description of the electronic structure, including polarization and diffuse functions for non-covalent interactions.

  • Procedure:

    • The initial structure of this compound is drawn using a molecular editor and subjected to a preliminary geometry optimization using a lower-level basis set (e.g., 6-31G(d)).

    • The optimized structure is then used as the starting point for a higher-level optimization with the 6-311++G(d,p) basis set.

    • Frequency calculations are performed on the final optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

Electronic Properties Analysis

Once the optimized geometry is obtained, various electronic properties can be calculated to understand the molecule's reactivity and spectroscopic behavior.

  • Method: DFT calculations are performed on the optimized geometry.

  • Properties Calculated:

    • HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.

    • Molecular Electrostatic Potential (MEP): The MEP map is generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.

    • Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study intramolecular and intermolecular bonding and charge transfer interactions.

    • Mulliken Atomic Charges: These calculations provide the charge distribution on each atom in the molecule.

Vibrational Spectroscopy (IR) Prediction

Theoretical vibrational analysis can predict the infrared (IR) spectrum of the molecule, which can be compared with experimental data for structural validation.

  • Method: Frequency calculations are performed using DFT at the same level of theory as the geometry optimization.

  • Procedure:

    • The harmonic vibrational frequencies are calculated.

    • The calculated frequencies are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to account for anharmonicity and other systematic errors.

    • The IR intensities are also calculated to generate a theoretical IR spectrum.

Predicted Theoretical Data

The following tables summarize the predicted theoretical data for this compound, based on calculations performed on the analogous molecule N,N-dimethylaniline and general principles of substituent effects on aniline derivatives.

Predicted Geometrical Parameters

The introduction of the aminomethyl group at the meta position is expected to cause minor distortions in the phenyl ring and the N,N-dimethylamino group compared to N,N-dimethylaniline.

ParameterPredicted Value (Å or °)Rationale
C-N (aniline) ~1.40 - 1.42 ÅSimilar to the C-N bond length in substituted anilines, with slight elongation due to the electron-donating nature of the amino group.[4]
C-N (aminomethyl) ~1.47 ÅTypical C-N single bond length.
C-C (aromatic) ~1.39 - 1.41 ÅThe aromatic C-C bond lengths will be slightly varied due to the presence of two substituents.
CNC angle ~116 - 118°The steric hindrance between the methyl groups and the phenyl ring will influence this angle.
Predicted Electronic Properties

The electronic properties are influenced by the interplay of the electron-donating N,N-dimethylamino group and the aminomethyl group.

PropertyPredicted ValueRationale
HOMO Energy ~ -5.0 to -5.5 eVThe presence of two electron-donating groups will raise the HOMO energy level compared to benzene, making the molecule more susceptible to electrophilic attack.
LUMO Energy ~ -0.5 to 0.0 eVThe LUMO will be primarily localized on the aromatic ring.
HOMO-LUMO Gap ~ 4.5 to 5.0 eVA moderate energy gap is expected, indicating reasonable chemical stability. QSAR studies on substituted anilines have shown correlations between toxicity and HOMO/LUMO energies.[5]
Dipole Moment ~ 1.5 - 2.0 DebyeThe asymmetrical substitution pattern will result in a net dipole moment.
Predicted Vibrational Frequencies (IR)

The predicted IR spectrum will exhibit characteristic peaks for the functional groups present in the molecule.

Vibrational ModePredicted Frequency Range (cm⁻¹)Rationale
N-H stretch (primary amine) 3300 - 3500 (two bands)Characteristic of the -NH₂ group in the aminomethyl substituent.
C-H stretch (aromatic) 3000 - 3100Typical for C-H bonds in a benzene ring.
C-H stretch (aliphatic) 2850 - 3000Arising from the methyl and methylene groups.
C=C stretch (aromatic) 1450 - 1600Multiple bands are expected due to the substituted benzene ring.
C-N stretch (aromatic amine) 1250 - 1350Associated with the stretching of the bond between the nitrogen of the dimethylamino group and the aromatic ring.
C-N stretch (aliphatic amine) 1000 - 1250Corresponding to the C-N bond in the aminomethyl group.

Visualizations

The following diagrams, generated using the DOT language, illustrate key conceptual workflows and relationships relevant to the theoretical study of this compound.

Computational_Workflow cluster_input Input cluster_calculation Computational Steps cluster_output Output Data mol_structure Molecular Structure (this compound) geom_opt Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) mol_structure->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc elec_prop Electronic Property Calculation (HOMO, LUMO, MEP, NBO) geom_opt->elec_prop opt_geom Optimized Geometry geom_opt->opt_geom vib_spec Predicted IR Spectrum freq_calc->vib_spec elec_data Electronic Properties elec_prop->elec_data Logical_Relationship cluster_structure Molecular Structure cluster_properties Molecular Properties cluster_application Potential Applications Geometry Optimized Geometry Electronic Electronic Properties (HOMO-LUMO, Reactivity) Geometry->Electronic determines Spectroscopic Spectroscopic Properties (IR, NMR) Geometry->Spectroscopic predicts DrugDev Drug Development Electronic->DrugDev informs MatSci Materials Science Electronic->MatSci guides

References

Methodological & Application

Application Notes and Protocols: 3-(Aminomethyl)-N,N-dimethylaniline in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

A thorough review of scientific literature and chemical databases reveals no specific established applications of 3-(aminomethyl)-N,N-dimethylaniline as a primary catalyst in organic synthesis. While this compound is commercially available and possesses reactive functional groups—a primary amine and a tertiary aniline—that suggest potential for catalytic activity, detailed protocols and quantitative data for its use as a catalyst are not documented in published research.

This document, therefore, aims to provide a comprehensive overview of the known chemistry of closely related N,N-dimethylaniline derivatives and aminomethyl compounds. This information may guide researchers in exploring the potential catalytic applications of this compound.

Potential Roles and Related Catalytic Systems

Based on the functionalities present in this compound, it could potentially function in several catalytic roles:

  • Brønsted Base Catalyst: The presence of both a primary and a tertiary amine suggests it could act as a base to activate substrates or neutralize acidic byproducts. The basicity of substituted N,N-dimethylanilines is a known factor in their reactivity.

  • Nucleophilic Catalyst: The amine functionalities could engage in nucleophilic catalysis, similar to other amine-based catalysts.

  • Ligand for Metal Catalysis: The bidentate nature (two nitrogen atoms) of this molecule makes it a candidate for chelation with metal centers, potentially forming active catalysts for various transformations. For instance, N,N'-bis(diphenylphosphino)-2-(aminomethyl)aniline derivatives, which share a similar structural motif, have been successfully used as ligands in palladium-catalyzed cross-coupling reactions.

Applications of Structurally Similar Compounds

While no data exists for the target compound, its constituent parts—the N,N-dimethylaniline core and the aminomethyl group—are found in various reagents and catalysts.

N,N-Dimethylaniline in Catalysis and Synthesis

N,N-dimethylaniline and its simple derivatives are frequently employed in organic synthesis, often not as the primary catalyst but as a crucial promoter, co-catalyst, or reagent.

  • Polymerization Reactions: Tertiary amines like N,N-dimethylaniline are widely used as accelerators in the radical polymerization of monomers such as methyl methacrylate (MMA), often in conjunction with an initiator like benzoyl peroxide (BPO).

  • Photochemical Reactions: Substituted N,N-dimethylanilines can participate in photochemical reactions, for example, in the synthesis of pyrrolo[3,4-c]quinolinoles from N-substituted maleimides.

  • Cross-Coupling Reactions: While not the catalyst itself, N,N-dimethylaniline can be a substrate in palladium-catalyzed C-H olefination reactions.

  • Synthesis of Dyes and Intermediates: Historically and currently, N,N-dimethylaniline is a vital intermediate in the synthesis of various dyes and other chemical products.

Aminomethyl Groups in Synthesis

The aminomethyl moiety is a key functional group in many bioactive molecules and synthetic intermediates. Its introduction into aromatic systems is a significant area of research.

  • Suzuki-Miyaura Cross-Coupling: Potassium Boc-protected aminomethyltrifluoroborate serves as a synthetic equivalent of a primary aminomethyl unit and can be coupled with aryl and heteroaryl chlorides in good to excellent yields. This highlights a pathway to synthesize molecules containing the aminomethylarene substructure.

Hypothetical Experimental Workflow for Investigating Catalytic Activity

For researchers interested in exploring the catalytic potential of this compound, a general workflow could be established.

G cluster_0 Phase 1: Catalyst Screening cluster_1 Phase 2: Substrate Scope and Optimization cluster_2 Phase 3: Mechanistic Investigation start Select Model Reaction (e.g., Knoevenagel Condensation, Michael Addition) screen_conditions Screen Reaction Conditions - Solvent - Temperature - Catalyst Loading start->screen_conditions analyze_yield Analyze Product Yield (GC/LC-MS) screen_conditions->analyze_yield vary_substrates Vary Substrates (Aldehydes, Ketones, Michael Acceptors) analyze_yield->vary_substrates optimize Optimize Catalyst Loading and Conditions vary_substrates->optimize isolate_characterize Isolate and Characterize Products optimize->isolate_characterize kinetic_studies Kinetic Studies isolate_characterize->kinetic_studies spectroscopic_analysis Spectroscopic Analysis (NMR, IR) kinetic_studies->spectroscopic_analysis propose_mechanism Propose Catalytic Cycle spectroscopic_analysis->propose_mechanism

Caption: A logical workflow for investigating the catalytic activity of a novel compound.

Conclusion

Application Notes and Protocols for 3-(aminomethyl)-N,N-dimethylaniline in Cross-Linking Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide detailed protocols and technical guidance on the utilization of 3-(aminomethyl)-N,N-dimethylaniline in cross-linking reactions. This versatile compound, featuring both a primary and a tertiary amine, can function as a curative and accelerator in polymer systems and as a potential component in bioconjugation strategies. The following sections detail its application in epoxy resin curing and provide a general protocol for its use in amine-reactive cross-linking for bioconjugation.

Introduction

This compound is a bifunctional molecule possessing a primary aliphatic amine and a tertiary aromatic amine. This unique structure allows it to participate in cross-linking reactions in two distinct ways:

  • As a Curing Agent for Epoxy Resins: The primary amine group can react with epoxide rings to form a cross-linked polymer network. The tertiary amine group can act as a catalyst, accelerating the curing process. Aminobenzylamines are recognized as effective curing agents for epoxy resins, yielding cured products with good thermal resistance and adhesion.[1]

  • In Amine-Reactive Bioconjugation: The primary amine provides a reactive site for covalent bonding with various cross-linking agents, such as aldehydes (e.g., glutaraldehyde) or N-hydroxysuccinimide (NHS) esters. This allows for the incorporation of the dimethylaniline moiety into larger bioconjugate structures. While the tertiary amine is generally less reactive in these contexts, it can influence the local chemical environment.

This document provides protocols for these two primary applications.

Application I: Curing Agent for Epoxy Resins

In this application, this compound acts as a hardener for epoxy resins. The primary amine opens the epoxide ring, initiating polymerization, while the tertiary amine can catalyze the reaction.

Experimental Protocol: Epoxy Resin Curing

Materials:

  • This compound

  • Bisphenol A diglycidyl ether (DGEBA) based epoxy resin

  • Mixing containers and stirring equipment

  • Curing oven

  • Analytical equipment for characterization (e.g., DSC for glass transition temperature, tensile tester for mechanical properties)

Procedure:

  • Stoichiometric Calculation: Determine the appropriate ratio of curing agent to epoxy resin. The optimal loading is typically when the number of moles of active hydrogen in the amine is equal to the number of moles of epoxy groups.[2] this compound has two active hydrogens on the primary amine.

  • Mixing: At room temperature, accurately weigh the epoxy resin and this compound into a mixing container. Mix thoroughly until a homogeneous mixture is achieved.

  • Degassing: If bubbles are present, degas the mixture in a vacuum chamber.

  • Curing: Pour the mixture into a mold and cure in an oven. The curing schedule will depend on the specific epoxy resin and desired properties. A typical starting point is a multi-stage cure, for example, 2 hours at 80°C followed by 3 hours at 150°C.

  • Post-Curing and Analysis: Allow the cured resin to cool to room temperature. Characterize the material for its thermal and mechanical properties.

Data Presentation: Curing Agent Performance

The performance of different aminobenzylamine curing agents can be compared. The following table summarizes typical data that would be collected.

Curing AgentAmine to Epoxy Ratio (phr)Glass Transition Temperature (Tg, °C)Tensile Strength (MPa)Elongation at Break (%)
This compound(Calculated)Data to be determined experimentallyData to be determined experimentallyData to be determined experimentally
m-phenylenediamine (control)(Calculated)Reference ValueReference ValueReference Value

phr = parts per hundred resin

Experimental Workflow: Epoxy Curing

G cluster_prep Preparation cluster_cure Curing Process cluster_analysis Analysis calc Calculate Stoichiometry weigh Weigh Resin & Curing Agent calc->weigh mix Thorough Mixing weigh->mix degas Vacuum Degassing mix->degas pour Pour into Mold degas->pour cure Oven Curing pour->cure cool Cool to Room Temperature cure->cool characterize Thermal & Mechanical Testing cool->characterize

Caption: Workflow for curing epoxy resin with this compound.

Application II: Amine-Reactive Cross-Linking in Bioconjugation

The primary amine of this compound can be reacted with bifunctional cross-linkers to form conjugates. This protocol describes a general method using an aldehyde-based cross-linker like glutaraldehyde.

Experimental Protocol: Glutaraldehyde Cross-Linking

Materials:

  • This compound

  • Protein or other amine-containing biomolecule (e.g., BSA, lysozyme)

  • Glutaraldehyde solution (e.g., 25% in water)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Sodium borohydride (NaBH₄) solution (optional, for reduction of Schiff bases)

  • Dialysis or size-exclusion chromatography equipment for purification

Procedure:

  • Biomolecule Preparation: Dissolve the biomolecule in PBS to a desired concentration (e.g., 1-10 mg/mL).

  • Addition of Amine: Add this compound to the biomolecule solution. The molar ratio will depend on the desired degree of modification.

  • Cross-linker Addition: Slowly add a predetermined amount of glutaraldehyde solution to the mixture while stirring. The reaction proceeds via the formation of Schiff bases between the aldehyde groups and primary amines.

  • Reaction: Incubate the reaction mixture at room temperature for a specified time (e.g., 2-4 hours).

  • Quenching and Reduction (Optional): The reaction can be quenched by adding a small molecule with a primary amine (e.g., Tris buffer). For a more stable linkage, the Schiff bases can be reduced to secondary amines by adding a fresh solution of sodium borohydride.

  • Purification: Remove unreacted cross-linker and small molecules by dialysis against PBS or by using size-exclusion chromatography.

  • Analysis: Characterize the conjugate using techniques such as SDS-PAGE (to observe changes in molecular weight), UV-Vis spectroscopy (to confirm incorporation of the dimethylaniline moiety if it has a distinct absorbance), and functional assays to assess the impact on the biomolecule's activity.

Data Presentation: Bioconjugation Efficiency
BiomoleculeMolar Ratio (Biomolecule:Amine:Glutaraldehyde)Conjugation Efficiency (%)Resulting Molecular Weight (kDa)
Bovine Serum Albumin (BSA)1:10:20Data to be determined experimentallyData to be determined experimentally
Lysozyme1:5:10Data to be determined experimentallyData to be determined experimentally

Signaling Pathway/Logical Relationship: Amine-Aldehyde Cross-linking

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product biomolecule Biomolecule (with -NH2) schiff_base Schiff Base Formation biomolecule->schiff_base amine This compound (with -NH2) amine->schiff_base crosslinker Glutaraldehyde (with -CHO) crosslinker->schiff_base conjugate Cross-linked Conjugate schiff_base->conjugate

Caption: Reaction scheme for glutaraldehyde-mediated cross-linking.

Safety Precautions

  • Handle this compound and all other chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for this compound and all other reagents before use.

Conclusion

This compound is a versatile compound for creating cross-linked materials. Its primary amine allows it to act as a curative in polymer systems like epoxies and as a reactive handle in bioconjugation. The presence of the tertiary amine can provide catalytic activity, potentially accelerating curing reactions. The protocols provided herein offer a starting point for researchers to explore the utility of this molecule in their specific applications. Experimental conditions, particularly reactant ratios and reaction times, should be optimized for each specific system to achieve the desired properties of the final cross-linked product.

References

Application Notes and Protocols for the Quantification of 3-(aminomethyl)-N,N-dimethylaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the quantitative analysis of 3-(aminomethyl)-N,N-dimethylaniline in various matrices. The following methods have been developed to ensure high sensitivity, specificity, and reproducibility for research, quality control, and drug development applications.

Physicochemical Properties

PropertyValueSource
Molecular FormulaC₉H₁₄N₂[1]
Molecular Weight150.22 g/mol [1]
IUPAC NameThis compound[1]
Synonyms[3-(Aminomethyl)phenyl]dimethylamine, 3-(Dimethylamino)benzylamine

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the direct quantification of this compound in solution-based samples, such as pharmaceutical formulations or reaction mixtures. The presence of the aromatic ring allows for sensitive UV detection.

Experimental Protocol

1. Sample Preparation:

  • Accurately weigh and dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range.

  • For solid samples, ensure complete dissolution, using sonication if necessary.

  • Filter the sample solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.

2. HPLC-UV Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for good separation of aromatic compounds.

  • Mobile Phase: An isocratic mobile phase of Acetonitrile and a buffer such as 0.1% Trifluoroacetic Acid (TFA) in water. A typical starting ratio would be 30:70 (v/v) Acetonitrile:Buffer. The mobile phase composition may require optimization depending on the specific sample matrix.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Based on the UV absorbance spectrum of similar aromatic amines, a wavelength of 254 nm is a good starting point.[2]

  • Injection Volume: 10 µL.

3. Calibration and Quantification:

  • Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

  • Inject the standards and the sample solution into the HPLC system.

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the standards.

  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Visual Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing start Sample dissolve Dissolve in Mobile Phase start->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate C18 Column Separation inject->separate detect UV Detection (254 nm) separate->detect integrate Peak Integration detect->integrate quantify Quantification via Calibration Curve integrate->quantify

Caption: Workflow for HPLC-UV quantification of this compound.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

This method offers high selectivity and sensitivity and is particularly useful for complex matrices or when very low detection limits are required. Due to the presence of a primary amine group, derivatization is recommended to improve the compound's volatility and chromatographic behavior.[3]

Experimental Protocol

1. Sample Preparation and Derivatization:

  • Extract this compound from the sample matrix using a suitable solvent (e.g., dichloromethane or ethyl acetate) and a liquid-liquid extraction or solid-phase extraction (SPE) protocol.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a small volume of an aprotic solvent (e.g., acetonitrile).

  • Derivatization: Add a derivatizing agent that reacts with the primary amine. A common choice is an alkyl chloroformate, such as propyl chloroformate, in the presence of a buffer (e.g., sodium borate, pH 9-10).[4] Alternatively, silylation reagents can be used under anhydrous conditions.[5]

  • Allow the reaction to proceed for a specified time (e.g., 5-10 minutes at room temperature for chloroformate derivatization).[4]

  • Extract the derivatized analyte into a non-polar solvent like hexane.

2. GC-MS Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or tandem quadrupole).

  • Column: A non-polar or mid-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is generally suitable for the separation of derivatized amines.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program: Start at a lower temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10-20 °C/min) to a final temperature (e.g., 280 °C) and hold for several minutes. The program should be optimized to ensure good separation from any matrix components.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions of the derivatized this compound.

3. Calibration and Quantification:

  • Prepare a series of calibration standards of this compound and subject them to the same derivatization and extraction procedure as the samples.

  • Inject the derivatized standards and samples into the GC-MS system.

  • Create a calibration curve by plotting the peak area of the selected ion(s) against the concentration of the standards.

  • Quantify the analyte in the samples using the calibration curve.

Visual Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing start Sample extract Extraction start->extract derivatize Derivatization (e.g., with Propyl Chloroformate) extract->derivatize extract_deriv Extract Derivatized Analyte derivatize->extract_deriv inject Inject into GC extract_deriv->inject separate Capillary Column Separation inject->separate detect MS Detection (SIM Mode) separate->detect integrate Peak Integration detect->integrate quantify Quantification via Calibration Curve integrate->quantify

Caption: Workflow for GC-MS quantification of this compound.

Quantitative Data Summary

The following table summarizes the expected quantitative performance parameters for the proposed analytical methods. These are typical values and may vary depending on the specific instrumentation and matrix.

ParameterHPLC-UV MethodGC-MS Method (with Derivatization)
Linearity Range 0.1 - 100 µg/mL0.01 - 10 µg/mL
Limit of Detection (LOD) ~0.05 µg/mL~0.005 µg/mL
Limit of Quantification (LOQ) ~0.1 µg/mL~0.01 µg/mL
Precision (%RSD) < 2%< 5%
Accuracy (% Recovery) 98 - 102%95 - 105%

Signaling Pathways and Logical Relationships

The analytical methods described do not directly involve biological signaling pathways. However, the logical relationship for method selection can be visualized as follows:

Method_Selection start Quantification of This compound matrix_complexity Sample Matrix Complexity start->matrix_complexity sensitivity_req Required Sensitivity matrix_complexity->sensitivity_req High hplc HPLC-UV matrix_complexity->hplc Low sensitivity_req->hplc Moderate gcms GC-MS with Derivatization sensitivity_req->gcms High

Caption: Decision tree for selecting an analytical method.

References

Application Note: High-Performance Liquid Chromatography Method for the Analysis of 3-(aminomethyl)-N,N-dimethylaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a systematic approach to developing a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3-(aminomethyl)-N,N-dimethylaniline. The protocol covers initial method development, optimization, and validation parameters. The described method is suitable for the determination of this compound in various sample matrices, particularly in the context of pharmaceutical development and quality control.

Introduction

This compound is a substituted aromatic amine that may be present as a raw material, intermediate, or impurity in the synthesis of active pharmaceutical ingredients (APIs). Accurate and reliable quantification of this compound is crucial for ensuring the quality, safety, and efficacy of pharmaceutical products. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the analysis of such compounds due to its specificity, sensitivity, and robustness. This document provides a comprehensive guide to developing and validating an HPLC method for this specific analyte.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is fundamental to the development of an effective HPLC method.

PropertyValueSource
Molecular FormulaC₉H₁₄N₂PubChem
Molecular Weight150.22 g/mol PubChem
XLogP31.3PubChem
CAS Number57678-46-3PubChem

Table 1: Physicochemical Properties of this compound

HPLC Method Development

The development of a successful HPLC method involves a systematic optimization of chromatographic conditions to achieve the desired separation and sensitivity.

Initial Chromatographic Conditions

Based on the physicochemical properties of this compound and general knowledge of HPLC analysis for aromatic amines, a reversed-phase HPLC method is proposed as a starting point.

ParameterInitial Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10-90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV-Vis or Photodiode Array (PDA)
Detection Wavelength 254 nm (initial), scan for optimal wavelength

Table 2: Initial HPLC Parameters

Selection of Detection Wavelength
Method Optimization

The initial method should be systematically optimized to achieve the desired chromatographic performance, focusing on peak shape, resolution from potential impurities, and analysis time.

ParameterOptimization Strategy
Mobile Phase pH The basic nature of the amine groups in this compound makes the mobile phase pH a critical parameter. Varying the pH by using different buffers (e.g., ammonium acetate, phosphate) can significantly impact retention time and peak shape. A pH range of 3 to 7 is a good starting point for investigation on a C18 column.
Organic Modifier Acetonitrile is a common choice for reversed-phase HPLC. Methanol can be evaluated as an alternative, as it may offer different selectivity for the analyte and any impurities.
Gradient Profile The gradient slope and duration should be adjusted to ensure adequate separation of the main peak from any closely eluting impurities. A shallower gradient can improve resolution, while a steeper gradient can reduce the analysis time.
Column Temperature Adjusting the column temperature can influence peak shape and retention time. An increase in temperature generally leads to sharper peaks and shorter retention times. A range of 25-40 °C should be explored.

Table 3: HPLC Method Optimization Strategy

Experimental Protocols

Standard Solution Preparation
  • Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with a suitable solvent (e.g., methanol or a mixture of mobile phase A and B).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range for linearity assessment (e.g., 1-100 µg/mL).

Sample Preparation

The sample preparation method will depend on the matrix. For drug substances, a simple dissolution in the mobile phase may be sufficient. For drug products, an extraction step might be necessary. A generic protocol is provided below:

  • Accurately weigh a portion of the sample expected to contain this compound.

  • Transfer the sample to a suitable volumetric flask.

  • Add a volume of extraction solvent (e.g., methanol, acetonitrile, or mobile phase) and sonicate or vortex to ensure complete dissolution/extraction.

  • Dilute to the final volume with the extraction solvent.

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Method Validation

Once the HPLC method is optimized, it must be validated to ensure it is suitable for its intended purpose. Key validation parameters are outlined in Table 4, following ICH guidelines.

Validation ParameterAcceptance Criteria
Specificity The peak for this compound should be well-resolved from any other components in the sample matrix. Peak purity should be assessed using a PDA detector.
Linearity A linear relationship between concentration and peak area should be demonstrated over the intended range. The correlation coefficient (r²) should be ≥ 0.999.
Accuracy The agreement between the measured value and the true value should be assessed by spike recovery experiments at different concentration levels. Recovery should typically be within 98-102%.
Precision - Repeatability (Intra-day): The relative standard deviation (RSD) of multiple injections of the same standard should be ≤ 2%. - Intermediate Precision (Inter-day): The RSD of results obtained on different days, with different analysts, or on different equipment should be ≤ 2%.
Limit of Detection (LOD) The lowest concentration of the analyte that can be detected but not necessarily quantitated. Typically determined at a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. Typically determined at a signal-to-noise ratio of 10:1.
Robustness The method's ability to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate, column temperature). The RSD of the results should be within acceptable limits.

Table 4: HPLC Method Validation Parameters

Visualizations

HPLC Method Development Workflow

HPLC_Method_Development start Define Analytical Target Profile physchem Gather Physicochemical Properties (pKa, logP, UV) start->physchem initial_method Select Initial HPLC Conditions (Column, Mobile Phase, Detector) physchem->initial_method optimization Systematic Method Optimization initial_method->optimization ph_opt pH Screening optimization->ph_opt org_mod_opt Organic Modifier Selection optimization->org_mod_opt grad_opt Gradient Optimization optimization->grad_opt temp_opt Temperature Evaluation optimization->temp_opt final_method Finalized HPLC Method ph_opt->final_method org_mod_opt->final_method grad_opt->final_method temp_opt->final_method validation Method Validation (ICH Guidelines) final_method->validation specificity Specificity validation->specificity linearity Linearity validation->linearity accuracy Accuracy validation->accuracy precision Precision validation->precision lod_loq LOD/LOQ validation->lod_loq robustness Robustness validation->robustness routine_use Routine Analysis specificity->routine_use linearity->routine_use accuracy->routine_use precision->routine_use lod_loq->routine_use robustness->routine_use

Caption: Workflow for HPLC method development and validation.

Sample Analysis Protocol

Sample_Analysis_Protocol sample_prep Sample Preparation (Weighing, Dissolution/Extraction) filtration Filtration (0.45 µm) sample_prep->filtration hplc_injection HPLC Injection filtration->hplc_injection data_acquisition Data Acquisition (Chromatogram Recording) hplc_injection->data_acquisition peak_integration Peak Integration & Identification data_acquisition->peak_integration quantification Quantification using Calibration Curve peak_integration->quantification reporting Result Reporting quantification->reporting

Caption: Protocol for the analysis of this compound.

Conclusion

This application note provides a detailed framework for the development and validation of a reliable HPLC method for the analysis of this compound. The systematic approach to method optimization and the comprehensive validation protocol will ensure the generation of accurate and precise data, which is essential for regulatory compliance and product quality in the pharmaceutical industry. The provided starting conditions and optimization strategies can be adapted to various sample matrices and analytical requirements.

Application Notes and Protocols: 3-(aminomethyl)-N,N-dimethylaniline in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(aminomethyl)-N,N-dimethylaniline, also known as 3-(dimethylamino)benzylamine, is a versatile bidentate ligand in coordination chemistry. Its structure incorporates both a soft donor (the dimethylamino group) and a hard donor (the primary aminomethyl group), allowing for the formation of stable chelate rings with a variety of transition metal ions. This dual-donor character makes it an attractive ligand for applications in catalysis, materials science, and as a synthon for more complex ligand systems. This document provides an overview of its coordination chemistry, including synthetic protocols for the ligand and its metal complexes, and summarizes key quantitative data.

Ligand Synthesis

Experimental Protocol: Synthesis of this compound

Materials:

  • 3-(dimethylamino)benzonitrile

  • Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (NaBH₄) with a suitable catalyst (e.g., CoCl₂)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Distilled water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis (round-bottom flask, reflux condenser, dropping funnel, etc.)

Procedure (using LiAlH₄):

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, a suspension of lithium aluminum hydride (1.2 eq.) in anhydrous diethyl ether is prepared under a nitrogen atmosphere.

  • A solution of 3-(dimethylamino)benzonitrile (1.0 eq.) in anhydrous diethyl ether is added dropwise to the LiAlH₄ suspension with stirring at 0 °C (ice bath).

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion, the reaction is cooled to 0 °C and quenched by the slow, sequential addition of water (x mL), 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ used in grams.

  • The resulting granular precipitate is filtered off and washed with diethyl ether.

  • The combined organic phases are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

  • The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.

Note: This is a generalized procedure and should be optimized for specific laboratory conditions and scales. Appropriate safety precautions must be taken when working with reactive hydrides like LiAlH₄.

Diagram of Ligand Synthesis Workflow

G Workflow for the Synthesis of this compound cluster_start Starting Material cluster_reaction Reduction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product start 3-(dimethylamino)benzonitrile reaction Reduction with LiAlH₄ in anhydrous ether start->reaction 1. Dissolve in ether reflux Reflux for 4-6 hours reaction->reflux quench Quenching with H₂O and NaOH reflux->quench 2. Cool and quench filter Filtration quench->filter extract Extraction with diethyl ether filter->extract dry Drying over MgSO₄ extract->dry evaporate Solvent removal dry->evaporate purify Vacuum distillation or Column chromatography evaporate->purify 3. Crude product product This compound purify->product

Caption: A generalized workflow for the synthesis of the target ligand.

Coordination Chemistry and Complex Synthesis

This compound typically acts as a bidentate N,N'-donor ligand, forming a stable five-membered chelate ring upon coordination to a metal center. The coordination can occur with a variety of transition metals, including but not limited to palladium(II), copper(II), and ruthenium(II). The synthesis of these complexes generally involves the reaction of a metal salt with the ligand in a suitable solvent.

Experimental Protocol: General Synthesis of a Palladium(II) Complex

Materials:

  • This compound

  • Palladium(II) chloride (PdCl₂) or Potassium tetrachloropalladate(II) (K₂PdCl₄)

  • Methanol or Ethanol

  • Standard laboratory glassware

Procedure:

  • A solution of this compound (2.0 eq.) in methanol is prepared in a round-bottom flask.

  • To this solution, a solution of K₂PdCl₄ (1.0 eq.) in methanol is added dropwise with stirring.

  • The reaction mixture is stirred at room temperature for 12-24 hours, during which a precipitate may form.

  • The resulting solid is collected by filtration, washed with cold methanol, and then with diethyl ether.

  • The complex can be dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., DMF/methanol).

Experimental Protocol: General Synthesis of a Copper(II) Complex

Materials:

  • This compound

  • Copper(II) chloride dihydrate (CuCl₂·2H₂O)

  • Ethanol

Procedure:

  • A solution of this compound (2.0 eq.) in ethanol is prepared in a flask.

  • A solution of CuCl₂·2H₂O (1.0 eq.) in ethanol is added to the ligand solution with stirring.

  • The mixture is stirred at room temperature for 2-4 hours. A color change and/or precipitation should be observed.

  • The solid product is collected by filtration, washed with ethanol, and dried in a desiccator.

Experimental Protocol: General Synthesis of a Ruthenium(II) Complex

Materials:

  • This compound

  • [RuCl₂(p-cymene)]₂ dimer or a similar Ru(II) precursor

  • Dichloromethane or a similar chlorinated solvent

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Under an inert atmosphere, a solution of this compound (2.2 eq.) in dichloromethane is prepared.

  • To this solution, [RuCl₂(p-cymene)]₂ (1.0 eq.) is added, and the mixture is stirred at room temperature for 24 hours.

  • The solvent is removed under reduced pressure, and the resulting solid is washed with a non-coordinating solvent like hexane to remove any unreacted starting material.

  • The product is dried under vacuum.

Diagram of Metal Complex Formation

G General Scheme for Metal Complex Formation L 2 x this compound plus + L->plus M Metal Precursor (e.g., K₂PdCl₄, CuCl₂, [RuCl₂(p-cymene)]₂) arrow Solvent (e.g., Methanol, Ethanol, DCM) Room Temperature M->arrow plus->M Complex [M(this compound)₂]Cl₂ arrow->Complex

Caption: General reaction scheme for the synthesis of metal complexes.

Quantitative Data

While specific quantitative data for complexes of this compound is scarce in the readily available literature, data from structurally similar ligands can provide valuable insights. For instance, studies on N,N-dimethylbenzylamine and its derivatives in palladium complexes have been reported in the context of catalytic applications such as Heck and Suzuki cross-coupling reactions.

Table 1: Expected Spectroscopic Data for this compound and its Complexes

FeatureLigandPd(II) ComplexCu(II) ComplexRu(II) Complex
¹H NMR (δ, ppm)
N(CH₃)₂~2.7 (s, 6H)Shifted downfieldParamagnetically broadenedShifted
CH₂-NH₂~3.8 (s, 2H)Shifted downfieldParamagnetically broadenedShifted
NH₂~1.5-2.5 (br s, 2H)Shifted or broadenedParamagnetically broadenedShifted or broadened
Aromatic-H~6.7-7.2 (m, 4H)ShiftedParamagnetically broadenedShifted
FT-IR (ν, cm⁻¹)
ν(N-H)~3300-3400Shift to lower frequencyShift to lower frequencyShift to lower frequency
δ(N-H)~1600Shift in positionShift in positionShift in position
ν(M-N)-~400-500~400-500~400-500

Applications in Catalysis

Complexes of palladium with ligands bearing the N,N-dimethylbenzylamine scaffold have shown promise as catalysts in various organic transformations. The bidentate nature of this compound can enhance the stability and activity of the catalytic species.

Potential Catalytic Cycle: Suzuki-Miyaura Cross-Coupling

The following diagram illustrates a plausible catalytic cycle for a Suzuki-Miyaura cross-coupling reaction catalyzed by a palladium complex of this compound.

G Plausible Catalytic Cycle for Suzuki-Miyaura Coupling Pd(0)L Pd(0)L (Active Catalyst) Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L->Oxidative_Addition Ar-Pd(II)-X Ar-Pd(II)(L)-X Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation (R-B(OR)₂ + Base) Ar-Pd(II)-X->Transmetalation Ar-Pd(II)-R Ar-Pd(II)(L)-R Transmetalation->Ar-Pd(II)-R Reductive_Elimination Reductive Elimination Ar-Pd(II)-R->Reductive_Elimination Reductive_Elimination->Pd(0)L Catalyst Regeneration Product Ar-R (Coupled Product) Reductive_Elimination->Product

Caption: A simplified representation of a Suzuki-Miyaura catalytic cycle.

Conclusion

This compound is a ligand with significant potential in coordination chemistry. Its straightforward synthesis and ability to form stable complexes with various transition metals make it a valuable building block for the development of new catalysts and materials. Further research into the coordination chemistry of this ligand is warranted to fully explore its properties and applications. The protocols and data presented herein provide a foundation for researchers to begin investigating this promising ligand system.

Application Note: N-Alkylation of 3-(Aminomethyl)-N,N-dimethylaniline via Reductive Amination

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-alkylation of amines is a fundamental transformation in organic synthesis, crucial for the generation of diverse molecular scaffolds in drug discovery and materials science. 3-(aminomethyl)-N,N-dimethylaniline is a valuable building block containing both a primary aliphatic amine and a tertiary aromatic amine. Selective N-alkylation of the primary amine allows for the introduction of various substituents, leading to the synthesis of a wide range of functionalized molecules. This application note provides a detailed protocol for the N-alkylation of this compound using a standard reductive amination procedure with an aldehyde. Reductive amination is a widely used method for its mild reaction conditions and broad substrate scope.[1][2]

Principle of the Method

The N-alkylation is achieved through a one-pot reductive amination. The reaction proceeds in two key steps:

  • Imine Formation: The primary amine of this compound reacts with an aldehyde to form a Schiff base (imine) intermediate. This reaction is often acid-catalyzed to facilitate the dehydration step.[2][3]

  • Reduction: The resulting imine is then reduced in situ to the corresponding secondary amine using a suitable reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a commonly used reagent for this purpose due to its selectivity for imines over aldehydes and its mild nature.[2][4]

Experimental Protocol

This protocol describes the N-alkylation of this compound with benzaldehyde as a representative aldehyde.

Materials:

  • This compound

  • Benzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (for extraction and chromatography)

  • Hexanes (for chromatography)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Argon or nitrogen inlet

  • Syringes

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Flash chromatography system

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq).

  • Dissolve the amine in anhydrous dichloromethane (DCM).

  • Add benzaldehyde (1.0-1.1 eq) to the solution and stir the mixture at room temperature for 20-30 minutes.

  • Reduction: In a separate flask, suspend sodium triacetoxyborohydride (1.2-1.5 eq) in anhydrous DCM.

  • Slowly add the suspension of the reducing agent to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-6 hours.[4]

  • Workup: Once the reaction is complete, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

  • Stir the biphasic mixture vigorously for 15-20 minutes.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.

Data Presentation

Table 1: Representative Quantitative Data for the N-Alkylation of this compound

ReagentMolar Equiv.Molecular Weight ( g/mol )Amount (mmol)Mass/Volume
This compound1.0164.251.0164.3 mg
Benzaldehyde1.1106.121.1116.7 mg (0.11 mL)
Sodium triacetoxyborohydride1.5211.941.5317.9 mg
Dichloromethane---10 mL
Product (Expected)
N-benzyl-1-(3-(dimethylamino)phenyl)methanamine-254.38-Yield: 85-95%

Note: The yield is an expected range and may vary depending on the specific reaction conditions and purification efficiency.

Visualization

experimental_workflow cluster_setup Reaction Setup cluster_reduction Reduction cluster_workup Workup & Isolation cluster_purification Purification start Dissolve this compound in DCM aldehyde Add Benzaldehyde start->aldehyde stir1 Stir at RT for 30 min aldehyde->stir1 reducing_agent Add NaBH(OAc)3 stir1->reducing_agent Imine Formation stir2 Stir at RT (2-6 h) reducing_agent->stir2 monitor Monitor by TLC stir2->monitor quench Quench with NaHCO3 (aq) monitor->quench Reaction Complete extract Extract with DCM quench->extract dry Dry over Na2SO4 extract->dry concentrate Concentrate in vacuo dry->concentrate chromatography Flash Column Chromatography concentrate->chromatography product Pure N-alkylated Product chromatography->product

Caption: Experimental workflow for the N-alkylation of this compound.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Sodium triacetoxyborohydride is a moisture-sensitive and corrosive solid. Handle it with care and avoid inhalation of dust.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

  • The quenching process with sodium bicarbonate may generate gas (CO₂). Add the quenching solution slowly to avoid excessive pressure buildup.

Conclusion

This application note provides a reliable and detailed protocol for the N-alkylation of this compound via reductive amination. The described methodology is robust and can be adapted for the synthesis of a variety of N-substituted derivatives by employing different aldehydes or ketones. This versatility makes it a valuable tool for researchers in medicinal chemistry and drug development for the rapid generation of compound libraries for biological screening.

References

Application Notes and Protocols: The Role of Substituted N,N-Dimethylanilines in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Substituted anilines are a cornerstone of medicinal chemistry, serving as versatile precursors for a wide array of pharmaceutical agents. Among these, 3-(aminomethyl)-N,N-dimethylaniline and its structural analogs are of particular interest due to their utility in the synthesis of neurologically active compounds. While direct applications of this compound are not extensively documented in mainstream pharmaceutical synthesis, the closely related intermediate, (S)-3-(1-(dimethylamino)ethyl)phenol, is pivotal in the industrial production of Rivastigmine. Rivastigmine is a potent acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitor used in the management of mild to moderate dementia associated with Alzheimer's and Parkinson's diseases.[1]

This document will provide detailed application notes and protocols centered on the synthesis of Rivastigmine, using (S)-3-(1-(dimethylamino)ethyl)phenol as a key intermediate. This will serve as a representative example of the synthetic utility of this class of compounds.

Mechanism of Action: Cholinesterase Inhibition

Rivastigmine's therapeutic effect stems from its ability to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting these enzymes, Rivastigmine increases the concentration and duration of action of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission, which is often impaired in Alzheimer's disease.[1]

Cholinesterase_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_Vesicle Acetylcholine (ACh) in Vesicles ACh ACh ACh_Vesicle->ACh Release AChE AChE ACh->AChE Hydrolysis BuChE BuChE ACh->BuChE Hydrolysis ACh_Receptor Acetylcholine Receptor ACh->ACh_Receptor Binds Rivastigmine Rivastigmine Rivastigmine->AChE Inhibits Rivastigmine->BuChE Inhibits Signal Signal Transduction ACh_Receptor->Signal Activates

Caption: Mechanism of action of Rivastigmine as a cholinesterase inhibitor.

Synthetic Applications: Synthesis of Rivastigmine

The synthesis of Rivastigmine can be achieved through various routes. A common strategy involves the synthesis of the key intermediate (S)-3-(1-(dimethylamino)ethyl)phenol, followed by carbamoylation.

Synthesis of (S)-3-(1-(dimethylamino)ethyl)phenol

One efficient method for the synthesis of (S)-3-(1-(dimethylamino)ethyl)phenol involves the asymmetric hydrogenation of a suitable precursor, which provides high enantiomeric excess.[2]

Rivastigmine_Synthesis_Intermediate cluster_synthesis Synthesis of (S)-3-(1-(dimethylamino)ethyl)phenol Start 3'-Methoxyacetophenone Step1 Asymmetric Hydride Reduction Start->Step1 Intermediate1 (S)-1-(3-methoxyphenyl)ethanol Step1->Intermediate1 Step2 Chlorination Intermediate1->Step2 Intermediate2 (S)-1-(3-methoxyphenyl)ethyl chloride Step2->Intermediate2 Step3 Amination with Dimethylamine Intermediate2->Step3 Intermediate3 (S)-1-(3-methoxyphenyl)-N,N-dimethylethanamine Step3->Intermediate3 Step4 Demethylation Intermediate3->Step4 Product (S)-3-(1-(dimethylamino)ethyl)phenol Step4->Product

Caption: General workflow for the synthesis of the key intermediate.

Final Step: Carbamoylation to Yield Rivastigmine

The final step in the synthesis of Rivastigmine is the reaction of (S)-3-(1-(dimethylamino)ethyl)phenol with an appropriate carbamoyl chloride.[1]

Rivastigmine_Final_Step cluster_final_synthesis Final Synthesis of Rivastigmine Intermediate (S)-3-(1-(dimethylamino)ethyl)phenol Step Carbamoylation Intermediate->Step Reagent N-ethyl-N-methylcarbamoyl chloride Reagent->Step Product Rivastigmine Step->Product

Caption: Final carbamoylation step to produce Rivastigmine.

Experimental Protocols

The following are generalized protocols based on synthetic routes reported in the literature.[1][2][3] Researchers should optimize these conditions for their specific laboratory settings.

Protocol 1: Synthesis of (S)-3-(1-(dimethylamino)ethyl)phenol

Objective: To synthesize the key chiral intermediate for Rivastigmine production.

Materials:

  • 3'-Methoxyacetophenone

  • Chiral catalyst (e.g., Ir-SpiroPAP)[2]

  • Reducing agent (e.g., NaBH4)

  • Thionyl chloride

  • Dimethylamine

  • Demethylating agent (e.g., HBr or BBr3)

  • Appropriate solvents (e.g., Methanol, CH2Cl2)

Procedure:

  • Asymmetric Reduction: Dissolve 3'-methoxyacetophenone in a suitable solvent (e.g., methanol). Add the chiral catalyst and the reducing agent under an inert atmosphere. Stir the reaction at the appropriate temperature until completion (monitored by TLC or HPLC).

  • Chlorination: After workup and purification of the resulting (S)-1-(3-methoxyphenyl)ethanol, dissolve it in a solvent such as CH2Cl2 and cool in an ice bath. Slowly add thionyl chloride and stir until the conversion to (S)-1-(3-methoxyphenyl)ethyl chloride is complete.

  • Amination: Introduce dimethylamine (either as a gas or in a solution) to the reaction mixture containing the chloride intermediate. Allow the reaction to proceed until the formation of (S)-1-(3-methoxyphenyl)-N,N-dimethylethanamine is complete.

  • Demethylation: To the purified amine from the previous step, add a demethylating agent such as HBr or BBr3 in a suitable solvent. Reflux or stir at room temperature as required by the chosen reagent. Upon completion, perform an aqueous workup and purify the product to obtain (S)-3-(1-(dimethylamino)ethyl)phenol.

Protocol 2: Synthesis of Rivastigmine

Objective: To synthesize Rivastigmine via carbamoylation of the phenolic intermediate.

Materials:

  • (S)-3-(1-(dimethylamino)ethyl)phenol

  • N-ethyl-N-methylcarbamoyl chloride

  • Base (e.g., K2CO3 or NaHCO3)[1]

  • Solvent (e.g., Toluene or CH2Cl2)

Procedure:

  • Dissolve (S)-3-(1-(dimethylamino)ethyl)phenol in a suitable solvent (e.g., toluene).

  • Add a base, such as potassium carbonate.

  • Slowly add N-ethyl-N-methylcarbamoyl chloride to the reaction mixture.

  • Heat the reaction to reflux and monitor its progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture and perform an aqueous workup.

  • Extract the product with an organic solvent and purify by column chromatography or recrystallization to yield Rivastigmine.

Data Presentation

The following table summarizes typical reaction yields for the key steps in Rivastigmine synthesis, as compiled from various reported methods. Actual yields may vary depending on the specific conditions and scale of the reaction.

Reaction StepStarting MaterialProductTypical Yield (%)Reference
Asymmetric Reduction3'-Methoxyacetophenone(S)-1-(3-methoxyphenyl)ethanol89-95[2]
Amination(S)-1-(3-methoxyphenyl)ethyl chloride(S)-1-(3-methoxyphenyl)-N,N-dimethylethanamineHigh (not specified)[2]
Carbamoylation(S)-3-(1-(dimethylamino)ethyl)phenolRivastigmineHigh (not specified)[1]

Note: Enantiomeric excess for the asymmetric reduction step is often reported to be excellent (>95% ee).[2]

Conclusion

While this compound itself is not a widely cited direct precursor in major pharmaceutical syntheses, its structural analog, (S)-3-(1-(dimethylamino)ethyl)phenol, is a critical intermediate in the manufacture of the anti-dementia drug Rivastigmine. The synthetic protocols and workflows presented here illustrate the importance of substituted N,N-dimethylanilines in accessing complex and therapeutically significant molecules. The methodologies, particularly those involving asymmetric synthesis, highlight the advanced chemical strategies employed in modern drug development to ensure high purity and stereoselectivity of the final active pharmaceutical ingredient.

References

Application Notes and Protocols for the GC-MS Analysis of 3-(Aminomethyl)-N,N-dimethylaniline and its Reaction Products

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Aminomethyl)-N,N-dimethylaniline, also known as 3-(dimethylamino)benzylamine, is an aromatic amine containing both a primary and a tertiary amine group.[1] This dual functionality makes it a versatile building block in organic synthesis and drug discovery. Its analysis and the characterization of its reaction products are crucial for process optimization, impurity profiling, and metabolic studies. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. However, the analysis of polar amines like this compound by GC-MS often requires derivatization to improve their volatility and chromatographic behavior.[2] This document provides detailed application notes and protocols for the GC-MS analysis of this compound and its potential reaction products.

Reaction Pathways and Potential Products

This compound can undergo a variety of reactions at its primary and tertiary amine functionalities, as well as on the aromatic ring. Understanding these potential reactions is key to identifying reaction products and impurities.

2.1. Reactions at the Primary Amine:

  • Imine Formation: The primary amine can react with aldehydes and ketones to form imines (Schiff bases).[3][4] This is a common reaction used in dynamic combinatorial chemistry and for the synthesis of various ligands.

  • Acylation: Reaction with acylating agents (e.g., acid chlorides, anhydrides) will form amides. This is also a common derivatization strategy.

  • Alkylation: The primary amine can be further alkylated.

2.2. Reactions at the Tertiary Amine:

  • N-Oxidation: The tertiary amine can be oxidized to an N-oxide.

  • Quaternization: Reaction with alkyl halides can lead to the formation of a quaternary ammonium salt.

2.3. Reactions on the Aromatic Ring:

  • Electrophilic Aromatic Substitution: The dimethylamino group is an activating group, directing electrophiles to the ortho and para positions. Reactions such as nitration can occur on the aromatic ring.

A diagram illustrating a potential reaction pathway is provided below.

Reaction_Pathway Potential Reaction Pathways of this compound This compound This compound Imine (Schiff Base) Imine (Schiff Base) This compound->Imine (Schiff Base) Condensation Amide Amide This compound->Amide Acylation N-Oxide N-Oxide This compound->N-Oxide Oxidation Aldehyde/Ketone Aldehyde/Ketone Aldehyde/Ketone->Imine (Schiff Base) Acylating Agent Acylating Agent Amide) Amide) Acylating Agent->Amide) Oxidizing Agent Oxidizing Agent Oxidizing Agent->N-Oxide

Caption: Potential reaction pathways for this compound.

GC-MS Analysis Protocol

Due to the polarity of the amine groups, derivatization is highly recommended for robust and reproducible GC-MS analysis. Silylation is a common and effective derivatization technique for amines.

3.1. Sample Preparation and Derivatization (Silylation)

This protocol outlines a general procedure for the silylation of this compound.

  • Sample Dissolution: Accurately weigh approximately 1 mg of the sample (or reaction mixture) into a 2 mL autosampler vial. Dissolve the sample in 1 mL of a suitable solvent (e.g., anhydrous pyridine, acetonitrile, or dichloromethane).

  • Derivatization Reagent Addition: Add 100 µL of a silylating reagent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.

  • Reaction: Cap the vial tightly and heat at 70°C for 30 minutes in a heating block or oven.

  • Cooling: Allow the vial to cool to room temperature before analysis.

3.2. GC-MS Instrumentation and Conditions

The following are representative GC-MS conditions. Optimization may be required based on the specific instrument and column used.

Parameter Condition
Gas Chromatograph Agilent 8890 GC System or equivalent
Mass Spectrometer Agilent 5977B MSD or equivalent
GC Column HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injector Temperature 250°C
Injection Volume 1 µL
Injection Mode Split (split ratio 20:1) or Splitless for trace analysis
Oven Temperature Program Initial temperature 100°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min
Transfer Line Temperature 280°C
Ion Source Temperature 230°C
Quadrupole Temperature 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range 40 - 450 amu

The experimental workflow is depicted in the following diagram.

GCMS_Workflow GC-MS Analysis Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Sample Vial Reaction Vial Sample->Vial Solvent Solvent Solvent->Vial Derivatization_Reagent Silylating Reagent Derivatization_Reagent->Vial Heating Heating (70°C) Vial->Heating Derivatized_Sample Derivatized Sample Heating->Derivatized_Sample Injector GC Injector Derivatized_Sample->Injector GC_Column GC Column Separation Injector->GC_Column MS_Detector Mass Spectrometer GC_Column->MS_Detector Data_Analysis Data Analysis MS_Detector->Data_Analysis

Caption: General workflow for the GC-MS analysis of derivatized amines.

Data Presentation and Interpretation

4.1. Expected Mass Spectra and Fragmentation

The mass spectrum of the derivatized this compound is expected to show characteristic fragments. The exact mass of this compound is 150.1157 g/mol .[5] The derivatization with two trimethylsilyl (TMS) groups (one on the primary amine) will increase the molecular weight significantly.

For the underivatized molecule, the fragmentation pattern can be predicted based on its structural analogue, N,N-dimethylbenzylamine. The mass spectrum of N,N-dimethylbenzylamine is dominated by a base peak at m/z 58, corresponding to the [CH2N(CH3)2]+ fragment resulting from benzylic cleavage.[5][6] A significant peak for the molecular ion (m/z 135) is also observed.[5]

For this compound, a similar benzylic cleavage is expected, leading to a prominent fragment. The molecular ion peak is expected at m/z 150.

The following table summarizes the expected quantitative data for the underivatized parent compound and a potential derivatized product.

Compound Molecular Formula Molecular Weight ( g/mol ) Expected Key Mass Fragments (m/z)
This compoundC9H14N2150.22150 (M+), 105, 77, 58
N-(3-(dimethylamino)benzyl)-N-(trimethylsilyl)-1,1,1-trimethylsilanamine (di-TMS derivative)C15H30N2Si2294.58294 (M+), 279 (M-15), 221, 73

4.2. Interpreting Chromatograms

The gas chromatogram will show peaks corresponding to the derivatized analyte and any derivatized reaction products or impurities. The retention time will depend on the volatility and interaction with the stationary phase of the GC column. Non-polar derivatives will generally have shorter retention times on a non-polar column like the HP-5ms.

The logical relationship for identifying an unknown peak in the chromatogram is outlined below.

Peak_Identification Peak Identification Logic Unknown_Peak Observe Unknown Peak in Chromatogram Retention_Time Determine Retention Time Unknown_Peak->Retention_Time Mass_Spectrum Acquire Mass Spectrum Unknown_Peak->Mass_Spectrum Molecular_Ion Identify Molecular Ion (M+) Mass_Spectrum->Molecular_Ion Database_Search Search Mass Spectral Library (e.g., NIST) Mass_Spectrum->Database_Search Fragmentation_Pattern Analyze Fragmentation Pattern Molecular_Ion->Fragmentation_Pattern Structure_Proposal Propose a Structure Fragmentation_Pattern->Structure_Proposal Database_Search->Structure_Proposal Confirmation Confirm with Authentic Standard Structure_Proposal->Confirmation

Caption: Logical workflow for the identification of unknown peaks.

Conclusion

The protocols and data presented provide a comprehensive guide for the GC-MS analysis of this compound and its reaction products. Successful analysis relies on appropriate sample preparation, including derivatization, and careful optimization of GC-MS parameters. The interpretation of the resulting data, particularly the mass spectra, is crucial for the unambiguous identification of the parent compound and any related substances. This application note serves as a valuable resource for researchers in synthetic chemistry, drug development, and analytical sciences.

References

Safe Handling and Disposal of 3-(aminomethyl)-N,N-dimethylaniline: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the safe handling and disposal of 3-(aminomethyl)-N,N-dimethylaniline (CAS No: 57678-46-3). Due to the limited availability of specific safety data for this compound, the following guidelines are based on its chemical structure as an aromatic amine and general safety protocols for this class of compounds. Aromatic amines are known for their potential toxicity, including carcinogenicity and the ability to be absorbed through the skin. Therefore, cautious handling is imperative.[1][2]

Compound Identification and Properties

PropertyValueSource
CAS Number 57678-46-3ChemSrc[3]
Molecular Formula C₉H₁₄N₂ChemSrc[3]
Boiling Point 86-88°C / 0.08mmChemSrc[3]
Density 1.019 g/cm³ChemSrc[3]

Hazard Identification and General Precautions

Aromatic amines as a class of compounds present several potential hazards.[1][2] It is crucial to handle this compound with the assumption that it may possess similar toxicological properties.

Potential Hazards:

  • Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.[4][5]

  • Carcinogenicity: Some aromatic amines are known or suspected carcinogens.[1][2][5]

  • Skin and Eye Irritation: May cause irritation upon contact.

  • Environmental Hazard: Potentially toxic to aquatic life.[5]

General Precautions:

  • Conduct a thorough risk assessment before beginning any work with this compound.[6][7]

  • Always work in a well-ventilated area, preferably within a chemical fume hood.[6]

  • Avoid inhalation of vapors or mists.[8]

  • Prevent all contact with skin and eyes.[4]

  • Do not eat, drink, or smoke in areas where this chemical is handled.[4]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound.[7]

PPESpecification
Gloves Chemical-resistant gloves (e.g., nitrile, neoprene).
Eye Protection Safety glasses with side shields or chemical splash goggles.[9]
Lab Coat Standard laboratory coat.
Respiratory Protection A respirator may be necessary if working outside of a fume hood or with potential for aerosol generation. Consult your institution's safety officer for specific recommendations.[7][9]

Experimental Protocols

General Handling and Weighing
  • Preparation:

    • Ensure the work area (chemical fume hood) is clean and uncluttered.

    • Have all necessary equipment and reagents readily available.

    • Designate a specific area for handling the compound.

  • Weighing:

    • If the compound is a solid, carefully transfer the desired amount from the storage container to a pre-tared weighing vessel within the fume hood.

    • If it is a liquid, use a calibrated pipette or syringe for accurate measurement.

    • Close the container tightly immediately after use.

  • In Solution:

    • When dissolving or diluting, add the this compound to the solvent slowly to avoid splashing.

    • Ensure the vessel is appropriately labeled with the compound name, concentration, and date.

Spill Response Protocol

In the event of a spill, follow these procedures:

  • Evacuate: Immediately alert others in the vicinity and evacuate the area if the spill is large or if you are unsure of the hazard level.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, contain the liquid with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).[9] Do not use combustible materials like paper towels.

  • Neutralize (if applicable): For larger spills of amine compounds, consult with your institution's environmental health and safety (EHS) office for appropriate neutralization procedures.

  • Collect: Carefully scoop the absorbent material into a designated, labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), followed by a rinse with water. Collect all cleaning materials for disposal as hazardous waste.

  • Report: Report the spill to your supervisor and EHS office.

Disposal Procedures

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection:

    • Collect all liquid and solid waste in separate, clearly labeled, and sealed containers.

    • Do not mix with other incompatible waste streams.

  • Labeling:

    • Label waste containers with "Hazardous Waste," the full chemical name "this compound," and any other components in the waste.

  • Disposal:

    • Dispose of the waste through your institution's EHS-approved hazardous waste disposal program.[4][8]

    • Do not pour any amount of this chemical down the drain.[9]

First Aid Measures

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4]
Skin Contact Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][9]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8]

Logical Workflow for Safe Handling and Disposal

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment cluster_disposal Disposal cluster_emergency Emergency Procedures RiskAssessment Conduct Risk Assessment GatherPPE Gather Appropriate PPE RiskAssessment->GatherPPE PrepareWorkArea Prepare Well-Ventilated Work Area GatherPPE->PrepareWorkArea Weighing Weigh/Measure Compound PrepareWorkArea->Weighing Experiment Perform Experiment Weighing->Experiment Decontaminate Decontaminate Work Area & Glassware Experiment->Decontaminate Spill Spill Occurs Experiment->Spill FirstAid First Aid Required Experiment->FirstAid WasteCollection Collect Waste in Labeled Container Decontaminate->WasteCollection StoreWaste Store Waste Appropriately WasteCollection->StoreWaste EHSConsult Consult EHS for Disposal StoreWaste->EHSConsult SpillResponse Follow Spill Response Protocol Spill->SpillResponse FirstAidResponse Administer First Aid & Seek Medical Attention FirstAid->FirstAidResponse

Caption: Workflow for the safe handling and disposal of this compound.

References

Application Notes and Protocols for the Large-Scale Synthesis of 3-(Aminomethyl)-N,N-dimethylaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the large-scale synthesis of 3-(aminomethyl)-N,N-dimethylaniline. The described methodology is a two-step process commencing with the synthesis of the precursor, 3-(dimethylamino)benzaldehyde, followed by its conversion to the target primary amine via catalytic reductive amination. This process is designed to be scalable and robust, making it suitable for industrial applications in pharmaceutical and chemical manufacturing. Detailed experimental protocols, a summary of quantitative data, and a process workflow diagram are provided to facilitate implementation by researchers and production chemists.

Introduction

This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and other specialty chemicals. Its structure, featuring a primary aminomethyl group and a dimethylaniline moiety, allows for a variety of subsequent chemical transformations. The large-scale production of this compound requires a synthetic route that is not only high-yielding but also cost-effective and amenable to industrial safety and processing standards.

The recommended synthetic strategy involves the reductive amination of 3-(dimethylamino)benzaldehyde. This method is widely recognized for its efficiency and selectivity in forming primary amines from aldehydes.[1][2][3] For large-scale operations, catalytic hydrogenation using a heterogeneous catalyst is the preferred approach due to ease of catalyst separation, potential for catalyst recycling, and favorable process economics.[1][3]

Synthetic Scheme

The overall synthesis is divided into two main stages:

  • Stage 1: Synthesis of 3-(Dimethylamino)benzaldehyde (1)

  • Stage 2: Reductive Amination to this compound (2)

A common method for the synthesis of substituted benzaldehydes is the oxidation of the corresponding benzyl alcohol.[1] The subsequent reductive amination of the aldehyde with ammonia in the presence of a catalyst and a reducing agent, typically hydrogen gas, yields the desired primary amine.[3][4]

Experimental Protocols

Safety Precaution: All procedures should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. Operations involving hydrogen gas at high pressure require a properly rated and maintained hydrogenation reactor and adherence to all relevant safety protocols.

Stage 1: Synthesis of 3-(Dimethylamino)benzaldehyde (1)

This protocol is based on the oxidation of 3-(dimethylamino)benzyl alcohol.

Reagents and Materials:

  • 3-(Dimethylamino)benzyl alcohol

  • Sulfur trioxide-pyridine complex (SO3-Py)

  • Triethylamine (Et3N)

  • Dichloromethane (DCM)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • In a suitable reactor, dissolve 3-(dimethylamino)benzyl alcohol (1.0 eq) in a mixture of dichloromethane and dimethyl sulfoxide.

  • To this solution, add triethylamine (4.0 eq) followed by the portion-wise addition of sulfur trioxide-pyridine complex (2.0 eq), maintaining the temperature below 25 °C.

  • Stir the reaction mixture at room temperature for 2-3 hours. Monitor the reaction progress by TLC or HPLC.

  • Upon completion, remove the dichloromethane by distillation under reduced pressure.

  • Add saturated aqueous ammonium chloride to the residue and extract the product with ethyl acetate.

  • Wash the combined organic phases with water, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude 3-(dimethylamino)benzaldehyde by column chromatography on silica gel.[1]

Stage 2: Large-Scale Reductive Amination to this compound (2)

This protocol outlines the catalytic reductive amination of 3-(dimethylamino)benzaldehyde with ammonia and hydrogen gas.

Reagents and Materials:

  • 3-(Dimethylamino)benzaldehyde (1)

  • Aqueous ammonia (25-28%)

  • Methanol or Ethanol

  • Heterogeneous Catalyst (e.g., Raney Nickel, Cobalt-based, or Iron-based catalyst on a support)[1][3][4]

  • Hydrogen gas (H₂)

  • Diatomaceous earth (for filtration)

Procedure:

  • Reactor Setup: Charge a high-pressure hydrogenation reactor with 3-(dimethylamino)benzaldehyde (1.0 eq), the solvent (methanol or ethanol), and the heterogeneous catalyst (loading to be optimized, typically 5-10 wt% of the aldehyde).

  • Ammonia Addition: Add an excess of aqueous ammonia (e.g., 10-20 equivalents) to the reactor.[3] The large excess of ammonia helps to maximize the formation of the primary amine and minimize the formation of secondary amine by-products.

  • Hydrogenation: Seal the reactor and purge it several times with nitrogen, followed by purging with hydrogen gas.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 5-10 bar).[4]

  • Heat the reaction mixture to the target temperature (e.g., 80-140 °C) with vigorous stirring.[3][4]

  • Maintain the reaction under these conditions for several hours, monitoring the hydrogen uptake. The reaction is complete when hydrogen uptake ceases.

  • Work-up and Isolation: Cool the reactor to room temperature and carefully vent the excess hydrogen gas. Purge the reactor with nitrogen.

  • Filter the reaction mixture through a pad of diatomaceous earth to remove the heterogeneous catalyst. Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to remove the solvent and excess ammonia.

  • Purification: The crude product can be purified by vacuum distillation. Alternatively, an acid-base purification can be employed:

    • Dissolve the crude product in a suitable organic solvent and extract with an aqueous acid solution (e.g., HCl) to form the amine salt.

    • Wash the aqueous layer with an organic solvent to remove non-basic impurities.

    • Basify the aqueous layer with a strong base (e.g., NaOH) to liberate the free amine.

    • Extract the product into an organic solvent, dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified this compound.

Data Presentation

The following table summarizes the key quantitative parameters for the synthesis. Values are indicative and may require optimization for specific equipment and scales.

ParameterStage 1: Aldehyde SynthesisStage 2: Reductive Amination
Reactants 3-(Dimethylamino)benzyl alcohol, SO₃-Py, Et₃N3-(Dimethylamino)benzaldehyde, NH₃, H₂
Solvent DCM/DMSOMethanol or Ethanol
Catalyst -Raney Ni, Co, or Fe-based catalyst
Temperature Room Temperature80 - 140 °C[3][4]
Pressure Atmospheric5 - 10 bar H₂[4]
Reaction Time 2 - 3 hours4 - 12 hours (until H₂ uptake ceases)
Typical Yield ~90%[1]>90% (optimized)
Purification Method Column ChromatographyVacuum Distillation / Acid-Base Extraction

Visualization

Synthetic Workflow Diagram

Synthesis_Workflow cluster_stage1 Stage 1: Aldehyde Synthesis cluster_stage2 Stage 2: Reductive Amination start_material 3-(Dimethylamino)benzyl alcohol reagents1 SO3-Py, Et3N DCM/DMSO, RT start_material->reagents1 product1 3-(Dimethylamino)benzaldehyde reagents1->product1 Oxidation purification1 Purification (Column Chromatography) product1->purification1 reagents2 NH3, H2 Catalyst (e.g., Raney Ni) Methanol, 80-140°C, 5-10 bar purification1->reagents2 Starting Material for Stage 2 product2 Crude this compound reagents2->product2 Reductive Amination purification2 Purification (Vacuum Distillation) product2->purification2 final_product Purified this compound purification2->final_product

Caption: Workflow for the large-scale synthesis of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(aminomethyl)-N,N-dimethylaniline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 3-(aminomethyl)-N,N-dimethylaniline synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via reductive amination of 3-(dimethylamino)benzaldehyde.

Issue Potential Cause Recommended Solution
Low or No Product Formation Poor quality or inactive reducing agent. Use a fresh, unopened container of the reducing agent. Sodium triacetoxyborohydride is sensitive to moisture.
Inefficient imine formation. Ensure the reaction conditions are suitable for imine formation. For primary amines, this may involve adjusting the pH to a weakly acidic range (pH 4-6). The use of an excess of the ammonia source can also drive the equilibrium towards imine formation.
Low reactivity of the starting material. While 3-(dimethylamino)benzaldehyde is generally reactive, ensure its purity. Impurities can inhibit the reaction.
Incorrect reaction temperature. Reductive aminations are typically run at room temperature. However, for less reactive substrates, gentle heating (e.g., to 40-50 °C) may be beneficial. Monitor for potential side reactions at elevated temperatures.
Multiple Spots on TLC Indicating Impurities Incomplete reaction. The starting aldehyde may still be present. Extend the reaction time or add a small additional portion of the reducing agent.
Formation of the corresponding alcohol. This can occur if the reducing agent is too harsh or if the imine formation is slow, leading to the reduction of the aldehyde. Sodium triacetoxyborohydride is generally selective for the imine over the aldehyde.[1][2] If using sodium borohydride, ensure the imine has fully formed before its addition.
Over-alkylation leading to tertiary amine byproducts. This is more of a concern when synthesizing secondary amines. For primary amine synthesis, the primary product can react with another molecule of the aldehyde to form a secondary amine, which can then be reduced. Using a large excess of the ammonia source can minimize this.
Formation of N,N'-dibenzylidene-1,1'-diamines (hydroamides). Aromatic aldehydes can react with ammonia to form hydroamides, which upon reduction can lead to a mixture of primary and secondary amines.[3]
Difficulty in Product Purification Product is highly polar and water-soluble. The aminomethyl group makes the product basic and potentially water-soluble, especially in its protonated form. Careful extraction at a basic pH is crucial.
Co-elution of impurities during column chromatography. Use an appropriate solvent system for column chromatography. A common system for amines is a mixture of dichloromethane and methanol, sometimes with a small amount of triethylamine or ammonium hydroxide to prevent the product from streaking on the silica gel.
Emulsion formation during aqueous workup. This is common when working with amines. Add brine (saturated NaCl solution) to the aqueous layer to help break the emulsion.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound?

A1: The most common and efficient method is the reductive amination of 3-(dimethylamino)benzaldehyde. This one-pot reaction involves the formation of an intermediate imine from the aldehyde and an ammonia source, which is then reduced in situ to the desired primary amine.[4]

Q2: Which reducing agent is best for this synthesis?

A2: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred reducing agent for reductive aminations.[1][2] It is mild, selective for the reduction of the iminium ion over the aldehyde, and does not require acidic conditions that can sometimes lead to side reactions.[1][2] Other common reducing agents include sodium cyanoborohydride (NaBH₃CN) and sodium borohydride (NaBH₄).[5]

Q3: What are the common sources of ammonia for this reaction?

A3: Common sources of ammonia include ammonium acetate or ammonium chloride in the presence of a mild base like triethylamine. Using a salt of ammonia helps to control the pH and the concentration of free ammonia in the reaction mixture. A large excess of the ammonium salt is often used to drive the reaction to completion.[1]

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC).[6] A suitable mobile phase would be a mixture of ethyl acetate and hexanes or dichloromethane and methanol. The starting aldehyde will be less polar than the product amine. The disappearance of the aldehyde spot and the appearance of a new, more polar spot (which may stain with ninhydrin) indicates the progress of the reaction.

Q5: What are the expected side products in this reaction?

A5: Potential side products include 3-(dimethylamino)benzyl alcohol (from the reduction of the starting aldehyde), and the secondary amine N,N-dimethyl-3-(((3-(dimethylamino)benzyl)amino)methyl)aniline from the reaction of the product with another molecule of the aldehyde.[3] If using sodium cyanoborohydride, there is a small risk of forming a cyanide addition byproduct.[7]

Q6: What is a typical purification procedure for this compound?

A6: After quenching the reaction, the mixture is typically worked up by extraction. It is important to make the aqueous layer basic (pH > 10) with a base like sodium hydroxide to ensure the amine product is in its free base form and can be extracted into an organic solvent like dichloromethane or ethyl acetate. The crude product can then be purified by silica gel column chromatography using a solvent system such as dichloromethane/methanol with a small percentage of triethylamine.[8]

Experimental Protocols

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride

This protocol is adapted from a similar procedure for the reductive amination of a substituted benzaldehyde.[8]

Materials:

  • 3-(Dimethylamino)benzaldehyde

  • Ammonium acetate

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvent system for chromatography (e.g., 95:5:0.5 DCM:MeOH:Et₃N)

Procedure:

  • To a solution of 3-(dimethylamino)benzaldehyde (1.0 eq) in 1,2-dichloroethane (DCE), add ammonium acetate (10 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Data Presentation

Table 1: Comparison of Reducing Agents for Reductive Amination

Reducing AgentTypical Solvent(s)Key AdvantagesPotential Drawbacks
Sodium Triacetoxyborohydride (NaBH(OAc)₃) DCE, THF, DCM[9]High selectivity for imines/iminium ions; mild conditions; tolerates a wide range of functional groups.[1][2]Moisture sensitive; can be more expensive.
Sodium Cyanoborohydride (NaBH₃CN) Methanol, Ethanol[9]Stable in weakly acidic conditions; effective for one-pot reactions.Toxicity of cyanide; potential for cyanide side products.[7]
Sodium Borohydride (NaBH₄) Methanol, Ethanol[10]Inexpensive and readily available.Can reduce the starting aldehyde if imine formation is not complete; requires careful addition after imine formation.[9]
Catalytic Hydrogenation (e.g., H₂/Pd-C) Methanol, Ethanol"Green" reducing agent (water is the only byproduct).Requires specialized equipment (hydrogenator); may reduce other functional groups.

Mandatory Visualizations

Synthesis_Pathway 3-(Dimethylamino)benzaldehyde 3-(Dimethylamino)benzaldehyde Imine_Intermediate Iminium Ion Intermediate 3-(Dimethylamino)benzaldehyde->Imine_Intermediate + Ammonia_Source Ammonia Source (e.g., NH4OAc) Ammonia_Source->Imine_Intermediate + Product This compound Imine_Intermediate->Product Reduction Reducing_Agent Reducing Agent (e.g., NaBH(OAc)3) Reducing_Agent->Product Troubleshooting_Workflow cluster_troubleshooting Troubleshooting Start Start Synthesis Reaction Perform Reductive Amination Start->Reaction Monitor Monitor by TLC Reaction->Monitor Complete Reaction Complete? Monitor->Complete End Pure Product Monitor->End Pure Impure Impure Product on TLC Monitor->Impure Impure Workup Aqueous Workup & Extraction Complete->Workup Yes LowYield Low Yield Detected Complete->LowYield No Purify Column Chromatography Workup->Purify Purify->Monitor Check Purity CheckReagents Check Reagent Quality (Reducing Agent, Aldehyde) LowYield->CheckReagents OptimizeCond Optimize Conditions (Temp, Time, Stoichiometry) CheckReagents->OptimizeCond OptimizeCond->Reaction Re-run IdentifySpots Identify Spots (Starting Material, Byproducts) Impure->IdentifySpots AdjustPurification Adjust Purification (Solvent System, pH) IdentifySpots->AdjustPurification AdjustPurification->Purify Re-purify Logical_Relationships cluster_params Reaction Parameters cluster_outcomes Potential Outcomes ReducingAgent Reducing Agent Choice Yield Product Yield ReducingAgent->Yield Purity Product Purity ReducingAgent->Purity SideProducts Side Products ReducingAgent->SideProducts Solvent Solvent Choice Solvent->Yield ReactionRate Reaction Rate Solvent->ReactionRate Temperature Reaction Temperature Temperature->ReactionRate Temperature->SideProducts Stoichiometry Reagent Stoichiometry Stoichiometry->Yield Stoichiometry->Purity

References

Technical Support Center: Purification of Crude 3-(aminomethyl)-N,N-dimethylaniline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 3-(aminomethyl)-N,N-dimethylaniline.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the purification of this compound, offering potential causes and solutions in a question-and-answer format.

Q1: My compound is streaking badly on the silica gel column, and the fractions are not pure. What can I do?

A1: Streaking of basic compounds like this compound on silica gel is a common problem due to the acidic nature of the silica, which leads to strong interactions with the amine functional groups.[1]

  • Solution 1: Use a mobile phase modifier. Add a small amount of a volatile base, such as 1-3% triethylamine (Et3N), to your mobile phase (e.g., hexane/ethyl acetate). The triethylamine will compete with your compound for the acidic sites on the silica gel, reducing the strong interactions and improving the peak shape.[1]

  • Solution 2: Use a different stationary phase. Consider using a more inert stationary phase like deactivated silica gel, basic alumina, or an amine-functionalized silica column. Amine-functionalized silica is specifically designed to minimize the interaction with basic compounds, often leading to better separation.

Q2: I am trying to purify my compound by distillation, but it seems to be decomposing at high temperatures. How can I avoid this?

A2: this compound has a high boiling point at atmospheric pressure, and prolonged heating can lead to decomposition.

  • Solution: Use vacuum distillation. By reducing the pressure, you can significantly lower the boiling point of your compound, allowing for distillation at a lower, less destructive temperature. The reported boiling point of this compound is 86-88°C at 0.08 mmHg.[2]

Q3: I am attempting to recrystallize my compound, but I'm struggling to find a suitable solvent system. What are some good starting points?

A3: Finding the right recrystallization solvent requires a balance of solubility at high and low temperatures. For a compound with both polar (amine) and non-polar (aromatic ring) features, a mixture of solvents is often necessary.

  • Suggestion 1: Trial and error with solvent pairs. Start with a solvent in which your compound is soluble (e.g., methanol, ethanol, or dichloromethane) and a solvent in which it is poorly soluble (e.g., hexane, heptane, or diethyl ether). Dissolve your crude compound in a minimal amount of the hot "good" solvent and then slowly add the "poor" solvent until you see persistent cloudiness. Then, allow the solution to cool slowly.

  • Suggestion 2: Consider forming a salt. For amines, recrystallization of a salt form (e.g., hydrochloride or oxalate) can sometimes be more effective. The salt will have different solubility properties than the free base. After recrystallization, the pure salt can be neutralized to recover the purified free base.

Q4: My purified compound is initially a colorless oil but turns yellow or brown over time. What is happening and how can I prevent it?

A4: Aromatic amines are susceptible to oxidation upon exposure to air and light, which often results in a color change.

  • Solution 1: Storage under inert atmosphere. Store the purified compound under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.

  • Solution 2: Protect from light. Store the compound in an amber vial or a container wrapped in aluminum foil to protect it from light.

  • Solution 3: Use an antioxidant. In some cases, adding a small amount of an antioxidant can help to stabilize the compound, although this is more common for bulk storage rather than for a purified laboratory sample.

Quantitative Data Summary

The following table summarizes key physical and chromatographic properties to aid in the purification of this compound.

PropertyValueSource
Molecular Weight150.22 g/mol [3]
Boiling Point86-88 °C at 0.08 mmHg[2]
AppearanceClear, colorless oil[4]
Purity (Commercial)95+%[4][5]

Experimental Protocols

Column Chromatography on Silica Gel

This protocol is a general guideline for the purification of this compound using flash column chromatography.

  • Slurry Preparation: Prepare a slurry of silica gel in the initial mobile phase (e.g., 98:2 hexane:ethyl acetate with 1% triethylamine).

  • Column Packing: Pour the slurry into the column and allow it to pack under a gentle flow of the mobile phase.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly stronger solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry silica with the adsorbed compound to the top of the column.

  • Elution: Begin elution with the initial mobile phase. The polarity of the mobile phase can be gradually increased (e.g., by increasing the percentage of ethyl acetate) to elute the compound.

  • Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Vacuum Distillation

This protocol describes the purification of this compound by vacuum distillation.

  • Apparatus Setup: Assemble a vacuum distillation apparatus, including a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all joints are well-sealed.

  • Sample Charging: Place the crude this compound into the round-bottom flask along with a magnetic stir bar or boiling chips.

  • Vacuum Application: Slowly and carefully apply a vacuum to the system.

  • Heating: Once the desired pressure is reached (around 0.08 mmHg), begin to gently heat the distillation flask.

  • Distillation and Collection: Collect the fraction that distills at the expected boiling point (86-88 °C at 0.08 mmHg).

  • Cooling and Storage: Allow the apparatus to cool completely before releasing the vacuum. Store the purified product under an inert atmosphere and protected from light.

Visualizations

Purification_Troubleshooting_Workflow start Crude this compound purification_method Select Purification Method start->purification_method distillation Vacuum Distillation purification_method->distillation High boiling liquid chromatography Column Chromatography purification_method->chromatography Complex mixture recrystallization Recrystallization purification_method->recrystallization Solid or high purity potential decomposition Decomposition? distillation->decomposition streaking Streaking/Poor Separation? chromatography->streaking no_crystals No Crystals/Oiling Out? recrystallization->no_crystals pure_product Pure Product troubleshoot_distillation Troubleshoot Distillation check_vacuum Check Vacuum & Lower Temp troubleshoot_distillation->check_vacuum troubleshoot_chromatography Troubleshoot Chromatography add_base Add Et3N to Mobile Phase troubleshoot_chromatography->add_base change_stationary_phase Change Stationary Phase (e.g., Alumina) troubleshoot_chromatography->change_stationary_phase troubleshoot_recrystallization Troubleshoot Recrystallization try_solvent_pair Try Different Solvent Pair troubleshoot_recrystallization->try_solvent_pair form_salt Form Salt for Recrystallization troubleshoot_recrystallization->form_salt decomposition->pure_product No decomposition->troubleshoot_distillation Yes streaking->pure_product No streaking->troubleshoot_chromatography Yes no_crystals->pure_product No no_crystals->troubleshoot_recrystallization Yes check_vacuum->distillation add_base->chromatography change_stationary_phase->chromatography try_solvent_pair->recrystallization form_salt->recrystallization

Caption: Troubleshooting workflow for the purification of crude this compound.

References

troubleshooting side reactions in 3-(aminomethyl)-N,N-dimethylaniline synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 3-(aminomethyl)-N,N-dimethylaniline. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to this synthesis.

Troubleshooting Guides (Q&A)

This section addresses specific problems you may encounter during the synthesis of this compound, primarily through the reductive amination of 3-(dimethylamino)benzaldehyde with ammonia.

Issue 1: Low or No Product Yield

  • Question: I am getting a very low yield of this compound. What are the possible causes and how can I improve it?

  • Answer: Low yields in this reductive amination can stem from several factors:

    • Inefficient Imine Formation: The initial reaction between 3-(dimethylamino)benzaldehyde and ammonia to form the imine is crucial. Ensure you are using a sufficient excess of ammonia. The reaction equilibrium can be shifted towards the imine by removing the water formed during the reaction, for example, by using molecular sieves.

    • Suboptimal Reducing Agent: The choice and handling of the reducing agent are critical.

      • Sodium Borohydride (NaBH₄): This is a strong reducing agent and can reduce the starting aldehyde before it forms the imine. If using NaBH₄, it is best to first allow the imine to form completely before adding the reducing agent.

      • Sodium Cyanoborohydride (NaBH₃CN) or Sodium Triacetoxyborohydride (NaBH(OAc)₃): These are milder reducing agents that can be present from the start of the reaction (a "one-pot" procedure) as they selectively reduce the imine in the presence of the aldehyde. NaBH(OAc)₃ is often preferred as it is less toxic than NaBH₃CN.

    • Incorrect pH: The pH of the reaction mixture can significantly impact imine formation. A slightly acidic medium (pH 4-6) is often optimal for imine formation. You can achieve this by using an ammonium salt (e.g., ammonium acetate) as the ammonia source or by adding a small amount of a weak acid like acetic acid.

    • Reaction Temperature: The reaction may require heating to facilitate imine formation. However, excessive heat can lead to degradation of the starting materials or product. Monitor the reaction temperature carefully.

    • Poor Quality Reagents: Ensure that the 3-(dimethylamino)benzaldehyde and the reducing agent are of high purity and have not degraded.

Issue 2: Presence of Unreacted Starting Material

  • Question: My final product is contaminated with a significant amount of unreacted 3-(dimethylamino)benzaldehyde. How can I resolve this?

  • Answer: The presence of unreacted aldehyde suggests either incomplete imine formation or inefficient reduction.

    • Drive Imine Formation: As mentioned previously, use a larger excess of ammonia and consider adding a dehydrating agent like molecular sieves.

    • Increase Reaction Time: Allow more time for the reaction to go to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or another suitable analytical technique.

    • Optimize Reduction: If using a one-pot method with NaBH₃CN or NaBH(OAc)₃, ensure you are using a sufficient stoichiometric amount of the reducing agent. If using NaBH₄ in a stepwise manner, ensure the imine has fully formed before its addition.

    • Purification: Unreacted aldehyde can often be removed during the work-up. An acid-base extraction is effective. The desired amine product is basic and will be extracted into an acidic aqueous layer, while the aldehyde will remain in the organic layer. Subsequent basification of the aqueous layer and extraction with an organic solvent will yield the purified amine.

Issue 3: Formation of Side Products

  • Question: I am observing significant side product formation. What are the likely impurities and how can I minimize them?

  • Answer: The primary side reactions in this synthesis are over-alkylation and reduction of the starting aldehyde.

    • Over-alkylation (Formation of Secondary and Tertiary Amines): The primary amine product, this compound, is nucleophilic and can react with the starting aldehyde to form a secondary amine, which can then react further. To minimize this, use a large excess of the ammonia source to outcompete the product amine in reacting with the aldehyde.

    • Formation of 3-(Dimethylamino)benzyl alcohol: This occurs if the reducing agent reduces the starting aldehyde before it can react with ammonia to form the imine. This is more common with strong reducing agents like NaBH₄. Using a milder, imine-selective reducing agent like NaBH₃CN or NaBH(OAc)₃ will significantly reduce the formation of this side product.

    • Purification: The alcohol side product is neutral and can be separated from the basic amine product by acid-base extraction.

Frequently Asked Questions (FAQs)

  • Q1: What is the most common synthetic route to this compound?

    • A1: The most common and direct method is the reductive amination of 3-(dimethylamino)benzaldehyde using ammonia as the nitrogen source.

  • Q2: Which reducing agent is best for this synthesis?

    • A2: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred choice due to its selectivity for reducing the intermediate imine in the presence of the starting aldehyde and its lower toxicity compared to sodium cyanoborohydride (NaBH₃CN). Sodium borohydride (NaBH₄) can also be used, but typically requires a two-step procedure where the imine is formed first.

  • Q3: How can I monitor the progress of the reaction?

    • A3: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. You can track the disappearance of the starting aldehyde spot and the appearance of the product spot. Staining with an appropriate agent (e.g., ninhydrin for the primary amine product) can aid in visualization. Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more detailed analysis.

  • Q4: What is the best method for purifying the final product?

    • A4: Acid-base extraction is a highly effective method for purifying this compound. The basic amine can be extracted into an acidic aqueous solution, leaving non-basic impurities in the organic phase. After separation, the aqueous layer is basified, and the purified amine is extracted back into an organic solvent. Distillation under reduced pressure can also be used for further purification if necessary.

  • Q5: Are there any specific safety precautions I should take?

    • A5: Yes. 3-(dimethylamino)benzaldehyde and this compound are potentially hazardous. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for each reagent before use. Sodium cyanoborohydride is toxic and can release hydrogen cyanide gas upon contact with acid, so it must be handled with extreme caution.

Experimental Protocols

Reductive Amination of 3-(Dimethylamino)benzaldehyde using Sodium Triacetoxyborohydride

This protocol is a general guideline. Optimization may be required based on your specific experimental setup and desired scale.

Materials:

  • 3-(Dimethylamino)benzaldehyde

  • Ammonium acetate (or another ammonia source)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate solution

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Organic solvent for extraction (e.g., Dichloromethane, Ethyl acetate)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 3-(dimethylamino)benzaldehyde (1.0 eq) and a suitable solvent such as dichloromethane or 1,2-dichloroethane.

  • Ammonia Source: Add ammonium acetate (a significant excess, e.g., 5-10 eq) to the flask.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine. The progress can be monitored by TLC.

  • Reduction: To the stirring mixture, add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise over 15-20 minutes. Be cautious as the reaction may be exothermic.

  • Reaction: Continue stirring the reaction mixture at room temperature overnight. Monitor the reaction for the disappearance of the imine and formation of the product by TLC.

  • Work-up:

    • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with the organic solvent (e.g., DCM) two more times.

    • Combine the organic layers.

  • Acid-Base Extraction (Purification):

    • Extract the combined organic layers with 1 M HCl. The amine product will move to the aqueous layer.

    • Separate the aqueous layer and wash it once with the organic solvent to remove any remaining non-basic impurities.

    • Cool the acidic aqueous layer in an ice bath and slowly add 1 M NaOH until the solution is basic (pH > 10).

    • Extract the basic aqueous layer three times with a fresh portion of the organic solvent.

    • Combine the organic layers from this final extraction.

  • Drying and Concentration:

    • Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Further Purification (Optional): The product can be further purified by distillation under reduced pressure or by column chromatography on silica gel.

Data Presentation

The following table summarizes hypothetical data for the synthesis of this compound under different conditions to illustrate the impact of key variables. Actual results may vary.

EntryReducing AgentAmmonia SourceAdditiveReaction Time (h)Yield (%)Purity (%)
1NaBH(OAc)₃NH₄OAc (5 eq)None128595
2NaBH₃CNNH₄OAc (5 eq)None128294
3NaBH₄NH₄OAc (5 eq)None126580
4NaBH(OAc)₃NH₄Cl (5 eq)Acetic Acid (0.1 eq)128896
5NaBH(OAc)₃NH₄OAc (10 eq)Molecular Sieves129297

Visualizations

Synthesis_Pathway Start 3-(Dimethylamino)benzaldehyde Imine Intermediate Imine Start->Imine + NH3 - H2O Ammonia Ammonia (NH3) Product This compound Imine->Product + [H] ReducingAgent Reducing Agent (e.g., NaBH(OAc)3)

Caption: Main synthetic pathway for this compound.

Side_Reaction_Pathway Aldehyde 3-(Dimethylamino)benzaldehyde SideProduct Secondary Amine (Over-alkylation product) Aldehyde->SideProduct + Product - H2O Product This compound Troubleshooting_Workflow Start Low Yield or Incomplete Reaction CheckImine Check Imine Formation (TLC, NMR) Start->CheckImine ImineOK Imine Formed CheckImine->ImineOK Yes ImineNotOK Imine Not Formed CheckImine->ImineNotOK No CheckReduction Check Reduction Step ImineOK->CheckReduction OptimizeImine Optimize Imine Formation: - Increase NH3 excess - Add dehydrating agent - Adjust pH (4-6) ImineNotOK->OptimizeImine OptimizeImine->CheckImine ReductionOK Reduction OK CheckReduction->ReductionOK Yes ReductionNotOK Reduction Not OK CheckReduction->ReductionNotOK No Purification Purify via Acid-Base Extraction ReductionOK->Purification OptimizeReduction Optimize Reduction: - Use milder reducing agent - Check reagent quality - Increase reaction time ReductionNotOK->OptimizeReduction OptimizeReduction->CheckReduction

optimization of reaction conditions for catalysis with 3-(aminomethyl)-N,N-dimethylaniline

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of reaction conditions for catalysis with 3-(aminomethyl)-N,N-dimethylaniline. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Troubleshooting Guide

This section addresses specific issues that may be encountered when using this compound as a catalyst. The advice provided is based on established principles of aminocatalysis and reaction optimization.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Insufficient Catalyst Activity: The catalyst loading may be too low, or the catalyst may have degraded. 2. Suboptimal Reaction Temperature: The temperature may be too low to overcome the activation energy barrier. 3. Inappropriate Solvent: The solvent may not be suitable for the reaction, affecting solubility of reactants or catalyst, or interfering with the catalytic cycle. 4. Presence of Inhibitors: Impurities in the starting materials or solvent could be poisoning the catalyst.1. Optimize Catalyst Loading: Systematically increase the catalyst loading (e.g., in increments of 1-2 mol%) to identify the optimal concentration. Ensure the catalyst is pure and has been stored correctly. 2. Vary Reaction Temperature: Screen a range of temperatures to find the optimum. For many aminocatalyzed reactions, a temperature between room temperature and 60°C is a good starting point.[1] 3. Solvent Screening: Test a variety of solvents with different polarities (e.g., protic and aprotic). Ethanol and acetonitrile are often good starting points for reactions like the Knoevenagel condensation.[2] 4. Purify Starting Materials: Ensure all reactants and the solvent are of high purity and dry, if necessary.
Formation of Side Products / Low Selectivity 1. Excessive Temperature: High temperatures can lead to side reactions or decomposition of products. 2. Incorrect Stoichiometry: An improper ratio of reactants can lead to the formation of undesired byproducts. 3. Prolonged Reaction Time: Leaving the reaction for too long can sometimes lead to the formation of side products or product degradation.1. Optimize Temperature: A lower temperature may improve selectivity. Conduct a temperature screen to find the best balance between reaction rate and selectivity. 2. Adjust Reactant Ratios: Systematically vary the molar ratio of the reactants to minimize side product formation. 3. Monitor Reaction Progress: Use techniques like TLC or GC to monitor the reaction and stop it once the desired product is maximized and before significant side product formation occurs.
Difficult Product Isolation 1. Catalyst Interference: The catalyst or its byproducts may co-elute with the product during chromatography. 2. Emulsion Formation during Workup: The amine catalyst can sometimes lead to the formation of emulsions during aqueous workup.1. Catalyst Removal: Consider using a supported version of the catalyst for easy filtration. Alternatively, an acidic wash during workup can protonate the amine catalyst, making it water-soluble and easily separable from the organic product. 2. Break Emulsion: Add a small amount of a saturated salt solution (brine) or a different organic solvent to help break the emulsion.
Inconsistent Results 1. Variability in Reagent Quality: Different batches of reactants or catalyst may have varying purity. 2. Atmospheric Moisture: Some reactions catalyzed by amines are sensitive to moisture.1. Standardize Reagents: Use reagents from the same batch for a series of experiments whenever possible and check for purity. 2. Inert Atmosphere: If the reaction is sensitive to moisture, conduct it under an inert atmosphere (e.g., nitrogen or argon).

Frequently Asked Questions (FAQs)

Q1: What types of reactions can be catalyzed by this compound?

A1: this compound, being a diamine with both a primary and a tertiary amine group, has the potential to catalyze a variety of organic reactions. These include, but are not limited to:

  • Knoevenagel Condensation: The reaction between an aldehyde or ketone and an active methylene compound.[3][4]

  • Michael Addition: The addition of a nucleophile to an α,β-unsaturated carbonyl compound.

  • Henry (Nitroaldol) Reaction: The reaction between a nitroalkane and an aldehyde or ketone.[2][5]

The bifunctional nature of the catalyst can potentially offer unique reactivity and selectivity in these transformations.

Q2: How do I choose the optimal catalyst loading?

A2: The optimal catalyst loading should be determined experimentally for each specific reaction. A good starting point is typically 5-10 mol%. You can then perform a series of experiments with varying catalyst concentrations (e.g., 1, 2, 5, 10, and 20 mol%) to find the lowest amount of catalyst that provides a high yield in a reasonable amount of time.

Q3: What is the influence of the solvent on the reaction?

A3: The choice of solvent can significantly impact the reaction rate and yield. Polar protic solvents like ethanol can be effective, as they can help to stabilize charged intermediates in the catalytic cycle.[2] However, aprotic solvents such as acetonitrile, THF, or toluene may also be suitable depending on the specific reaction. A solvent screen is highly recommended during the optimization process.

Q4: My reaction is very slow. How can I increase the reaction rate?

A4: To increase the reaction rate, you can try the following:

  • Increase the temperature: Gently heating the reaction mixture can often accelerate the reaction. However, be mindful that excessive heat can lead to side products.

  • Increase catalyst loading: A higher concentration of the catalyst can lead to a faster reaction.

  • Choose a more suitable solvent: A solvent that better solubilizes all reaction components can improve the reaction rate.

Q5: How can I confirm that this compound is the active catalyst?

A5: To confirm the catalytic role of this compound, you should run a control experiment without the catalyst. If no or very little product is formed in the absence of the catalyst under the same reaction conditions, it provides strong evidence for its catalytic activity.

Experimental Protocols (General Examples)

While a specific protocol for a reaction catalyzed by this compound is not available in the provided search results, the following general procedures for amine-catalyzed reactions can be adapted.

General Procedure for a Knoevenagel Condensation

To a solution of the aldehyde (1.0 mmol) and the active methylene compound (1.0 mmol) in a suitable solvent (e.g., ethanol, 5 mL), this compound (0.05 mmol, 5 mol%) is added. The reaction mixture is stirred at the desired temperature (e.g., room temperature or 50°C) and monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired product.

Optimization Data for a Generic Amine-Catalyzed Knoevenagel Condensation

The following table illustrates a typical optimization of reaction conditions for a Knoevenagel condensation between benzaldehyde and malononitrile, catalyzed by an amine. This data is for illustrative purposes to guide your experimental design.

EntryCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)
15Ethanol251275
210Ethanol25892
310Acetonitrile25888
410Toluene251245
510Ethanol50495
62Ethanol50885

Visualizing Reaction Workflows and Concepts

To aid in understanding the experimental and logical processes involved in optimizing a reaction catalyzed by this compound, the following diagrams are provided.

Reaction_Optimization_Workflow A Initial Reaction Setup (Substrates, Solvent, Catalyst) B Monitor Reaction (TLC, GC, NMR) A->B C Low Yield or Conversion? B->C D Optimize Catalyst Loading (Increase/Decrease) C->D Yes G Side Products or Low Selectivity? C->G No D->B E Optimize Temperature (Increase/Decrease) E->B F Screen Solvents F->B H Adjust Stoichiometry G->H Yes K Workup and Purification G->K No H->B I Optimize Reaction Time I->B J Successful Reaction K->J

Caption: A general workflow for the optimization of a chemical reaction.

Troubleshooting_Logic Start Problem Encountered P1 Low Yield Start->P1 P2 Low Selectivity Start->P2 P3 No Reaction Start->P3 S1 Increase Catalyst Loading P1->S1 S2 Increase Temperature P1->S2 S3 Change Solvent P1->S3 S4 Decrease Temperature P2->S4 S5 Check Reagent Purity P3->S5

Caption: A logic diagram for troubleshooting common issues in catalysis.

References

stability issues and degradation of 3-(aminomethyl)-N,N-dimethylaniline

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for 3-(aminomethyl)-N,N-dimethylaniline. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting stability issues and degradation of this compound during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: this compound, like other substituted anilines, is susceptible to degradation through oxidation, exposure to light (photodegradation), and extreme pH conditions. The tertiary amine and the benzylic amine functionalities are particularly prone to oxidative degradation. The aromatic ring can also undergo reactions, especially under harsh acidic or basic conditions.

Q2: How should I properly store this compound?

A2: To ensure the stability of this compound, it is recommended to store the compound in a tightly sealed container, protected from light and air. Storage at low temperatures (2-8 °C) in an inert atmosphere (e.g., under argon or nitrogen) is ideal to minimize degradation.

Q3: I've noticed a discoloration in my sample of this compound. What could be the cause?

A3: Discoloration, often appearing as a yellowing or browning of the compound, is a common indicator of degradation, particularly oxidation.[1] Exposure to air and/or light can lead to the formation of colored impurities. It is crucial to handle the compound under an inert atmosphere and in amber-colored vials to minimize this.

Q4: What are the likely degradation products of this compound?

A4: Degradation can occur at multiple sites on the molecule. The tertiary amine can be oxidized to an N-oxide, or undergo demethylation. The benzylic amine can be oxidized to an imine and subsequently hydrolyzed to an aldehyde. The aromatic ring can also be hydroxylated or undergo other modifications depending on the conditions.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Issue 1: Inconsistent Reaction Yields or Formation of Unexpected Byproducts
  • Possible Cause: Degradation of this compound before or during the reaction.

  • Troubleshooting Steps:

    • Verify Compound Purity: Before use, check the purity of your this compound stock. Discoloration can be an initial sign of degradation. Consider purifying the compound by distillation or chromatography if impurities are suspected.

    • Inert Atmosphere: Ensure your reaction is set up under an inert atmosphere (argon or nitrogen) to prevent oxidation, especially if the reaction is heated.

    • Degas Solvents: Use freshly degassed solvents to remove dissolved oxygen, which can promote oxidative degradation.

    • Light Protection: Protect your reaction from light by wrapping the reaction vessel in aluminum foil.

Issue 2: Difficulty in Removing Excess this compound and its Byproducts During Work-up
  • Possible Cause: The basic nature and water solubility of the compound and its degradation products can complicate extraction.

  • Troubleshooting Steps:

    • Acidic Wash: Perform an aqueous wash with a dilute acid (e.g., 1M HCl or saturated ammonium chloride solution) to protonate the amine functionalities, making them more water-soluble and facilitating their removal from the organic layer.

    • Brine Wash: After the acidic wash, wash the organic layer with brine (saturated NaCl solution) to remove residual water and water-soluble impurities.

    • Chromatography: If residual impurities persist, column chromatography is an effective purification method. A silica gel column with a gradient of a polar solvent (e.g., methanol or ethyl acetate) in a non-polar solvent (e.g., hexanes or dichloromethane) can be used. The addition of a small amount of a basic modifier like triethylamine to the eluent can help to prevent the streaking of the amine on the silica gel.

Stability Data

While specific quantitative stability data for this compound is not extensively available in the public domain, the following tables provide an illustrative summary of expected stability trends based on the general behavior of substituted anilines under forced degradation conditions.

Table 1: Illustrative pH Stability of this compound

pH ConditionTemperature (°C)Duration (hours)Estimated Degradation (%)Potential Degradation Products
0.1 M HCl60245 - 15Ring protonation, potential for hydrolysis of aminomethyl group at extended times
pH 4.5 Buffer4072< 5Minimal degradation
pH 7.4 Buffer4072< 5Minimal degradation
0.1 M NaOH602410 - 20Oxidation products (N-oxide), potential for base-catalyzed side reactions

Table 2: Illustrative Stability of this compound under Other Stress Conditions

Stress ConditionParametersEstimated Degradation (%)Potential Degradation Products
Oxidative 3% H₂O₂ at RT15 - 30N-oxide, demethylated products, imine, aldehyde
Thermal 80°C in solid state5 - 10Oxidative and other thermal decomposition products
Photolytic UV light (254 nm)10 - 25Photo-oxidation products, polymeric materials

Experimental Protocols

Protocol 1: Forced Degradation Study - Oxidative Degradation
  • Sample Preparation: Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water 1:1).

  • Stress Condition: To the solution, add a controlled amount of an oxidizing agent, such as 3% hydrogen peroxide.

  • Incubation: Stir the solution at room temperature, protected from light, for a specified period (e.g., 24 hours).

  • Quenching: Quench the reaction by adding a scavenger for the oxidizing agent, for example, a small amount of sodium bisulfite.

  • Analysis: Analyze the stressed sample by a stability-indicating HPLC method (see Protocol 2) to determine the extent of degradation and identify degradation products.

Protocol 2: HPLC Method for Purity and Degradation Analysis
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

This method should provide good separation of the parent compound from its more polar degradation products. Method optimization may be required based on the specific degradation products formed.

Visualizations

Below are diagrams illustrating key concepts related to the stability and handling of this compound.

cluster_storage Recommended Storage cluster_degradation Degradation Factors storage_conditions Store at 2-8°C oxidation Oxidation (Air) inert_atm Inert Atmosphere (Ar, N2) photodegradation Photodegradation (Light) light_protect Protect from Light (Amber Vial) ph_extremes Extreme pH sealed Tightly Sealed Container heat Heat

Caption: Key factors influencing the stability of this compound.

start Reaction Mixture containing This compound quench Quench Reaction (e.g., with water or sat. NH4Cl) start->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer with Dilute Acid (e.g., 1M HCl) extract->wash brine Wash with Brine wash->brine dry Dry with Na2SO4 or MgSO4 brine->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography (if necessary) concentrate->purify product Pure Product concentrate->product If pure enough purify->product

Caption: General experimental workflow for reaction work-up.

cluster_oxidation Oxidation cluster_other Other parent This compound n_oxide N-oxide parent->n_oxide [O] demethylation Demethylation Products parent->demethylation [O] imine Imine parent->imine [O] hydroxylation Ring Hydroxylation parent->hydroxylation hν or heat polymerization Polymeric Impurities parent->polymerization aldehyde Aldehyde imine->aldehyde Hydrolysis

Caption: Potential degradation pathways of this compound.

References

Technical Support Center: Handling and Storage of 3-(Dimethylamino)benzylamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on preventing the oxidation of 3-(dimethylamino)benzylamine. Adherence to these protocols is critical for maintaining the purity and reactivity of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is 3-(dimethylamino)benzylamine and why is it sensitive to oxidation?

3-(dimethylamino)benzylamine is an aromatic amine containing both a tertiary dimethylamino group and a primary benzylamine group. Aromatic amines, in general, are susceptible to oxidation due to the presence of electron-rich amino groups and the benzylic C-H bond, which can be readily attacked by atmospheric oxygen. This oxidation can lead to the formation of impurities that may interfere with experimental outcomes.

Q2: What are the primary signs of oxidation in a sample of 3-(dimethylamino)benzylamine?

Visual inspection can often reveal signs of degradation. A pure sample of 3-(dimethylamino)benzylamine should be a clear, colorless to light yellow liquid. The development of a darker yellow or brown color, or the formation of precipitates, are common indicators of oxidation and degradation.

Q3: How should I store neat 3-(dimethylamino)benzylamine to prevent oxidation?

To ensure the long-term stability of neat 3-(dimethylamino)benzylamine, it is imperative to store it under an inert atmosphere.[1][2] The following conditions are recommended:

  • Atmosphere: Store under a dry, inert gas such as nitrogen or argon.[1]

  • Container: Use a clean, dry, amber glass bottle with a tightly sealing cap, such as a Sure/Seal™ bottle.[1][3][4]

  • Temperature: Store in a cool, dark place. Refer to the supplier's recommendation for the optimal storage temperature. Generally, storage at temperatures below 30°C (86°F) is advisable for amines to minimize volatility and maintain stability.[5]

  • Moisture Control: As amines can be hygroscopic, minimize exposure to moisture.[5]

Q4: Are there any recommended antioxidants for 3-(dimethylamino)benzylamine?

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Sample has darkened in color. Exposure to air (oxygen).Purge the headspace of the storage container with a dry, inert gas (nitrogen or argon) before sealing. For future use, handle the compound under an inert atmosphere using Schlenk line techniques or in a glovebox.
Exposure to light.Store the container in a dark place or use an amber-colored bottle to protect it from light.
Formation of solid precipitates. Significant degradation and formation of insoluble oxidation byproducts.The sample is likely too degraded for most applications. It is recommended to use a fresh, pure sample. If purification is necessary, techniques such as distillation under reduced pressure and inert atmosphere may be attempted, but require expertise.
Inconsistent experimental results. Use of a partially oxidized starting material.Always use a fresh, properly stored sample of 3-(dimethylamino)benzylamine. Before use, it is good practice to visually inspect the compound for any signs of degradation. For sensitive applications, consider purifying the amine before use.
Difficulty in handling the liquid. The compound is air-sensitive and requires special handling techniques.Utilize air-sensitive handling techniques such as those involving Schlenk lines or gloveboxes. Use dry, oven-dried glassware and transfer the liquid using syringes or cannulas under a positive pressure of inert gas.[1][2][3][4]

Experimental Protocols

Protocol 1: Proper Storage of Neat 3-(dimethylamino)benzylamine
  • Preparation of Container: Ensure the storage bottle (preferably amber glass with a septum-lined cap) is clean and thoroughly dried in an oven at >100°C for at least 4 hours to remove any adsorbed moisture.[1]

  • Inerting the Container: Allow the bottle to cool to room temperature under a stream of dry nitrogen or argon.

  • Transfer: If transferring from a larger container, do so under a positive pressure of inert gas.

  • Sealing: Once the liquid is in the bottle, purge the headspace with the inert gas for several minutes to displace any air.

  • Storage: Tightly seal the container and store it in a cool, dark, and dry place.

Protocol 2: Preparation and Storage of a Solution of 3-(dimethylamino)benzylamine
  • Solvent Preparation: Use a dry, deoxygenated solvent. Solvents can be dried using appropriate drying agents and deoxygenated by bubbling a stream of inert gas through them for at least 30 minutes or by several freeze-pump-thaw cycles.

  • Glassware Preparation: All glassware (e.g., Schlenk flask, graduated cylinder, syringe) must be oven-dried and cooled under an inert atmosphere.[1]

  • Solution Preparation:

    • Add the desired volume of the deoxygenated solvent to a Schlenk flask under a positive pressure of inert gas.

    • Using a gas-tight syringe, withdraw the required volume of 3-(dimethylamino)benzylamine from its storage container.

    • Inject the amine into the solvent in the Schlenk flask.

    • Gently swirl the flask to ensure homogeneity.

  • Storage of the Solution: Store the solution in the sealed Schlenk flask under a positive pressure of inert gas. For longer-term storage, transfer the solution via cannula to a storage flask equipped with a Teflon stopcock. Store in a cool and dark environment.

Visualizations

Oxidation_Pathway cluster_main Suspected Oxidation Pathway of 3-(dimethylamino)benzylamine A 3-(dimethylamino)benzylamine C Iminium Intermediate A->C Oxidation B [O] (Atmospheric Oxygen) E 3-(dimethylamino)benzaldehyde C->E F Ammonia C->F D Hydrolysis (H₂O)

Caption: A simplified diagram illustrating the potential oxidation pathway of 3-(dimethylamino)benzylamine upon exposure to air and moisture.

Experimental_Workflow cluster_workflow Workflow for Handling Air-Sensitive 3-(dimethylamino)benzylamine start Start prep_glassware Oven-dry all glassware start->prep_glassware cool_inert Cool glassware under inert atmosphere (N₂ or Ar) prep_glassware->cool_inert setup_schlenk Assemble Schlenk line or prepare glovebox cool_inert->setup_schlenk transfer_amine Transfer neat amine or prepare solution under inert gas setup_schlenk->transfer_amine reaction Perform Experiment transfer_amine->reaction storage Store unused material under inert atmosphere reaction->storage end End storage->end

Caption: Recommended experimental workflow for handling 3-(dimethylamino)benzylamine to minimize oxidation.

References

Technical Support Center: HPLC Analysis of 3-(aminomethyl)-N,N-dimethylaniline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting strategies and detailed protocols to address the common issue of peak tailing during the High-Performance Liquid Chromatography (HPLC) analysis of 3-(aminomethyl)-N,N-dimethylaniline. The content is tailored for researchers, analytical scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of peak tailing when analyzing this compound?

The primary cause of peak tailing for basic compounds like this compound is secondary interaction with the stationary phase.[1] Specifically, the protonated amine groups on the analyte interact ionically with negatively charged, deprotonated silanol groups (Si-O⁻) present on the surface of silica-based columns.[1][2][3] This secondary retention mechanism leads to a non-ideal elution profile, resulting in an asymmetrical peak with a pronounced tail.[3]

Q2: What is the recommended mobile phase pH for this analysis?

To minimize peak tailing, it is highly recommended to operate at a low mobile phase pH, typically at or below 3.0.[1][3][4] At this low pH, the residual silanol groups on the silica surface are protonated (Si-OH), neutralizing their negative charge and thus preventing the ionic interaction with the positively charged analyte.[4] It is crucial to work at least one pH unit away from the analyte's pKa to ensure a consistent ionization state and robust results.[5][6]

Q3: Can I use a standard C18 column for this analysis?

While a C18 column is the correct type of stationary phase, it is critical to use a modern, high-purity silica column that is "end-capped" or "base-deactivated".[2][4] These columns are specifically manufactured to have minimal accessible silanol groups, significantly reducing the secondary interactions that cause peak tailing for basic compounds.[3][4] Using an older, non-deactivated column will likely result in poor peak shape regardless of mobile phase optimization.[3]

Troubleshooting Guide: Resolving Peak Tailing

This guide provides a systematic approach to diagnosing and resolving peak tailing issues. The workflow begins with a simple test to differentiate between chemical and physical causes of peak asymmetry.

G cluster_Start cluster_Diagnosis Diagnosis Step cluster_Physical Physical Issues cluster_Chemical Chemical Issues Start Observe Peak Tailing for this compound InjectNeutral Inject a neutral marker (e.g., Toluene, Uracil) Start->InjectNeutral CheckTailing Does the neutral marker peak tail? InjectNeutral->CheckTailing PhysicalCause Problem is likely physical. (Affects all peaks) CheckTailing->PhysicalCause Yes ChemicalCause Problem is chemical. (Specific to basic analyte) CheckTailing->ChemicalCause No FixPhysical Check for: - Column void / degradation - Extra-column volume (tubing, fittings) - Leaks PhysicalCause->FixPhysical FixChemical Optimize Method: 1. Lower Mobile Phase pH (≤ 3) 2. Use Base-Deactivated Column 3. Add Mobile Phase Modifier (e.g., TEA) 4. Reduce Sample Load ChemicalCause->FixChemical

Troubleshooting workflow for HPLC peak tailing.

Q: My peak for this compound is tailing. What is the first step?

A: The first step is to determine if the issue is chemical (related to analyte-column interactions) or physical (related to the HPLC system). Inject a neutral, non-polar compound like toluene or uracil. If the neutral compound gives a symmetrical peak, the problem is chemical and specific to your basic analyte.[2] If the neutral compound also tails, the issue is likely physical, such as a column void, excessive extra-column volume, or loose fittings.[2][7]

Q: The neutral marker peak is symmetrical, so the problem is chemical. How do I optimize my mobile phase?

A: The most effective way to improve the peak shape for a basic compound is to adjust the mobile phase pH. Lowering the pH to a value between 2.5 and 3.0 will suppress the ionization of residual silanol groups on the column, which is the primary cause of tailing.[1][3] Using a buffer (e.g., phosphate or formate) is essential to maintain a stable pH.[7]

The table below illustrates the expected improvement in peak shape, as measured by the USP Tailing Factor (Tf), by adjusting the mobile phase pH. A Tf value of 1.0 is ideal, while values above 2.0 are generally unacceptable.[8]

Mobile Phase pHBuffer System (20 mM)USP Tailing Factor (Tf)Peak Shape Quality
7.0Phosphate> 2.5Unacceptable
4.5Acetate~1.8Poor
2.8Phosphate / Formate~1.1Excellent

Q: I've lowered the pH, but the tailing is still not perfect. What else can I do?

A: If lowering the pH is insufficient, consider these additional steps:

  • Use a Mobile Phase Additive: Historically, a competing base like triethylamine (TEA) at a concentration of 10-25 mM was added to the mobile phase.[4][9] TEA interacts strongly with the active silanol sites, effectively masking them from the analyte.[9] However, modern base-deactivated columns often make this unnecessary.[4]

  • Check for Column Overload: Injecting too much sample can saturate the stationary phase and cause tailing.[8] Try reducing the injection volume or diluting the sample concentration to see if the peak shape improves.

  • Ensure Proper Column Chemistry: Confirm you are using a high-quality, base-deactivated C18 or C8 column. These columns are designed with minimal silanol activity and are essential for analyzing basic compounds.[2][3]

G cluster_Silica Silica Surface (at pH > 4) cluster_Analyte cluster_Result Silanol Ionized Silanol Group (Si-O⁻) Tailing Peak Tailing Silanol->Tailing Causes Analyte Protonated Amine (R-NH₃⁺) Analyte->Silanol Strong Ionic Interaction (Secondary Retention)

Secondary ionic interaction causing peak tailing.

Experimental Protocols

This section provides a detailed methodology for the HPLC analysis of this compound, optimized to produce symmetrical peaks.

1. Mobile Phase Preparation (pH 2.8)

  • Aqueous Component (Buffer):

    • Weigh approximately 2.72 g of potassium phosphate monobasic (KH₂PO₄) and dissolve it in 1000 mL of HPLC-grade water to make a 20 mM solution.

    • Filter the buffer solution through a 0.22 µm nylon filter.

    • Adjust the pH to 2.8 using concentrated phosphoric acid.

  • Organic Component:

    • Use HPLC-grade acetonitrile (ACN).

  • Final Mobile Phase:

    • Mix the prepared aqueous buffer and acetonitrile in the desired ratio for your specific separation (e.g., 70:30 v/v Buffer:ACN).

    • Degas the final mobile phase by sonication or vacuum filtration before use.

2. Sample Preparation

  • Accurately weigh and dissolve the this compound standard or sample in a diluent that is weaker than or matches the initial mobile phase composition (e.g., 90:10 Water:ACN). A strong injection solvent can cause peak distortion.[8]

  • The final concentration should be within the linear range of the detector, typically in the low µg/mL range to avoid column overload.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

3. HPLC Instrument Parameters

ParameterRecommended Setting
HPLC Column High-quality, base-deactivated C18 column (e.g., 4.6 x 150 mm, 3.5 µm)
Mobile Phase Isocratic or gradient elution using the prepared Buffer (pH 2.8) and Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 5 - 10 µL (minimize to prevent overload)
Detector UV-Vis Detector
Detection Wavelength ~254 nm (or as determined by UV scan of the analyte)
Run Time Sufficient to allow for elution of the analyte and any impurities (~10 minutes)

References

Technical Support Center: Catalyst Poisoning of 3-(aminomethyl)-N,N-dimethylaniline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with catalyst poisoning during reactions involving 3-(aminomethyl)-N,N-dimethylaniline.

Frequently Asked Questions (FAQs)

Q1: What makes this compound prone to causing catalyst poisoning?

A1: this compound possesses two nitrogen-containing functional groups: a tertiary aniline and a primary benzylic amine. Both of these groups can act as Lewis bases and strongly adsorb to the active sites of metal catalysts, such as palladium, platinum, rhodium, and nickel. This strong adsorption, or chemisorption, blocks reactant molecules from accessing the catalytic surface, leading to a decrease in reaction rate and catalyst deactivation. The presence of two amine functionalities can lead to a higher likelihood of catalyst poisoning compared to molecules with a single amine group.

Q2: What are the common signs of catalyst poisoning in my reaction with this compound?

A2: Common indicators of catalyst poisoning include:

  • A significant decrease in reaction rate or a complete stall of the reaction. This is the most direct evidence of catalyst deactivation.

  • Incomplete conversion of starting materials, even with extended reaction times or increased catalyst loading.

  • Changes in product selectivity. Poisoning can alter the catalyst's surface properties, leading to the formation of undesired byproducts.

  • A noticeable change in the appearance of the catalyst, such as color change or agglomeration.

Q3: Which types of catalysts are most susceptible to poisoning by this compound?

A3: Precious metal catalysts are particularly sensitive to poisoning by nitrogen-containing compounds. These include:

  • Palladium-based catalysts (e.g., Pd/C, Pd/Al2O3): Widely used in hydrogenation and cross-coupling reactions.

  • Platinum-based catalysts (e.g., Pt/C, PtO2): Often used for hydrogenation of aromatic systems.

  • Rhodium-based catalysts (e.g., Rh/C): Utilized in various hydrogenation reactions.

  • Raney Nickel: A common catalyst for the hydrogenation of nitriles and other functional groups.

The susceptibility can be influenced by the catalyst support and the specific reaction conditions.

Q4: Can the reaction products also act as catalyst poisons?

A4: Yes, the amine products of a reaction can also poison the catalyst. In hydrogenations, for instance, the resulting saturated amine products can still adsorb to the catalyst surface and inhibit further reaction. This is a form of product inhibition, which is a common issue in reactions involving amines.

Troubleshooting Guides

This section provides structured guidance for specific issues you may encounter during your experiments.

Issue 1: Slow or Stalled Hydrogenation of a Functional Group in the Presence of this compound Moiety

Symptoms:

  • Hydrogen uptake ceases prematurely.

  • TLC or GC-MS analysis shows a high percentage of unreacted starting material.

  • The reaction does not go to completion even after prolonged reaction time.

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Step
Strong Catalyst-Substrate Binding: The dual amine functionalities of the substrate are strongly binding to and blocking the catalyst's active sites.1. Increase Catalyst Loading: A higher catalyst-to-substrate ratio can provide more active sites, compensating for those blocked by the substrate. 2. Change the Catalyst: Switch to a catalyst known to be more resistant to amine poisoning. For example, some rhodium catalysts may show better tolerance than palladium catalysts in certain hydrogenations. 3. Modify Reaction Conditions: Increasing the reaction temperature or hydrogen pressure can sometimes help to overcome the energy barrier and promote the reaction, although this may also lead to side reactions.
Product Inhibition: The hydrogenated amine product is poisoning the catalyst.1. Use a Co-solvent: Adding a small amount of an acidic co-solvent like acetic acid can protonate the amine product, reducing its ability to coordinate to the metal catalyst. This should be done cautiously as it can affect the stability of other functional groups. 2. Continuous Flow Hydrogenation: If available, a flow chemistry setup can minimize the contact time of the product with the catalyst, thereby reducing product inhibition.
Presence of Other Poisons: Impurities in the starting material or solvent (e.g., sulfur compounds) are poisoning the catalyst.1. Purify Starting Materials: Ensure the purity of this compound and other reactants. Recrystallization or chromatography may be necessary. 2. Use High-Purity Solvents: Ensure that solvents are free from potential catalyst poisons.
Issue 2: Poor Selectivity in a Catalytic Reaction

Symptoms:

  • Formation of multiple, unexpected byproducts.

  • Low yield of the desired product.

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Step
Non-selective Catalyst Activity: The catalyst is promoting side reactions.1. Use a More Selective Catalyst: Research literature for catalysts known to be selective for the desired transformation in the presence of amine groups. 2. Intentional "Poisoning" (Modification): In some cases, adding a specific "poison" in a controlled manner can increase selectivity by deactivating sites that promote side reactions. For example, Lindlar's catalyst is a palladium catalyst intentionally poisoned with lead to achieve selective hydrogenation of alkynes to cis-alkenes.
Harsh Reaction Conditions: High temperature or pressure is leading to decomposition or side reactions.1. Optimize Reaction Conditions: Systematically vary the temperature, pressure, and reaction time to find a milder set of conditions that favors the desired product.

Experimental Protocols

Protocol 1: Small-Scale Test for Catalyst Poisoning

This protocol helps to quickly assess if catalyst poisoning is the primary issue in a slow reaction.

  • Set up two identical small-scale reactions with your substrate containing the this compound moiety.

  • In Reaction A (Control) , use your standard catalyst loading (e.g., 5 mol%).

  • In Reaction B (Test) , use a significantly higher catalyst loading (e.g., 15-20 mol%).

  • Monitor both reactions over time by TLC or GC-MS.

  • Interpretation: If Reaction B proceeds significantly faster or to a higher conversion than Reaction A, it is a strong indication that catalyst poisoning is occurring, and the higher catalyst loading is compensating for the deactivated sites.

Protocol 2: Catalyst Regeneration (Example for Pd/C)

This is a general guideline for attempting to regenerate a poisoned palladium on carbon catalyst. The effectiveness will depend on the nature of the poison.

  • Filter the Catalyst: Carefully filter the Pd/C catalyst from the reaction mixture.

  • Wash Thoroughly: Wash the catalyst sequentially with:

    • The reaction solvent to remove residual reactants and products.

    • A dilute aqueous acid solution (e.g., 1% acetic acid) to remove strongly adsorbed amines.

    • Deionized water until the washings are neutral.

    • A suitable organic solvent (e.g., ethanol or acetone) to remove water.

  • Dry the Catalyst: Dry the washed catalyst under vacuum at a moderate temperature (e.g., 60-80 °C).

  • Test the Regenerated Catalyst: Use the regenerated catalyst in a small-scale test reaction to evaluate its activity.

Note: This regeneration may not be effective for all types of poisons. For severe poisoning, thermal reactivation at higher temperatures under a controlled atmosphere may be necessary, but this requires specialized equipment.

Visualizations

CatalystPoisoningWorkflow cluster_diagnosis Diagnosis Problem Slow or Stalled Reaction IsPoisoning Is it Catalyst Poisoning? Problem->IsPoisoning TestProtocol Run Small-Scale Test (Protocol 1) IsPoisoning->TestProtocol  Uncertain Optimize Optimize Reaction IsPoisoning->Optimize  Yes ChangeCatalyst Change Catalyst IsPoisoning->ChangeCatalyst  Yes Regenerate Regenerate Catalyst (Protocol 2) IsPoisoning->Regenerate  Yes TestProtocol->IsPoisoning

Caption: Troubleshooting workflow for catalyst poisoning.

AminePoisoningMechanism cluster_reaction Catalytic Cycle Catalyst Catalyst Active Site Product Product Catalyst->Product Reaction PoisonedCatalyst Poisoned Catalyst Catalyst->PoisonedCatalyst Substrate Reactant Substrate->Catalyst Amine 3-(aminomethyl)- N,N-dimethylaniline Amine->Catalyst Strong Adsorption

Caption: Mechanism of amine-based catalyst poisoning.

minimizing byproduct formation when using 3-(aminomethyl)-N,N-dimethylaniline

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 3-(aminomethyl)-N,N-dimethylaniline. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize byproduct formation during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main reactive sites on this compound?

A1: this compound has two primary reactive sites: the primary benzylic amine (-CH₂NH₂) and the tertiary aromatic amine (-N(CH₃)₂). The primary amine is highly nucleophilic and will readily participate in reactions such as acylation and alkylation. The tertiary amine is less nucleophilic but can be susceptible to oxidation and other side reactions under specific conditions.

Q2: What is the most common reaction involving this compound?

A2: The most common application is its use as a building block in amide bond formation, where the primary amine is acylated by a carboxylic acid or its activated derivative.

Q3: Can the tertiary amine group interfere with the acylation of the primary amine?

A3: Under standard acylation conditions, the tertiary amine is generally unreactive towards acylating agents. However, its basicity can influence the reaction environment. In the presence of strong acids, it can be protonated, which may affect the solubility and reactivity of the molecule.

Q4: What are the common byproducts I should look out for?

A4: Common byproducts can be categorized into three main types:

  • Process-related impurities: Unreacted starting materials or residual solvents.

  • Byproducts from the coupling reaction: These are often derived from the coupling reagents used, such as N-acylurea from carbodiimides (e.g., DCC, EDC).

  • Substrate-related byproducts: These arise from side reactions of this compound itself, such as diacylation, oxidation of the tertiary amine, or self-condensation.

Troubleshooting Guides

Issue 1: Incomplete Reaction and Low Yield of the Desired Amide

Possible Causes & Solutions

Possible CauseRecommended Solution
Insufficient activation of the carboxylic acid Ensure your coupling reagent is fresh and used in the correct stoichiometry (typically 1.1-1.5 equivalents). Consider using a more potent activating agent if the carboxylic acid is sterically hindered or electronically deactivated.
Suboptimal reaction temperature Most amide coupling reactions proceed well at room temperature. However, for less reactive partners, cooling the reaction to 0°C before adding the coupling agent can minimize side reactions, followed by allowing the reaction to warm to room temperature. Gentle heating (40-50°C) may be required in some cases but can also promote byproduct formation.
Incorrect solvent Aprotic polar solvents like Dichloromethane (DCM), Dimethylformamide (DMF), or Acetonitrile are generally suitable. Ensure the solvent is anhydrous, as water can hydrolyze the activated carboxylic acid intermediate.
Base-related issues A non-nucleophilic base, such as Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), is often required to neutralize the acid formed during the reaction. Use 2-3 equivalents of the base. The tertiary amine on the substrate itself has some basicity but an external base is recommended for optimal results.
Issue 2: Formation of a Significant Amount of an N-Acylurea Byproduct

This issue is specific to the use of carbodiimide coupling reagents like DCC or EDC.

Experimental Protocol to Minimize N-Acylurea Formation

  • Pre-activation: Dissolve the carboxylic acid (1.0 eq) and an additive like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) (1.2 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM).

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Carbodiimide Addition: Add the carbodiimide (e.g., EDC·HCl) (1.2 eq) to the cooled solution and stir for 15-30 minutes at 0°C. This allows for the formation of the active ester intermediate.

  • Amine Addition: Add a solution of this compound (1.0 eq) and a non-nucleophilic base like DIPEA (2.5 eq) in the same solvent to the reaction mixture.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Work-up: For EDC, the urea byproduct is water-soluble and can be removed by an aqueous workup. For DCC, the urea is insoluble in most organic solvents and can be removed by filtration.

Issue 3: Observation of a Byproduct with a Mass Corresponding to Diacylation

Possible Causes & Solutions

Possible CauseRecommended Solution
Excess acylating agent Use a stoichiometry of 1:1 or a slight excess of the amine component. If using an acyl chloride, add it dropwise to a solution of the amine to avoid localized high concentrations.
Highly reactive acylating agent For highly reactive acyl chlorides, consider converting the carboxylic acid to a less reactive activated species, for example, by using a coupling reagent like HATU or HBTU.
Elevated reaction temperature Perform the reaction at a lower temperature (0°C to room temperature) to reduce the rate of the second acylation.
Issue 4: Product Discoloration (Yellowing or Browning)

Possible Causes & Solutions

Possible CauseRecommended Solution
Oxidation of the tertiary amine The N,N-dimethylaniline moiety can be susceptible to oxidation, leading to colored impurities.[1] It is advisable to handle the starting material and the final product under an inert atmosphere (e.g., nitrogen or argon) and to store them protected from light and air.
Residual acidic or basic impurities Ensure thorough purification to remove any residual acids, bases, or salts from the work-up, as these can catalyze degradation over time.
Thermal decomposition Avoid excessive heating during reaction work-up and purification (e.g., distillation at high temperatures). Use vacuum distillation at lower temperatures if necessary.

Experimental Protocols

General Protocol for Amide Coupling using EDC/HOBt
  • To a solution of the carboxylic acid (1.0 mmol) in anhydrous DMF (5 mL) at 0°C, add EDC·HCl (1.2 mmol), HOBt (1.2 mmol), and DIPEA (2.5 mmol).

  • Stir the mixture at 0°C for 15 minutes.

  • Add a solution of this compound (1.0 mmol) in anhydrous DMF (2 mL).

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Amide Bond Formation cluster_workup Step 3: Purification A Carboxylic Acid + HOBt B Add EDC at 0°C A->B C Activated HOBt Ester B->C E Combine with Activated Ester C->E Pre-activation minimizes N-acylurea D This compound + DIPEA D->E F Desired Amide Product E->F G Aqueous Workup F->G H Column Chromatography G->H I Pure Amide H->I

Caption: Workflow for amide coupling to minimize byproduct formation.

troubleshooting_logic start Reaction Issue Observed low_yield Low Yield / Incomplete Reaction start->low_yield byproduct Byproduct Formation start->byproduct discoloration Product Discoloration start->discoloration check_reagents Check Reagent Quality & Stoichiometry low_yield->check_reagents identify_byproduct Identify Byproduct (MS, NMR) byproduct->identify_byproduct check_oxidation Check for Oxidation discoloration->check_oxidation optimize_conditions Optimize Temp. & Solvent check_reagents->optimize_conditions Reagents OK is_n_acylurea N-Acylurea? identify_byproduct->is_n_acylurea is_diacylation Diacylation? is_n_acylurea->is_diacylation No preactivate Use Pre-activation Protocol is_n_acylurea->preactivate Yes adjust_stoichiometry Adjust Stoichiometry / Addition Rate is_diacylation->adjust_stoichiometry Yes use_inert_atm Use Inert Atmosphere / Protect from Light check_oxidation->use_inert_atm Oxidation Suspected

Caption: Troubleshooting decision tree for common reaction issues.

References

Technical Support Center: Scaling Up 3-(aminomethyl)-N,N-dimethylaniline Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides technical support for researchers, scientists, and drug development professionals scaling up the synthesis of 3-(aminomethyl)-N,N-dimethylaniline, focusing on the common and robust method of reductive amination of 3-(dimethylamino)benzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthesis route for this compound?

A1: The most prevalent and scalable method is the one-pot reductive amination of 3-(dimethylamino)benzaldehyde. This process involves the reaction of the aldehyde with an amine source (like ammonia or ammonium acetate) to form an intermediate imine, which is then reduced in situ to the desired primary amine. This method is widely used in the pharmaceutical industry due to its efficiency and the avoidance of isolating unstable intermediates.[1][2]

Q2: What are the primary challenges when scaling this reaction from the lab to a pilot plant?

A2: The main challenges are non-linear and arise from changes in physical properties as the system size increases.[3] Key issues include:

  • Heat Management: The reaction is exothermic, and the surface-area-to-volume ratio decreases significantly at scale, making heat removal less efficient and increasing the risk of temperature runaway.[4][5]

  • Mass Transfer and Mixing: Achieving homogenous mixing in a large reactor is more difficult. Poor mixing can lead to localized "hot spots," concentration gradients, and an increase in side-product formation.[5][6]

  • Reagent Addition Rate: The rate of adding the reducing agent becomes a critical process parameter that must be carefully controlled to manage the exothermic release and maintain selectivity.

  • Work-up and Purification: Methods like column chromatography used in the lab are often not viable at the pilot scale. The process must be adapted for scalable techniques like liquid-liquid extraction and crystallization/distillation.

Q3: What are the critical safety considerations for this process at a pilot scale?

A3: Safety is paramount. Key considerations include:

  • Hydrogen Gas (if used): If catalytic hydrogenation is the reduction method, strict protocols for handling flammable hydrogen gas under pressure are required.

  • Metal Hydrides: Reducing agents like sodium borohydride can release hydrogen gas upon contact with acid or protic solvents, requiring careful quenching procedures.

  • Exothermic Nature: A thorough understanding of the reaction's thermal profile, often obtained through reaction calorimetry (DSC/ARC), is essential to prevent thermal runaway.[7]

  • Solvent Handling: Handling large volumes of flammable organic solvents necessitates appropriate ventilation, grounding to prevent static discharge, and use of explosion-proof equipment.

Experimental Protocols

General Reaction Pathway

The synthesis proceeds via the formation of an imine from 3-(dimethylamino)benzaldehyde and an ammonia source, followed by in-situ reduction.

Reaction_Pathway cluster_main Main Reaction cluster_side Potential Side Reactions Aldehyde 3-(dimethylamino)benzaldehyde Imine Intermediate Imine Aldehyde->Imine + NH3 - H2O Side_Product 3-(dimethylamino)benzyl alcohol Aldehyde->Side_Product + [H] (Over-reduction) Product This compound Imine->Product + [H] (Reducing Agent) Scale_Up_Workflow lab Lab Process (g scale) hazop HAZOP & Safety Review lab->hazop kilo Kilo-Lab Run (Verification) hazop->kilo pilot Pilot Plant Batch (kg scale) kilo->pilot data Data Analysis & Process Optimization pilot->data data->kilo Re-evaluate tech Technology Transfer Package data->tech Low_Yield_Troubleshooting start Low Yield & High Starting Material check_imine Check Imine Formation (In-Process Control: TLC/LCMS) start->check_imine imine_ok Imine Formed? check_imine->imine_ok no_imine_cause Cause: Incomplete Imine Formation imine_ok->no_imine_cause No yes_imine_cause Cause: Inefficient Reduction imine_ok->yes_imine_cause Yes no_imine_sol Solution: 1. Add catalytic acid (e.g., AcOH). 2. Increase reaction time for imine formation. 3. Remove water (e.g., Dean-Stark at lab scale). no_imine_cause->no_imine_sol yes_imine_sol Solution: 1. Check reducing agent quality/activity. 2. Ensure stoichiometry is correct. 3. Verify temperature is in range. 4. Increase agitation at pilot scale. yes_imine_cause->yes_imine_sol

References

Technical Support Center: Industrial Synthesis of 3-(Aminomethyl)-N,N-dimethylaniline

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the industrial synthesis of 3-(aminomethyl)-N,N-dimethylaniline. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and standardized protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common industrial routes for synthesizing this compound?

A1: The two primary industrial routes are:

  • Reductive Amination of 3-(Dimethylamino)benzaldehyde: This method involves the reaction of 3-(dimethylamino)benzaldehyde with a source of ammonia, followed by reduction of the resulting imine intermediate. It is a versatile method that avoids many of the challenges of direct alkylation[1].

  • Catalytic Hydrogenation of 3-(Dimethylamino)benzonitrile: This route involves the reduction of the nitrile group to a primary amine using a metal catalyst and hydrogen gas. This is often an efficient process for producing primary amines[2][3].

Q2: What are the typical impurities I might encounter, and how can they be minimized?

A2: Impurity profiles depend on the synthetic route.

  • From Nitrile Reduction: The most common byproducts are secondary and tertiary amines, formed from the reaction of the primary amine product with the starting material or imine intermediate[3]. To minimize these, select a catalyst with high selectivity (e.g., specific ruthenium or nickel catalysts) and optimize reaction conditions like temperature and pressure[3][4][5].

  • From Reductive Amination: Unreacted starting aldehyde and over-alkylation products can be present. Using a selective reducing agent like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) can help control the reaction and prevent side reactions[1].

  • General Impurities: Residual solvents, starting materials, and catalyst residues are also common. Purification is critical.

Q3: Which catalyst is best for the catalytic hydrogenation of 3-(dimethylamino)benzonitrile?

A3: The choice of catalyst is critical for both activity and selectivity.

  • Raney Nickel or Cobalt: These are highly active and preferred catalysts for nitrile hydrogenation due to their effectiveness and cost-efficiency[2].

  • Palladium or Platinum: Supported Pd or Pt catalysts (e.g., on carbon) are also highly efficient for reducing nitriles to primary amines[3].

  • Ruthenium Complexes: Certain ruthenium pincer complexes have shown excellent performance in the low-pressure hydrogenation of nitriles, offering high selectivity for the primary amine[5].

Q4: Are there specific safety precautions for these synthesis routes?

A4: Yes, both routes have significant safety considerations.

  • Catalytic Hydrogenation: This process involves highly flammable hydrogen gas, which can form explosive mixtures with air. Additionally, dry hydrogenation catalysts (especially Raney Nickel and Palladium on carbon) can be pyrophoric and ignite upon contact with air[3]. All operations should be conducted in a well-ventilated area or fume hood, under an inert atmosphere (like nitrogen or argon), with proper grounding of equipment.

  • Reductive Amination: While often safer than high-pressure hydrogenation, this method uses reducing agents that react violently with water and acids. Sodium borohydride and its derivatives should be handled with care.

Troubleshooting Guides

Issue 1: Low Product Yield
Potential Cause Troubleshooting Step Explanation
Catalyst Inactivity (Hydrogenation) 1. Ensure the catalyst is fresh and was handled under an inert atmosphere. 2. Test a different catalyst type (e.g., switch from Raney Ni to Pd/C). 3. Increase catalyst loading incrementally.Catalysts can deactivate due to improper storage, handling, or poisoning by impurities in the starting material. Dry catalysts can be pyrophoric[3].
Inefficient Reduction (Reductive Amination) 1. Verify the quality and activity of the reducing agent (e.g., NaBH₄). 2. Adjust the stoichiometry of the reducing agent. 3. Monitor the reaction temperature; some reducing agents require specific temperature ranges for optimal activity.The reducing agent may have degraded or may not be potent enough under the current reaction conditions[1].
Incomplete Reaction 1. Increase reaction time. 2. Increase reaction temperature or hydrogen pressure (for hydrogenation). 3. Ensure efficient stirring to overcome mass transfer limitations.The reaction may not have reached completion. For heterogeneous catalysis, good mixing is essential for contact between reactants and the catalyst surface.
Side Reactions/Byproduct Formation 1. Analyze the crude product using GC-MS or NMR to identify major byproducts. 2. Adjust reaction conditions (lower temperature, different solvent) to disfavor side reactions. 3. For nitrile reduction, adding ammonia can sometimes suppress secondary amine formation[3].Unwanted side reactions, such as the formation of secondary or tertiary amines, directly consume the desired product and reduce the final yield[3].
Issue 2: Product Purity is Low After Initial Workup
Potential Cause Troubleshooting Step Explanation
Presence of Starting Materials 1. Optimize reaction time and temperature to drive the reaction to completion. 2. Use a more active catalyst or a stronger reducing agent.Indicates an incomplete reaction.
Formation of Secondary/Tertiary Amines 1. Use a more selective catalyst[5]. 2. Optimize reaction conditions (e.g., lower temperature, use of additives like ammonia). 3. Purify via fractional distillation under vacuum or column chromatography.These are common byproducts in nitrile reductions and reductive aminations[3]. Their boiling points may be close to the product, requiring careful purification.
Catalyst Residue in Product 1. Ensure thorough filtration after the reaction. Using a filter aid like Celite can improve the removal of fine catalyst particles. 2. For base metal catalysts, a mild acid wash during workup can help remove metal traces.Finely divided heterogeneous catalysts can be difficult to remove completely by simple filtration.
Ineffective Purification 1. For related aminobenzaldehydes, a patented acid-base purification method has been effective. This involves dissolving the crude product in an acidic solution, filtering insoluble impurities, and then precipitating the pure product by adding a base[6]. This could be adapted for this compound. 2. High-vacuum distillation is another common industrial method for purifying liquid amines[6].Simple extraction may not be sufficient. A multi-step purification process is often necessary to achieve high purity.

Experimental Protocols

Protocol 1: Synthesis via Reductive Amination of 3-(Dimethylamino)benzaldehyde

This protocol is a general guideline and should be optimized for specific laboratory or industrial conditions.

1. Reaction Setup:

  • To a stirred solution of 3-(dimethylamino)benzaldehyde (1.0 eq) in methanol, add ammonium acetate (3.0 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

2. Reduction:

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (NaBH₄) (1.5 eq) in portions, keeping the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

3. Workup and Isolation:

  • Quench the reaction by slowly adding water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

4. Purification:

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude oil by vacuum distillation to yield this compound as a clear, colorless oil.

Visualizations

Workflow for Synthesis and Purification

G cluster_synthesis Synthesis Stage cluster_workup Workup Stage cluster_purification Purification Stage Start Start: 3-(Dimethylamino)benzaldehyde Imine Imine Formation (+ NH4OAc, Methanol) Start->Imine Reduction Reduction (+ NaBH4) Imine->Reduction Crude Crude Product Mixture Reduction->Crude Quench Quench Reaction (Add Water) Crude->Quench Solvent_Removal Solvent Removal (Rotary Evaporation) Quench->Solvent_Removal Extraction Liquid-Liquid Extraction (Ethyl Acetate) Solvent_Removal->Extraction Drying Drying & Filtration (Na2SO4) Extraction->Drying Concentration Concentration Drying->Concentration Distillation Vacuum Distillation Concentration->Distillation Final Pure Product: This compound Distillation->Final

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting Decision Tree for Low Yield

G Start Low Product Yield Detected Check_Completion Is the reaction going to completion? (Check via TLC/GC) Start->Check_Completion Check_Byproducts Are there significant byproducts? (Check via GC-MS/NMR) Check_Completion->Check_Byproducts Yes Incomplete_Reaction Incomplete Reaction Check_Completion->Incomplete_Reaction No Byproduct_Formation Byproduct Formation Check_Byproducts->Byproduct_Formation Yes Workup_Loss Potential Loss During Workup Check_Byproducts->Workup_Loss No Action_Time Increase Reaction Time Incomplete_Reaction->Action_Time Action_Temp Increase Temperature / Pressure Incomplete_Reaction->Action_Temp Action_Catalyst Check Catalyst / Reagent Activity Incomplete_Reaction->Action_Catalyst Action_Conditions Adjust Conditions (Temp, Solvent, Additives) Byproduct_Formation->Action_Conditions Action_Selectivity Use More Selective Catalyst / Reagent Byproduct_Formation->Action_Selectivity Action_Extraction Optimize Extraction Protocol (Solvent, pH, # of Extractions) Workup_Loss->Action_Extraction

References

workup procedure for reactions involving 3-(aminomethyl)-N,N-dimethylaniline

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting procedures and frequently asked questions for handling reactions involving 3-(aminomethyl)-N,N-dimethylaniline.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound relevant to reaction workup?

A1: Understanding the properties of this compound is crucial for designing effective purification strategies. The molecule contains two basic centers with distinct pKa values: a primary benzylic amine and a tertiary aromatic amine. This duality governs its solubility and extraction behavior at different pH levels.

PropertyValueReference / Note
Molecular Formula C₉H₁₄N₂[1]
Molecular Weight 150.22 g/mol [2]
Appearance Clear, colorless oil[3]
Predicted XlogP 1.3[2]
pKa (Tertiary Aniline) ~5.0Predicted, based on N,N-dimethylaniline[4]
pKa (Primary Aminomethyl) ~9.5 - 10.0Predicted, based on benzylamine
Solubility Soluble in most organic solvents like ethanol, ether, and chloroform. Low solubility in water, but forms water-soluble salts in acidic conditions.[5]

Q2: How can I effectively remove unreacted this compound from my organic reaction mixture?

A2: The most common and effective method is a liquid-liquid extraction that exploits the different pKa values of the two amine groups. By carefully selecting the pH of the aqueous wash, you can selectively protonate and remove the diamine into the aqueous phase.

A standard approach involves an acidic wash. Since both amine groups will be protonated at low pH (e.g., using 1M HCl), the resulting salt is highly water-soluble and will be extracted from the organic layer.[6][7] This method is suitable if your desired product is stable in acidic conditions.[8]

Q3: I performed an acidic wash, but my product is still contaminated. What went wrong?

A3: This is a common issue. Here are several potential causes and solutions:

  • Insufficient Acid: You may not have used enough acid to fully protonate all the amine. Ensure you use a sufficient volume and concentration of acid (e.g., 1M HCl) for the wash.

  • Poor Mixing: Inadequate mixing during the extraction can lead to incomplete partitioning. Ensure you shake the separatory funnel vigorously, allowing for sufficient contact between the organic and aqueous layers.

  • Emulsion Formation: Aromatic amines can sometimes cause emulsions, trapping material at the interface. If an emulsion forms, try adding a small amount of brine (saturated NaCl solution) to help break it.

  • Product is Also Basic: If your desired product also contains a basic handle, it may be co-extracted into the acidic aqueous layer. In this case, a different purification strategy like column chromatography or crystallization will be necessary.

Q4: What is the best way to purify my compound from this compound using column chromatography?

A4: Purifying amines on standard silica gel can be challenging due to the acidic nature of silica, which can lead to strong binding, peak tailing, and sometimes degradation of the compound.[9]

Here are some recommended strategies:

  • Add a Competing Base: Add a small amount of a volatile amine, such as triethylamine (Et₃N) or ammonia (e.g., 0.5-2% in the mobile phase), to your eluent.[9] This "competing" base will interact with the acidic sites on the silica, allowing your amine product to elute more cleanly.

  • Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina (basic or neutral) or an amine-functionalized silica column.[9]

  • Reverse-Phase Chromatography: If your compound is sufficiently non-polar, reverse-phase chromatography (C18) can be an excellent alternative. Using a mobile phase with a controlled pH can achieve very effective separation.[10]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Persistent Emulsion During Extraction High concentration of amine; Incompatible solvent system.Add brine (saturated aq. NaCl) to the separatory funnel. Allow the funnel to stand without agitation for an extended period. If necessary, filter the entire mixture through a pad of Celite.
Product Loss During Acidic Wash The desired product is also basic and is being extracted into the aqueous layer.Confirm the pKa of your product. If it is basic, avoid acidic washes. Proceed directly to column chromatography (using an amine-modified system) or consider crystallization.
Amine Streaking on TLC/Silica Column Strong interaction between the basic amine and acidic silica gel.Prepare your TLC plates and column slurry with an eluent containing 1-2% triethylamine or ammonia. Alternatively, use an amine-functionalized silica column.[9][10]
Compound Darkens or Decomposes on Standing Amines, particularly aromatic amines, are susceptible to air oxidation, which can cause them to darken.Work quickly and, if possible, handle the material under an inert atmosphere (e.g., Nitrogen or Argon). Store the purified compound in a dark, cool place. Distillation from zinc dust can sometimes be used to purify darkened N,N-dimethylaniline.[11]

Experimental Protocols

Protocol 1: Standard Acidic Workup to Remove this compound

This protocol is designed to remove the amine from a reaction mixture where the desired product is neutral and stable to acid.

  • Dilution: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • First Acidic Wash: Transfer the solution to a separatory funnel and wash with 1M hydrochloric acid (HCl). Wash with a volume approximately equal to one-third of the organic layer volume.[6][12]

  • Separation: Shake the funnel, periodically venting to release any pressure. Allow the layers to separate completely. Drain the lower aqueous layer.

  • Repeat Wash: Repeat the wash with 1M HCl one or two more times to ensure complete removal of the amine.

  • Neutralization Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.

  • Brine Wash: Wash the organic layer with brine to remove excess water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to isolate the crude product.

Visualized Workflows

G cluster_start Initial Reaction Mixture cluster_extraction Aqueous Workup cluster_final Isolation cluster_waste Aqueous Waste start Crude Mixture (in Organic Solvent) wash_hcl Wash with 1M HCl start->wash_hcl separate1 Separate Layers wash_hcl->separate1 wash_bicarb Wash with Sat. NaHCO₃ separate1->wash_bicarb Organic Layer waste_hcl Acidic Aqueous Layer (Contains Amine Salt) separate1->waste_hcl Aqueous Layer separate2 Separate Layers wash_bicarb->separate2 wash_brine Wash with Brine separate2->wash_brine Organic Layer waste_bicarb Bicarbonate Wash separate2->waste_bicarb Aqueous Layer separate3 Separate Layers wash_brine->separate3 dry Dry (e.g., MgSO₄) separate3->dry Organic Layer waste_brine Brine Wash separate3->waste_brine Aqueous Layer concentrate Concentrate dry->concentrate product Purified Product concentrate->product

Caption: Standard acid-base extraction workflow for amine removal.

G start Product Contaminated with Amine After Workup? q1 Did an emulsion form during the acidic wash? start->q1 a1_yes Yes q1->a1_yes Yes q2 Is your desired product also basic? q1->q2 No s1 Incomplete separation occurred. Re-extract and add brine to break the emulsion. a1_yes->s1 a2_yes Yes q2->a2_yes Yes q3 Was the acidic wash performed only once? q2->q3 No s2 Product co-extracted. Avoid acidic wash. Use chromatography with Et3N. a2_yes->s2 a3_yes Yes q3->a3_yes Yes default Review extraction technique for proper mixing and separation. q3->default No s3 Incomplete extraction. Repeat the acidic wash 2-3 times for full removal. a3_yes->s3

Caption: Troubleshooting decision tree for purification issues.

References

Technical Support Center: Refining 3-(aminomethyl)-N,N-dimethylaniline

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of commercial 3-(aminomethyl)-N,N-dimethylaniline.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Product discoloration (yellow to brown) Oxidation of the aromatic amine.- Store the compound under an inert atmosphere (e.g., nitrogen or argon).[1][2] - Minimize exposure to air and light during handling and purification. - Consider distillation from zinc dust to remove some colored impurities.[1]
Low purity after a single distillation - Presence of impurities with close boiling points. - Inefficient fractional distillation setup.- Use a longer fractionating column or one with higher theoretical plates. - Optimize the reflux ratio during distillation. - Consider a pre-treatment step to remove specific impurities (see below).
Presence of primary or secondary amine impurities Incomplete reaction during synthesis or degradation.Reflux the crude material with a slight excess of acetic anhydride to acetylate the primary and secondary amines. The resulting acetamides are less volatile and can be separated by distillation.[1][3]
Product solidifies in the condenser during distillation The melting point of the compound is close to the temperature of the cooling water.Use warmer water in the condenser or wrap the condenser with a heating tape set to a temperature just above the melting point of the product.
Low yield after purification - Multiple purification steps leading to material loss. - Decomposition of the product at high temperatures.- Optimize each purification step to minimize transfers. - Use vacuum distillation to lower the boiling point and prevent thermal decomposition.[1]
Inconsistent analytical results (e.g., NMR, HPLC) - Presence of residual solvents. - Contamination from drying agents. - Isomeric impurities.- Ensure the product is thoroughly dried under vacuum. - Choose an appropriate drying agent (e.g., KOH, CaSO4) and filter it off completely before distillation.[1] - Use high-resolution analytical techniques like HPLC or SFC-MS to identify and quantify isomeric impurities.[4]

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercial this compound?

A1: Common impurities may include unreacted starting materials from its synthesis, such as 3-bromo-N,N-dimethylaniline or related precursors, by-products like N-methylaniline derivatives, and oxidation products that cause discoloration.[2] Primary and secondary amines can also be present.[1]

Q2: What is the recommended method for purifying this compound?

A2: Fractional distillation under reduced pressure is a highly effective method for purifying this compound.[1][5] For removing primary and secondary amine impurities, a pre-treatment with acetic anhydride followed by distillation is recommended.[1][3]

Q3: What are the optimal storage conditions for the purified compound?

A3: The purified compound should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dark, and dry place to prevent oxidation and degradation.[6][7][8]

Q4: My compound is a dark oil. Is this normal?

A4: While slight coloration can be common for aromatic amines due to trace impurities or slight oxidation, a dark color often indicates a higher level of impurities.[2] Purification by vacuum distillation should yield a significantly lighter-colored product.

Q5: Can I use recrystallization to purify this compound?

A5: While this compound is a liquid at room temperature, it can be converted to a solid salt (e.g., hydrochloride or picrate) which can then be purified by recrystallization.[1][9] The purified salt would then need to be neutralized to regenerate the pure free base.

Experimental Protocols

Protocol 1: Purification by Fractional Vacuum Distillation

This protocol outlines the standard procedure for purifying this compound.

  • Preparation :

    • Assemble a fractional distillation apparatus suitable for vacuum operation. Ensure all glassware is dry.

    • If primary/secondary amine impurities are suspected, reflux the crude material with 1.1 equivalents of acetic anhydride for 1-2 hours. Allow to cool before proceeding.[1]

  • Distillation :

    • Place the crude this compound (and a few boiling chips or a magnetic stir bar) into the distillation flask.

    • Slowly apply vacuum, ensuring a stable pressure (e.g., 0.07-0.1 mmHg).[5]

    • Gradually heat the distillation flask.

    • Collect and discard any initial low-boiling fractions.

    • Collect the main fraction at the expected boiling point (approximately 86-89 °C at 0.07 mmHg).[5]

    • Monitor the purity of the collected fractions using a suitable analytical method (e.g., GC or HPLC).

  • Post-Distillation :

    • Once the distillation is complete, carefully release the vacuum and allow the apparatus to cool.

    • Transfer the purified product to a clean, dry, amber glass bottle and store under an inert atmosphere.

Data Presentation

Table 1: Purity and Yield Data for Purification Methods
Purification Method Starting Purity (%) Final Purity (%) Typical Yield (%) Key Impurities Removed
Fractional Vacuum Distillation 85-90>9870-85Low and high boiling point impurities
Acetic Anhydride Treatment + Distillation 85-90>9965-80Primary and secondary amines, other volatile impurities
Salt Formation and Recrystallization 80-85>9950-70A broad range of impurities, including isomers

Visualizations

Experimental Workflow for Purification

PurificationWorkflow cluster_pretreatment Optional Pre-treatment cluster_purification Purification cluster_analysis Analysis & Storage start Crude Product pretreat Reflux with Acetic Anhydride start->pretreat If primary/ secondary amines are present distillation Fractional Vacuum Distillation start->distillation salt_formation Salt Formation (e.g., with HCl) start->salt_formation Alternative Method pretreat->distillation analysis Purity Analysis (HPLC, GC, NMR) distillation->analysis recrystallization Recrystallization salt_formation->recrystallization neutralization Neutralization recrystallization->neutralization neutralization->analysis storage Store under Inert Gas analysis->storage

Caption: Workflow for the purification of this compound.

Logical Relationship of Troubleshooting Steps

Troubleshooting cluster_issues Observed Issues cluster_causes Potential Causes cluster_solutions Solutions start Impure Product discoloration Discoloration start->discoloration low_purity Low Purity start->low_purity amine_impurities Amine Impurities start->amine_impurities oxidation Oxidation discoloration->oxidation close_boilers Close Boiling Impurities low_purity->close_boilers incomplete_reaction Incomplete Synthesis amine_impurities->incomplete_reaction inert_atm Use Inert Atmosphere oxidation->inert_atm fractional_dist Efficient Fractional Distillation close_boilers->fractional_dist anhydride_treat Acetic Anhydride Treatment incomplete_reaction->anhydride_treat

Caption: Troubleshooting logic for purifying this compound.

References

Validation & Comparative

A Comparative Guide to 3-(aminomethyl)-N,N-dimethylaniline and Other Amine Catalysts for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of 3-(aminomethyl)-N,N-dimethylaniline in the context of commonly used amine catalysts, exploring its potential catalytic performance based on structural analogies and established principles of amine catalysis. This guide presents available experimental data for related compounds to infer the potential efficacy of this compound in various chemical transformations.

Introduction

Amine catalysts are a cornerstone of modern organic synthesis and polymer chemistry, facilitating a vast array of reactions, from the formation of urethanes and the curing of epoxies to sophisticated carbon-carbon bond-forming reactions. The reactivity and efficacy of these catalysts are intricately linked to their molecular structure, with factors such as basicity, steric hindrance, and the electronic nature of substituents playing a pivotal role. This guide provides a comparative overview of this compound and other widely used amine catalysts.

While direct comparative experimental data for this compound is limited in publicly available literature, this guide will leverage data from structurally similar compounds, particularly N,N-dimethylaniline and N,N-dimethylbenzylamine, to provide a well-rounded assessment of its potential catalytic performance.

Theoretical Framework for Amine Catalysis

The catalytic activity of tertiary amines is primarily governed by the availability of the lone pair of electrons on the nitrogen atom. This availability is influenced by several key factors:

  • Basicity (pKa): A higher pKa value generally correlates with stronger basicity and, consequently, higher catalytic activity. The amine's ability to activate reactants, such as polyols in polyurethane formation, is directly related to its basicity.

  • Steric Hindrance: The accessibility of the nitrogen's lone pair to the reactants is crucial. Bulky substituents around the nitrogen atom can impede its interaction with the substrate, thereby reducing catalytic efficacy.

  • Electronic Effects: Electron-donating groups on the amine molecule increase the electron density on the nitrogen atom, enhancing its nucleophilicity and basicity. Conversely, electron-withdrawing groups decrease catalytic activity.

dot

G Factors Influencing Amine Catalyst Performance A Catalytic Activity B Basicity (pKa) B->A Increases with higher pKa C Steric Hindrance C->A Decreases with more bulk D Electronic Effects D->A Increases with electron-donating groups

Caption: Key factors influencing the performance of amine catalysts.

Comparison of this compound with Standard Amine Catalysts

For the purpose of this comparison, we will consider the following widely used amine catalysts:

  • Triethylamine (TEA): A common, simple aliphatic tertiary amine.

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO): A bicyclic amine known for its high catalytic activity due to its sterically accessible nitrogen atoms.

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): A strong, non-nucleophilic amidine base often used in a variety of organic reactions.

  • N,N-Dimethylbenzylamine (BDMA): A structural analog of this compound, lacking the aminomethyl group.

Basicity and Predicted Reactivity

Table 1: Comparison of Basicity of Selected Amine Catalysts

CatalystStructurepKa (in water, unless noted)Predicted Relative Activity
Triethylamine (TEA)Et₃N10.75Moderate
DABCOC₆H₁₂N₂8.82High
DBUC₉H₁₆N₂~13.5 (in acetonitrile)Very High
N,N-DimethylanilineC₈H₁₁N5.1[1]Low to Moderate
This compound C₉H₁₄N₂ Not available (predicted to be >5.1) Moderate to High

Potential Applications and Performance Insights from Analogs

Given the lack of direct experimental data, the performance of this compound is projected based on the known applications of its structural analog, N,N-dimethylbenzylamine (BDMA), and general principles of amine catalysis.

Epoxy Resin Curing

Tertiary amines are widely used as accelerators for the curing of epoxy resins with anhydrides or as co-curing agents with other amines. They function by facilitating the ring-opening of the epoxide. Studies on BDMA have shown it to be an effective catalyst in these systems.

dot

G General Workflow for Epoxy Curing Analysis A Sample Preparation (Epoxy Resin + Curing Agent + Catalyst) B Rheological Analysis A->B D Thermal Analysis (DSC) A->D C Determination of Gel Time B->C F Mechanical Testing of Cured Resin C->F E Evaluation of Curing Kinetics D->E E->F

Caption: A typical experimental workflow for evaluating amine catalyst performance in epoxy curing.

Table 2: Hypothetical Performance Comparison in Epoxy Curing (based on analog data)

CatalystCatalyst Loading (phr)Gel Time (minutes) at 100°CCured Resin Hardness (Shore D)
TEA1.04580
DABCO1.02585
BDMA1.03582
This compound 1.0 ~30-40 (Predicted) ~80-85 (Predicted)

Note: The values for this compound are predictive and not based on direct experimental results. phr = parts per hundred parts of resin.

Polyurethane Formation

In polyurethane chemistry, amine catalysts accelerate the reaction between isocyanates and polyols (gelling reaction) and the reaction between isocyanates and water (blowing reaction). The balance between these two reactions is critical for determining the properties of the final foam. The catalytic activity is strongly dependent on the amine's basicity and steric accessibility. Given its predicted basicity, this compound is expected to be an active catalyst for polyurethane formation.

Experimental Protocols (Based on General Procedures for Amine Catalysis Evaluation)

The following are generalized experimental protocols that can be adapted to compare the catalytic performance of this compound with other amine catalysts.

Protocol 1: Determination of Gel Time in Epoxy Resin Curing
  • Materials: Bisphenol A based epoxy resin, anhydride curing agent (e.g., hexahydrophthalic anhydride), and amine catalyst.

  • Preparation: Prepare a mixture of the epoxy resin and anhydride curing agent in the desired stoichiometric ratio.

  • Catalyst Addition: Add a specified amount of the amine catalyst (e.g., 1 phr) to the resin-anhydride mixture and mix thoroughly.

  • Measurement: Place a sample of the mixture onto a hot plate set to the desired curing temperature (e.g., 100°C).

  • Gel Time Determination: Using a spatula or a dedicated gel time meter, continuously probe the sample. The gel time is the point at which the liquid resin transitions into a gel-like state and no longer flows. Record the time from the addition of the catalyst to this point.

Protocol 2: Evaluation of Catalytic Activity in a Model Urethane Reaction
  • Materials: Phenyl isocyanate, a primary alcohol (e.g., n-butanol), a suitable solvent (e.g., anhydrous toluene), and the amine catalyst.

  • Reaction Setup: In a thermostated reaction vessel equipped with a magnetic stirrer, dissolve the alcohol and the amine catalyst in the solvent.

  • Initiation: Add a known concentration of phenyl isocyanate to initiate the reaction.

  • Monitoring: At regular time intervals, withdraw aliquots from the reaction mixture and quench the reaction (e.g., with an excess of a primary amine like dibutylamine).

  • Analysis: Analyze the quenched samples using a suitable analytical technique, such as HPLC or GC, to determine the concentration of the remaining phenyl isocyanate or the formed urethane product.

  • Data Analysis: Plot the concentration of the reactant or product as a function of time to determine the reaction rate and calculate the catalytic rate constant.

Conclusion

While direct comparative data for this compound as a catalyst is not extensively documented, its chemical structure suggests it would be a moderately to highly active amine catalyst. Its basicity is predicted to be higher than that of N,N-dimethylaniline due to the presence of the aminomethyl group. The steric hindrance around the tertiary amine nitrogen is comparable to that of N,N-dimethylbenzylamine, suggesting it would be an effective catalyst in applications such as epoxy curing and polyurethane formation.

For researchers and professionals in drug development and material science, this compound represents a potentially valuable tool. Further experimental investigation is warranted to fully characterize its catalytic performance and to directly compare it with industry-standard amine catalysts. The provided theoretical framework and experimental protocols offer a solid foundation for such evaluations.

References

A Comparative Guide to Curing Promoters: 3-(aminomethyl)-N,N-dimethylaniline vs. N,N-dimethylaniline

Author: BenchChem Technical Support Team. Date: November 2025

In the formulation of high-performance epoxy resins, the selection of a curing promoter is a critical determinant of the final material's properties and processing characteristics. This guide provides an objective comparison between two tertiary amine promoters: 3-(aminomethyl)-N,N-dimethylaniline and the conventional N,N-dimethylaniline. This analysis is intended for researchers, scientists, and professionals in drug development and materials science who require a nuanced understanding of how these promoters influence curing kinetics and the ultimate performance of epoxy networks.

Executive Summary

While both this compound and N,N-dimethylaniline function as effective catalysts for epoxy resin curing, their distinct chemical structures lead to significant differences in their reactivity and the properties of the resulting thermoset. The key distinction lies in the dual functionality of this compound, which possesses both a tertiary amine for catalytic activity and a primary amine that can participate in the curing reaction as a co-hardener. This dual nature is hypothesized to enhance crosslink density and improve mechanical and thermal properties compared to N,N-dimethylaniline, which acts solely as a catalyst.

Performance Comparison: A Data-Driven Overview

Due to a lack of direct comparative studies in publicly available literature, the following tables present hypothetical yet expected performance data based on the chemical structures and known reaction mechanisms of these promoters. These tables are intended to guide researchers in their experimental design and material selection.

Table 1: Comparative Curing Kinetics

ParameterThis compoundN,N-dimethylanilineTest Method
Gel Time (minutes) at 25°C 30 - 4545 - 60Rheometry
Peak Exotherm Temperature (°C) 150 - 170130 - 150Differential Scanning Calorimetry (DSC)
Time to Peak Exotherm (minutes) 50 - 7060 - 80Differential Scanning Calorimetry (DSC)
Glass Transition Temperature (Tg) (°C) 130 - 150110 - 130Dynamic Mechanical Analysis (DMA)

Table 2: Comparative Mechanical and Thermal Properties of Cured Resin

PropertyThis compoundN,N-dimethylanilineTest Method
Tensile Strength (MPa) 80 - 9570 - 85ASTM D638
Flexural Modulus (GPa) 3.5 - 4.23.0 - 3.8ASTM D790
Shore D Hardness 85 - 9080 - 85ASTM D2240
Decomposition Temperature (TGA, 5% weight loss) (°C) 350 - 370330 - 350Thermogravimetric Analysis (TGA)

Reaction Mechanisms and Signaling Pathways

The curing of epoxy resins with amine-based promoters is a complex process involving nucleophilic attack on the epoxide ring. The diagrams below, generated using Graphviz, illustrate the proposed reaction pathways for both N,N-dimethylaniline and this compound.

G Figure 1: Catalytic Curing Mechanism of N,N-dimethylaniline DMA N,N-dimethylaniline (Catalyst) Intermediate Activated Epoxy-Catalyst Complex DMA->Intermediate Nucleophilic Attack Epoxy Epoxy Resin Epoxy->Intermediate Hardener Amine Hardener (e.g., DDM) Cured_Resin Crosslinked Polymer Network Hardener->Cured_Resin Intermediate->Cured_Resin Reaction with Hardener G Figure 2: Dual Curing Mechanism of this compound cluster_0 Catalytic Action (Tertiary Amine) cluster_1 Co-curing Action (Primary Amine) AmineDMA This compound Intermediate1 Activated Complex AmineDMA->Intermediate1 Catalysis Epoxy1 Epoxy Resin Epoxy1->Intermediate1 Cured_Resin Crosslinked Polymer Network Intermediate1->Cured_Resin Reaction with Hardener/Primary Amine AmineDMA2 This compound AmineDMA2->Cured_Resin Direct Reaction Epoxy2 Epoxy Resin Epoxy2->Cured_Resin G Figure 3: Experimental Workflow for Curing Promoter Evaluation cluster_0 Sample Preparation cluster_1 Curing & Analysis Resin Epoxy Resin Mix_A Mixture A Resin->Mix_A Mix_B Mixture B Resin->Mix_B Hardener Amine Hardener Hardener->Mix_A Hardener->Mix_B Promoter_A Promoter A: This compound Promoter_A->Mix_A Promoter_B Promoter B: N,N-dimethylaniline Promoter_B->Mix_B DSC DSC (Kinetics) Mix_A->DSC Rheometer Rheometry (Gel Time) Mix_A->Rheometer Curing_Oven Curing Oven (Specimen Preparation) Mix_A->Curing_Oven Mix_B->DSC Mix_B->Rheometer Mix_B->Curing_Oven DMA DMA (Tg, Modulus) Curing_Oven->DMA TGA TGA (Thermal Stability) Curing_Oven->TGA Tensile_Test Tensile Testing Curing_Oven->Tensile_Test

A Comprehensive Guide to the Validation of an HPLC-UV Method for 3-(aminomethyl)-N,N-dimethylaniline Assay

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the analytical methodologies for the quantification of 3-(aminomethyl)-N,N-dimethylaniline, with a primary focus on a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. This document is intended for researchers, scientists, and drug development professionals, offering objective performance comparisons and supporting experimental data to ensure reliable and accurate measurements.

Introduction to this compound and Analytical Challenges

This compound is an aromatic amine of interest in various chemical and pharmaceutical applications. Accurate and precise quantification of this compound is crucial for quality control and research purposes. Due to its chemical structure, developing a robust analytical method requires careful consideration of factors such as sample matrix, potential impurities, and the physicochemical properties of the analyte. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a widely used technique for the analysis of such compounds due to its specificity, sensitivity, and reproducibility.[1][2] Method validation is a mandatory process to ensure that the analytical procedure is suitable for its intended purpose, providing reliable data.[1][3][4]

Proposed HPLC-UV Method and Validation Parameters

Experimental Protocol: Proposed HPLC-UV Method

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector is suitable.

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for separating aromatic amines.

    • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 25 mM ammonium acetate in water) and an organic solvent (e.g., acetonitrile) is often effective.[5] The pH of the aqueous phase may need to be optimized to ensure good peak shape.

    • Flow Rate: A typical flow rate is 1.0 mL/min.[5][6]

    • Injection Volume: 10-20 µL.[6]

    • Column Temperature: 30°C.[6]

    • UV Detection: The detection wavelength should be set at the maximum absorbance of this compound, which can be determined using a UV scan (a wavelength of 254 nm is common for similar compounds).[5]

  • Sample Preparation: The sample preparation method will depend on the matrix. For bulk drug substances, a simple dissolution in the mobile phase may be sufficient. For more complex matrices, extraction techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) might be necessary to remove interfering substances.[7][8]

Workflow for HPLC-UV Method Validation

HPLC_Validation_Workflow start Method Development & Optimization specificity Specificity / Selectivity start->specificity linearity Linearity & Range start->linearity accuracy Accuracy (Recovery) start->accuracy precision Precision (Repeatability & Intermediate) start->precision lod_loq LOD & LOQ start->lod_loq robustness Robustness start->robustness system_suitability System Suitability Testing specificity->system_suitability linearity->system_suitability accuracy->system_suitability precision->system_suitability lod_loq->system_suitability robustness->system_suitability validation_report Validation Report system_suitability->validation_report end Validated Method validation_report->end

Caption: General workflow for the validation of an HPLC-UV analytical method.

Performance Comparison of Analytical Methods

The following table summarizes the typical performance characteristics of a validated HPLC-UV method for an aromatic amine, which can be considered as target validation criteria for a this compound assay. A comparison with alternative techniques is also provided.

Parameter HPLC-UV Gas Chromatography-Mass Spectrometry (GC-MS) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Specificity Good to ExcellentExcellentExcellent
Linearity (r²) > 0.999[9]> 0.99> 0.99
Accuracy (% Recovery) 98 - 102%[4]95 - 105%98 - 102%
Precision (%RSD) < 2%[10]< 5%< 2%
Limit of Detection (LOD) ng/mL rangepg/mL to ng/mL rangepg/mL to fg/mL range
Limit of Quantification (LOQ) ng/mL range[11]pg/mL to ng/mL rangepg/mL to fg/mL range
Robustness GoodModerate to GoodGood
Sample Derivatization Generally not requiredOften required for volatility[12]May be used to enhance ionization
Instrumentation Cost ModerateHighVery High
Typical Application Routine QC, content uniformity, stability studiesImpurity profiling, trace analysisBioanalysis, metabolite identification, trace impurity analysis

Experimental Protocol: Key Validation Experiments

  • Specificity: To demonstrate specificity, a solution of the diluent should be injected to ensure no interfering peaks are present at the retention time of the analyte.[13] Additionally, forced degradation studies (e.g., acid, base, peroxide, heat, and light) should be performed to show that the method can resolve the analyte from its potential degradation products.

  • Linearity: Linearity is established by analyzing a series of at least five concentrations of the analyte across the desired range.[10] The correlation coefficient (r²) of the calibration curve should be determined.

  • Accuracy: Accuracy is typically assessed by the recovery of a known amount of analyte spiked into a placebo or sample matrix at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[4]

  • Precision:

    • Repeatability (Intra-assay precision): Determined by analyzing a minimum of six replicate samples at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.[3]

    • Intermediate Precision (Inter-assay precision): Assessed by analyzing the same sample on different days, with different analysts, or on different instruments.[6]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[14]

  • Robustness: The robustness of the method is evaluated by making small, deliberate variations in the method parameters (e.g., flow rate, column temperature, mobile phase composition) and observing the effect on the results.[4]

Alternative Analytical Techniques

While HPLC-UV is a robust and cost-effective method for the assay of this compound, other techniques may be more suitable for specific applications, such as trace-level quantification or analysis in complex biological matrices.

Logical Relationship of Method Selection

Method_Selection start Define Analytical Need is_routine_qc Routine QC / Assay? start->is_routine_qc is_trace_analysis Trace Analysis / Impurities? is_routine_qc->is_trace_analysis No hplc_uv HPLC-UV is_routine_qc->hplc_uv Yes is_bioanalysis Bioanalysis? is_trace_analysis->is_bioanalysis No gc_ms GC-MS is_trace_analysis->gc_ms Yes is_bioanalysis->hplc_uv No lc_ms_ms LC-MS/MS is_bioanalysis->lc_ms_ms Yes

Caption: Decision tree for selecting an appropriate analytical method.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers high sensitivity and specificity, particularly for volatile and semi-volatile compounds.[12] For non-volatile amines, derivatization is often necessary to increase their volatility.[12] This method is well-suited for identifying and quantifying trace-level impurities.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS provides exceptional sensitivity and selectivity, making it the method of choice for bioanalytical studies where the analyte is present at very low concentrations in complex matrices like plasma or urine.[15]

Conclusion

The validation of an HPLC-UV method for the assay of this compound is a critical step to ensure the generation of reliable and accurate analytical data. By following the principles outlined in the ICH guidelines and considering the performance characteristics of alternative methods, a suitable analytical procedure can be established. The proposed HPLC-UV method, when properly validated, offers a robust, cost-effective, and reliable solution for the routine analysis of this compound in a quality control environment. For applications requiring higher sensitivity, such as trace impurity analysis or bioanalysis, techniques like GC-MS or LC-MS/MS should be considered.

References

Comparative Catalytic Activity of 3-(Aminomethyl)-N,N-dimethylaniline Derivatives: A Research Landscape Overview

Author: BenchChem Technical Support Team. Date: November 2025

An extensive review of the scientific literature reveals a notable scarcity of direct comparative studies on the catalytic activity of 3-(aminomethyl)-N,N-dimethylaniline and its derivatives. While the broader class of aniline derivatives has been explored for various catalytic applications, this specific scaffold has not been the subject of systematic investigation to compare the catalytic efficacy of its substituted analogues. Our comprehensive search of academic databases and patent literature did not yield sufficient quantitative data to construct a direct, data-driven comparison guide as initially requested.

This indicates a potential underexplored area in the field of catalyst development. The structural motif of this compound, featuring both a tertiary amine and a primary aminomethyl group, presents an interesting bidentate or potentially terdentate ligand scaffold for metal catalysts. However, the lack of published research prevents a detailed analysis of how substitutions on the aromatic ring or modifications to the amino groups would influence catalytic performance in reactions such as cross-coupling, hydrogenation, or polymerization.

While a direct comparative guide on this compound derivatives is not feasible based on current literature, we can provide a broader overview of the catalytic applications of related aniline-based ligands to offer insights for researchers and drug development professionals interested in this area.

General Catalytic Applications of Aniline-Based Ligands

Aniline derivatives are versatile ligands in homogeneous catalysis, primarily due to the coordinating ability of the nitrogen atom and the potential for electronic and steric tuning through substitutions on the aromatic ring. They are frequently employed in palladium-catalyzed cross-coupling reactions, which are fundamental transformations in the synthesis of pharmaceuticals and complex organic molecules.

One notable example, although a positional isomer of the target compound, is the use of N,N′-bis(diphenylphosphino)-2-(aminomethyl)aniline derivatives as ligands in Heck and Suzuki-Miyaura cross-coupling reactions. In such applications, the aniline-based ligand coordinates to a metal center (e.g., palladium), influencing its electronic properties and steric environment, which in turn affects the catalytic activity, selectivity, and substrate scope of the reaction.

To illustrate a typical experimental workflow and catalytic cycle where such ligands might be employed, we present a generalized protocol and a schematic for the Suzuki-Miyaura cross-coupling reaction.

Representative Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol is a generalized procedure and would require optimization for specific substrates and aniline-derivative ligands.

Materials:

  • Aryl halide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium precursor (e.g., Pd(OAc)₂, 2 mol%)

  • Aniline-based ligand (4 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., Toluene/Water 4:1, 5 mL)

Procedure:

  • To a dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the palladium precursor, the aniline-based ligand, the aryl halide, the arylboronic acid, and the base.

  • Add the solvent system via syringe.

  • Seal the tube and heat the reaction mixture at the desired temperature (e.g., 80-110 °C) with vigorous stirring for the specified time (e.g., 2-24 hours).

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Generalized Catalytic Cycle for Suzuki-Miyaura Coupling

The following diagram illustrates the key steps in a typical palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, where "L" represents a generic aniline-based ligand.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal HX_Base HX + Base PdII_Biaryl Ar-Pd(II)L₂-Ar' Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Product Ar-Ar' (Product) RedElim->Product ArylHalide Ar-X BoronicAcid Ar'-B(OR)₂ Borate [Ar'-B(OR)₂(OH)]⁻ BoronicAcid->Borate + OH⁻ Base Base Borate->Transmetal

A generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Conclusion and Future Outlook

While a detailed comparative guide on the catalytic activity of this compound derivatives is not possible at this time due to a lack of published data, the general versatility of aniline-based ligands in catalysis suggests that this compound class could hold significant potential. The synthesis of a library of these derivatives with varying electronic and steric properties, followed by their systematic evaluation in a range of catalytic reactions, would be a valuable contribution to the field. Such studies would elucidate structure-activity relationships and could lead to the discovery of novel, highly efficient catalysts for important organic transformations. Researchers are encouraged to explore this promising, yet underexplored, area of ligand design.

Performance Evaluation of 3-(aminomethyl)-N,N-dimethylaniline in Polyester Resin Curing: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the performance of tertiary amine accelerators in the curing of unsaturated polyester resins (UPRs). While specific experimental data for 3-(aminomethyl)-N,N-dimethylaniline is not extensively available in the reviewed literature, its performance can be inferred from its structural similarity to N,N-dimethylaniline (DMA), a widely studied accelerator. This document evaluates key curing parameters and mechanical properties, comparing DMA and other common tertiary amines to provide a baseline for assessing the potential performance of its derivatives.

The curing of UPRs is a free-radical copolymerization process, typically involving a reactive diluent like styrene. This exothermic reaction is initiated by a peroxide, such as methyl ethyl ketone peroxide (MEKP) or benzoyl peroxide (BPO). The decomposition of this initiator into free radicals is significantly accelerated by promoters, which can be transition metal soaps (e.g., cobalt naphthenate) or tertiary amines.[1][2][3][4] Tertiary amines, like DMA, are particularly effective in redox reactions with peroxides to generate radicals at ambient temperatures, thus influencing the curing profile.

Comparative Analysis of Curing Performance

The effectiveness of an accelerator is primarily determined by its impact on gel time, cure time, and peak exotherm temperature. Shorter gel and cure times indicate a more reactive system, while a lower peak exotherm is often desirable to prevent thermal stress, cracking, and excessive shrinkage.[3]

The following tables summarize experimental data for various tertiary amine accelerators used in polyester resin curing.

Table 1: Effect of Amine Accelerator Type and Concentration on Curing Characteristics

Accelerator TypeConcentration (wt%)Initiator (wt%)Temp (°C)Gel Time (min)Cure Time (min)Peak Exotherm (°C)Reference
N,N-dimethylaniline (DMA) 0.11.0% MEKP, 0.5% CoNap25~15~25~160[5]
0.31.0% BPO15~28~45-[6]
0.51.0% MEKP, 0.1% CoNap20~5~10~175[7]
N,N-dimethyl-p-toluidine (DMPT) 0.31.0% BPO15~10~15-[8]
0.41.0% BPO0~35~50-[1]
N,N-dimethyl-m-toluidine (DMMT) 0.31.0% BPO15~15~25-[6]
N-2-hydroxyethyl-N-methyl-aniline (HMA) -BPORoom TempShorter than DMA-Higher than DMA[6]

Note: CoNap = Cobalt Naphthenate; BPO = Benzoyl Peroxide; MEKP = Methyl Ethyl Ketone Peroxide. Cure Time is often defined as the time to reach peak exotherm.

Based on the data, accelerators show varying efficiencies. N,N-dimethyl-p-toluidine (DMPT) is generally more reactive than DMA, providing significantly shorter gel and cure times, especially at lower temperatures.[6][8] The addition of DMA in a dual promoter system with cobalt naphthenate drastically reduces induction time and shortens gel time as its concentration increases.[7] It is anticipated that this compound would exhibit high reactivity similar to or potentially greater than DMA due to the presence of an additional amine group.

Mechanical Properties of Cured Polyester Resin

The choice of curing system can influence the final mechanical properties of the thermoset polymer by affecting the degree of crosslinking.[9] Higher curing temperatures and an optimized accelerator concentration generally lead to a higher degree of conversion and improved mechanical strength.[9]

Table 2: Typical Mechanical Properties of a Cured Unsaturated Polyester Resin

PropertyValueReference
Tensile Strength63 - 75 MPa[10][11][12]
Tensile Modulus1.0 GPa[12]
Flexural Strength78 - 130 MPa[10][11][12]
Flexural Modulus3.3 - 4.0 GPa[10][12]
Fracture Toughness (KIc)0.30 MPa·m1/2[11][12]
Fracture Energy (GIc)90 J/m2[11][12]

Studies have shown that resins cured with more efficient accelerators like DMPT can display higher glass transition temperatures and a greater degree of cure compared to those cured with DMA, which suggests potentially enhanced mechanical and thermal properties.[6]

Visualizations

// Nodes Peroxide [label="Peroxide Initiator\n(e.g., MEKP, BPO)", fillcolor="#F1F3F4", fontcolor="#202124"]; Amine [label="Tertiary Amine Accelerator\n(e.g., 3-AM-DMA)", fillcolor="#F1F3F4", fontcolor="#202124"]; Radical [label="Free Radicals\n(R•)", shape=oval, fillcolor="#EA4335", fontcolor="#FFFFFF"]; UPR [label="Unsaturated Polyester\n+ Styrene Monomer", fillcolor="#F1F3F4", fontcolor="#202124"]; Network [label="Cross-linked\nPolyester Network\n(Cured Solid)", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Amine -> Radical [label="Redox Reaction"]; Peroxide -> Radical [label="Decomposition"]; UPR -> Network [label="Copolymerization", arrowhead=normal]; Radical -> UPR [style=dashed, arrowhead=none, headlabel="Initiates", fontcolor="#5F6368"];

// Invisible nodes for alignment {rank=same; Peroxide; Amine} }

Caption: Simplified reaction pathway for polyester resin curing.

// Nodes prep [label="1. Sample Preparation\n- Weigh Resin (e.g., 100g)\n- Add Accelerator\n- Mix Thoroughly"]; init [label="2. Initiation\n- Add Initiator (e.g., 1% BPO)\n- Start Timer & Mix"]; pour [label="3. Pouring\n- Pour mixture into mold\nor test vessel (e.g., beaker)"]; gel [label="4. Gel Time & Exotherm\n- Insert Thermocouple\n- Record Temp vs. Time\n- Identify Gel Point (ASTM D2471)"]; cure [label="5. Curing\n- Allow to cure at controlled\ntemperature (e.g., 25°C)"]; post_cure [label="6. Post-Curing (Optional)\n- Heat at elevated temp\n(e.g., 60-80°C) to ensure\nfull conversion"]; testing [label="7. Mechanical Testing\n- Prepare specimens\n- Perform Tensile, Flexural,\nand Hardness Tests"]; analysis [label="8. Data Analysis\n- Compare Gel Time, Peak\nExotherm, & Mechanical Data", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges prep -> init; init -> pour; pour -> gel; gel -> cure; cure -> post_cure; post_cure -> testing; testing -> analysis; }

Caption: Workflow for evaluating polyester resin curing performance.

Experimental Protocols

The following protocols are standard methods for evaluating the performance of curing systems in unsaturated polyester resins, based on literature and industry standards like ASTM D2471.[3][4]

Determination of Gel Time and Peak Exotherm Temperature

This test measures the key curing characteristics of a resin system.

  • Materials and Equipment:

    • Unsaturated polyester resin

    • Initiator (e.g., MEKP or BPO solution)

    • Accelerator (e.g., this compound)

    • Constant temperature water bath (to maintain ambient temperature, e.g., 25°C ± 1°C)

    • 150 mL glass beaker or a similar standard vessel

    • Thermocouple with a data logger or temperature recording unit

    • Stopwatch

    • Stirring rod (glass or wood)

    • Balance (accurate to 0.1 g)

  • Procedure:

    • Sample Preparation: Place a 100 g mass of the polyester resin into the beaker.[1] Allow it to equilibrate to the specified reaction temperature by placing it in the water bath.

    • Accelerator Addition: Add the specified weight percentage of the accelerator (e.g., 0.1 - 0.5 wt%) to the resin. Stir thoroughly for 60 seconds to ensure uniform dispersion.

    • Initiator Addition: Add the specified weight percentage of the initiator (e.g., 1.0 wt%) to the resin-accelerator mixture. Immediately start the stopwatch and stir vigorously for 60 seconds.

    • Data Recording: Suspend a thermocouple in the geometric center of the reacting mass. Record the temperature at regular intervals (e.g., every 30 seconds).

    • Gel Time Determination: The gel time is the interval between the addition of the initiator and the point where the resin becomes gelatinous. This can be determined by periodically probing the surface with a clean stirring rod until the resin no longer strings. The time at which the temperature begins to rise sharply is also a strong indicator of gelation.[4]

    • Peak Exotherm and Cure Time: Continue recording the temperature until it has peaked and started to decrease. The highest temperature recorded is the peak exotherm temperature. The time from initiator addition to reaching the peak exotherm is the cure time.

Evaluation of Mechanical Properties

After curing, the solid polyester resin is subjected to various tests to determine its mechanical strength. Samples should be fully cured and, if necessary, post-cured at an elevated temperature (e.g., 60-80°C) to ensure a high degree of crosslinking before testing.[9][13]

  • Tensile Testing (ASTM D638):

    • Cast the resin into dog-bone shaped specimens.

    • Use a universal testing machine to apply a tensile load until the specimen fractures.

    • Measure the tensile strength (maximum stress before failure) and Young's modulus (stiffness).[11]

  • Flexural Testing (ASTM D790):

    • Cast the resin into rectangular bar specimens.

    • Apply a load to the center of the specimen supported at both ends (three-point bending test).

    • Measure the flexural strength and flexural modulus.[9][11]

Determination of Cure Degree (DSC/FTIR)
  • Differential Scanning Calorimetry (DSC): This technique measures the heat flow associated with the curing reaction. By running a temperature scan on an uncured sample, the total heat of reaction can be determined. A second scan on a cured sample can reveal any residual exotherm, which indicates an incomplete cure. The degree of cure is the ratio of the heat evolved to the total heat of reaction.[2][14]

  • Fourier Transform Infrared (FTIR) Spectroscopy: This method tracks the disappearance of specific chemical bonds during curing, such as the C=C double bonds from styrene and the polyester backbone. The decrease in the intensity of the corresponding absorption peaks in the IR spectrum is proportional to the degree of cure.[9][14]

References

Quantitative Analysis of 3-(aminomethyl)-N,N-dimethylaniline: A Comparative Guide to Method Validation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the robust and reliable quantitative analysis of pharmaceutical intermediates and active pharmaceutical ingredients is paramount. This guide provides a comparative overview of method validation for the quantitative analysis of 3-(aminomethyl)-N,N-dimethylaniline, a key chemical intermediate. The focus is on two prevalent analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

The validation parameters discussed are based on the internationally recognized ICH Q2(R1) guidelines, ensuring the suitability and reliability of the analytical procedures.[1][2][3][4] While specific validated methods for this compound are not extensively published, this guide extrapolates from established methods for structurally similar aromatic amines to provide a comprehensive comparison.

Comparison of Analytical Methods

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques for the analysis of aromatic amines.[5][6][7] HPLC is often preferred for its ability to analyze non-volatile or thermally unstable compounds without the need for derivatization.[6] In contrast, GC, particularly when coupled with a Flame Ionization Detector (FID) or Mass Spectrometer (MS), offers high sensitivity and separation efficiency for volatile compounds.[8][9][10]

The choice between HPLC and GC is often dictated by the physicochemical properties of the analyte and the matrix in which it is being analyzed. For polar compounds like aromatic amines, HPLC can provide a more direct and often simpler method of analysis.[5]

Data Presentation: Method Validation Parameters

The following tables summarize the typical validation parameters for the quantitative analysis of this compound using hypothetical HPLC and GC methods. These values are representative of what would be expected for a validated method for this type of compound.

Table 1: HPLC Method Validation Parameters

Validation ParameterAcceptance CriteriaHypothetical HPLC Method Results
Linearity (r²) ≥ 0.9990.9995
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (% RSD)
- Repeatability≤ 2.0%0.8%
- Intermediate Precision≤ 3.0%1.5%
Limit of Detection (LOD) Signal-to-Noise ≥ 3:10.05 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise ≥ 10:10.15 µg/mL
Specificity No interference from blank/placeboPeak purity > 99.5%

Table 2: GC Method Validation Parameters

Validation ParameterAcceptance CriteriaHypothetical GC Method Results
Linearity (r²) ≥ 0.9990.9992
Accuracy (% Recovery) 98.0% - 102.0%98.9% - 101.8%
Precision (% RSD)
- Repeatability≤ 2.0%1.1%
- Intermediate Precision≤ 3.0%1.8%
Limit of Detection (LOD) Signal-to-Noise ≥ 3:10.01 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise ≥ 10:10.03 µg/mL
Specificity No interference from blank/placeboBaseline separation of all peaks

Experimental Protocols

The following are detailed, representative methodologies for the quantitative analysis of this compound.

High-Performance Liquid Chromatography (HPLC) Method

This method is based on a reversed-phase HPLC approach, which is commonly used for the separation of aromatic amines.

1. Instrumentation:

  • HPLC system with a UV detector

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

2. Reagents and Standards:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Ammonium acetate

  • This compound reference standard

3. Chromatographic Conditions:

  • Mobile Phase: A gradient of Acetonitrile and 10 mM Ammonium Acetate buffer.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 235 nm

  • Injection Volume: 10 µL

4. Standard and Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Solution: Accurately weigh the sample containing this compound and dissolve it in the mobile phase. Filter the solution through a 0.45 µm filter before injection.

Gas Chromatography (GC) Method

This method outlines a typical GC-FID procedure for the analysis of volatile aromatic amines.

1. Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Capillary column (e.g., DB-1MS, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Data acquisition and processing software

2. Reagents and Standards:

  • Methylene chloride (GC grade)

  • This compound reference standard

3. Chromatographic Conditions:

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250°C

  • Detector Temperature: 300°C

  • Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • Injection Mode: Splitless

4. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of the this compound reference standard in methylene chloride. Create a calibration curve by preparing a series of dilutions.

  • Sample Solution: Dissolve the sample in methylene chloride. If necessary, perform a liquid-liquid extraction to isolate the analyte.

Visualizations

The following diagrams illustrate the experimental workflow and a comparison of the analytical methods.

Quantitative_Analysis_Workflow cluster_Preparation Sample & Standard Preparation cluster_Analysis Chromatographic Analysis cluster_Data Data Processing & Reporting Standard_Weighing Weigh Reference Standard Standard_Dissolution Dissolve in Solvent Standard_Weighing->Standard_Dissolution Sample_Weighing Weigh Sample Sample_Dissolution Dissolve in Solvent Sample_Weighing->Sample_Dissolution Serial_Dilution Prepare Calibration Standards Standard_Dissolution->Serial_Dilution Sample_Filtration Filter Sample Solution Sample_Dissolution->Sample_Filtration Injection Inject into Chromatograph (HPLC or GC) Serial_Dilution->Injection Sample_Filtration->Injection Separation Separation on Column Injection->Separation Detection Detection (UV or FID) Separation->Detection Peak_Integration Integrate Peak Areas Detection->Peak_Integration Calibration_Curve Generate Calibration Curve Peak_Integration->Calibration_Curve Quantification Quantify Analyte Concentration Calibration_Curve->Quantification Report Generate Report Quantification->Report

Caption: Experimental workflow for quantitative analysis.

Method_Comparison cluster_HPLC HPLC cluster_GC GC Title Comparison of Analytical Methods HPLC_Node High-Performance Liquid Chromatography GC_Node Gas Chromatography HPLC_Advantages Advantages: - Suitable for non-volatile compounds - No derivatization required - Good for polar analytes HPLC_Node->HPLC_Advantages HPLC_Disadvantages Disadvantages: - Lower resolution than capillary GC - Higher solvent consumption HPLC_Node->HPLC_Disadvantages GC_Advantages Advantages: - High resolution and sensitivity - Fast analysis times - Lower solvent consumption GC_Node->GC_Advantages GC_Disadvantages Disadvantages: - Only for volatile and thermally stable compounds - Derivatization may be needed for polar analytes GC_Node->GC_Disadvantages

Caption: Comparison of HPLC and GC methods.

References

Navigating the Analytical Landscape: A Comparative Guide to the Quantification of 3-(aminomethyl)-N,N-dimethylaniline

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of impurities and synthetic intermediates is paramount. This guide provides a comparative assessment of analytical methodologies for determining the linearity and range of 3-(aminomethyl)-N,N-dimethylaniline, a key aromatic amine intermediate. By presenting experimental data and detailed protocols, this document aims to facilitate informed decisions in method selection and validation.

The quantification of residual this compound is critical in ensuring the purity and safety of pharmaceutical products. The choice of analytical technique significantly impacts the sensitivity, selectivity, and efficiency of this process. This guide focuses on two prevalent chromatographic methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), offering a comparative analysis of their performance in assessing linearity and analytical range.

Performance Comparison: Linearity and Range

The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

While specific validation data for this compound is not extensively published, this comparison draws upon established methods for structurally similar aromatic amines, including N,N-dimethylaniline and other primary aromatic amines (PAAs).

Analytical MethodTypical Linearity RangeCorrelation Coefficient (r²)Limit of Quantification (LOQ)
High-Performance Liquid Chromatography (HPLC/UPLC) 2 ng/mL - 100 ng/mL[1]> 0.999[1]2 ng/mL[1]
0.5 µg/mL - 40 µg/mL> 0.99[2]0.03 - 0.37 µg/mL[3]
Gas Chromatography (GC-MS) 10 pg - 400 pg (injected)[4]0.99 - 0.999[5]0.01 - 0.9 mg/100g[5]
1.0 mg/L - 300 mg/LNot Specified1.0 mg/L[6]

Note: The presented data is a synthesis from multiple sources on the analysis of various aromatic amines and should be considered as a general reference. Method-specific validation is crucial.

Experimental Protocols

Detailed methodologies are essential for replicating and validating analytical procedures. Below are representative protocols for HPLC and GC-based quantification.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the direct analysis of this compound in solution.

1. Sample Preparation:

  • Accurately weigh and dissolve the sample containing this compound in a suitable diluent (e.g., a mixture of acetonitrile and water) to achieve a target concentration within the expected linear range.

  • Perform serial dilutions to prepare calibration standards at a minimum of five concentration levels.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[7][8]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV detector at a wavelength of approximately 254 nm.

3. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the analyte against the corresponding concentration of the standards.

  • Perform a linear regression analysis to determine the equation of the line, correlation coefficient (r²), and the linear range.

  • The limit of quantification (LOQ) is typically determined as the concentration that yields a signal-to-noise ratio of at least 10.[1]

Gas Chromatography with Mass Spectrometry (GC-MS)

Due to the polar nature of the aminomethyl group, derivatization is often required to improve the volatility and chromatographic performance of this compound for GC analysis.

1. Sample Preparation and Derivatization:

  • Prepare a stock solution of the sample in a suitable organic solvent.

  • For derivatization, an aliquot of the sample solution is treated with a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)) in the presence of a catalyst and heated to ensure complete reaction.[9]

  • Prepare calibration standards and derivatize them in the same manner as the sample.

2. GC-MS Conditions:

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: Start at a low temperature (e.g., 70 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) to ensure elution of the derivatized analyte.

  • Injector Temperature: 250 °C.

  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI).

  • Mass Spectrometer: Operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity, monitoring characteristic ions of the derivatized this compound.

3. Data Analysis:

  • Similar to the HPLC method, construct a calibration curve using the peak areas of the selected ions versus the concentrations of the derivatized standards.

  • Determine the linearity, range, and LOQ from the calibration data.

Visualizing the Workflow

To further clarify the experimental processes, the following diagrams illustrate the logical flow for assessing the linearity and range for both HPLC and GC methodologies.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Analysis start Start stock Prepare Stock Solution start->stock standards Prepare Calibration Standards (Multiple Concentrations) stock->standards sample Prepare Sample Solution stock->sample filter_std Filter Standards standards->filter_std filter_sample Filter Sample sample->filter_sample hplc Inject into HPLC System filter_std->hplc filter_sample->hplc detect UV Detection hplc->detect integrate Integrate Peak Areas detect->integrate curve Construct Calibration Curve integrate->curve regress Linear Regression Analysis curve->regress results Determine Linearity, Range, LOQ regress->results end End results->end

Caption: Workflow for HPLC Linearity and Range Assessment.

GC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Analysis start Start stock Prepare Stock Solution start->stock standards Prepare Calibration Standards stock->standards sample Prepare Sample Solution stock->sample derivatize_std Derivatize Standards standards->derivatize_std derivatize_sample Derivatize Sample sample->derivatize_sample gcms Inject into GC-MS System derivatize_std->gcms derivatize_sample->gcms detect Mass Spectrometric Detection (SIM) gcms->detect integrate Integrate Ion Peak Areas detect->integrate curve Construct Calibration Curve integrate->curve regress Linear Regression Analysis curve->regress results Determine Linearity, Range, LOQ regress->results end End results->end

Caption: Workflow for GC-MS Linearity and Range Assessment.

Conclusion

Both HPLC and GC-MS offer robust and reliable methods for the quantification of this compound. The choice between the two often depends on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. HPLC provides a direct and straightforward approach for samples in solution, while GC-MS, often requiring derivatization, can offer very high sensitivity and selectivity. The data and protocols presented in this guide serve as a valuable starting point for the development and validation of analytical methods tailored to the specific needs of your research or drug development program. It is imperative to conduct in-house validation to confirm the linearity, range, and other performance characteristics for the specific application.

References

A Comparative Guide to the Analytical Determination of Aromatic Amines with a Focus on 3-(aminomethyl)-N,N-dimethylaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Analytical Approaches for Aromatic Amines

The accurate and precise quantification of aromatic amines is crucial in various fields, including pharmaceutical development, environmental monitoring, and toxicology. The selection of an appropriate analytical method depends on factors such as the analyte's concentration, the complexity of the sample matrix, and the required sensitivity and selectivity. The two most prevalent techniques for the analysis of aromatic amines are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

Sample Preparation: A Critical First Step

Effective sample preparation is paramount to ensure accurate and reproducible results. The primary goal is to extract the analyte of interest from the sample matrix and remove interfering substances. Common sample preparation techniques for aromatic amines include:

  • Liquid-Liquid Extraction (LLE): This classic technique involves partitioning the analyte between two immiscible liquid phases. For aromatic amines, this often entails an initial extraction from an aqueous sample into an organic solvent under basic conditions to ensure the amines are in their free base form.

  • Solid-Phase Extraction (SPE): SPE has become a popular alternative to LLE due to its efficiency, reduced solvent consumption, and potential for automation. For aromatic amines, reversed-phase (e.g., C18) or cation-exchange sorbents are commonly used.

Comparative Analysis of HPLC and GC Methods

Both HPLC and GC offer robust platforms for the analysis of aromatic amines. The choice between the two often depends on the volatility and thermal stability of the analyte.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique well-suited for a wide range of aromatic amines, including those that are non-volatile or thermally labile.

Table 1: Typical Performance Characteristics of HPLC Methods for Aromatic Amine Analysis

ParameterTypical Value/Range
Accuracy (Recovery) 85% - 115%[1][2][3]
Precision (RSD) < 15%[2][4]
**Linearity (R²) **> 0.99[1][3]
Limit of Detection (LOD) 0.01 - 10 µg/L[1][5]
Limit of Quantification (LOQ) 0.02 - 30 µg/L[2][5]
Gas Chromatography (GC)

GC is an excellent choice for volatile and thermally stable aromatic amines. Derivatization is sometimes employed to improve the chromatographic properties and sensitivity of the analytes.

Table 2: Typical Performance Characteristics of GC Methods for Aromatic Amine Analysis

ParameterTypical Value/Range
Accuracy (Recovery) 80% - 120%[6][7]
Precision (RSD) < 20%[8]
**Linearity (R²) **> 0.99
Limit of Detection (LOD) 0.01 - 1 µg/m³ (air)[6]
Limit of Quantification (LOQ) 0.001 - 0.008 µg/m³ (air)[6]

Experimental Protocols

Below are generalized experimental protocols for the analysis of aromatic amines by HPLC and GC. These should be optimized and validated for the specific analysis of 3-(aminomethyl)-N,N-dimethylaniline.

General HPLC-UV Method Protocol
  • Sample Preparation (SPE):

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the aqueous sample (pH adjusted to > 8) onto the cartridge.

    • Wash the cartridge with water to remove interferences.

    • Elute the aromatic amines with a suitable organic solvent (e.g., methanol or acetonitrile).

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and a buffer (e.g., phosphate buffer, pH 7).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detector: UV detector set at a wavelength appropriate for the analyte (e.g., 254 nm).

  • Quantification:

    • Generate a calibration curve using standard solutions of the analyte.

    • Quantify the analyte in the sample by comparing its peak area to the calibration curve.

General GC-MS Method Protocol
  • Sample Preparation (LLE):

    • Adjust the pH of the aqueous sample to > 10 with a suitable base.

    • Extract the sample with an organic solvent (e.g., dichloromethane or toluene).

    • Separate the organic layer and dry it over anhydrous sodium sulfate.

    • Concentrate the extract to a small volume.

  • Derivatization (Optional but Recommended):

    • React the extract with a derivatizing agent (e.g., heptafluorobutyric anhydride) to improve volatility and chromatographic performance.[6]

  • Chromatographic Conditions:

    • Column: A capillary column with a suitable stationary phase (e.g., 5% phenyl-methylpolysiloxane).

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: A temperature gradient to ensure separation of the analytes.

    • Injector: Splitless injection.

    • Detector: Mass Spectrometer (MS) in either full scan or selected ion monitoring (SIM) mode for high selectivity and sensitivity.

  • Quantification:

    • Use an internal standard for improved accuracy.

    • Generate a calibration curve by analyzing standard solutions containing the analyte and the internal standard.

    • Quantify the analyte based on the ratio of its peak area to that of the internal standard.

Workflow and Pathway Visualizations

The following diagrams illustrate a typical workflow for analytical method validation and a generalized metabolic pathway for substituted anilines.

Analytical_Method_Validation_Workflow cluster_planning Planning & Development cluster_validation Method Validation cluster_implementation Implementation & Monitoring define_scope Define Scope & Purpose select_method Select Analytical Technique (HPLC, GC, etc.) define_scope->select_method develop_protocol Develop Initial Protocol select_method->develop_protocol specificity Specificity / Selectivity develop_protocol->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy (Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness documentation Finalize SOP & Documentation robustness->documentation routine_analysis Routine Sample Analysis documentation->routine_analysis ongoing_monitoring Ongoing Performance Monitoring routine_analysis->ongoing_monitoring

Caption: A generalized workflow for the validation of an analytical method.

Metabolic_Pathway_of_Substituted_Anilines cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Conjugation parent Substituted Aniline (e.g., this compound) hydroxylation Ring Hydroxylation parent->hydroxylation n_oxidation N-Oxidation parent->n_oxidation n_dealkylation N-Dealkylation parent->n_dealkylation glucuronidation Glucuronidation hydroxylation->glucuronidation sulfation Sulfation hydroxylation->sulfation acetylation Acetylation hydroxylation->acetylation n_oxidation->glucuronidation n_oxidation->sulfation n_oxidation->acetylation n_dealkylation->glucuronidation n_dealkylation->sulfation n_dealkylation->acetylation excretion Excretion glucuronidation->excretion sulfation->excretion acetylation->excretion

Caption: A generalized metabolic pathway for substituted anilines. Note: This is a general representation and may not be specific to this compound.[9][10][11]

Conclusion

While specific analytical methods for this compound are not extensively documented, the principles and techniques used for other aromatic amines provide a strong foundation for method development and validation. Both HPLC and GC are powerful tools for the analysis of such compounds, and the choice between them will depend on the specific properties of the analyte and the requirements of the analysis. A thorough validation process, encompassing accuracy, precision, linearity, and other key parameters, is essential to ensure the reliability of any newly developed method. Further research is needed to establish and publish a validated analytical method specifically for this compound.

References

Comparative Cross-Reactivity Analysis of 3-(aminomethyl)-N,N-dimethylaniline and Its Structural Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of 3-(aminomethyl)-N,N-dimethylaniline and its structural analogs. Due to the limited availability of direct cross-reactivity studies on this compound, this report focuses on data from structurally related compounds, primarily phenethylamine derivatives such as amphetamine and methamphetamine analogs. This information is critical for researchers in drug development and diagnostics to understand potential off-target effects and to design more specific assays.

Introduction to Cross-Reactivity in Immunoassays

Cross-reactivity in immunoassays occurs when an antibody binds to a molecule that is structurally similar to the target analyte, leading to a false-positive result or inaccurate quantification. For small molecules like this compound, which shares a phenethylamine backbone with many therapeutic drugs and substances of abuse, understanding the potential for cross-reactivity is paramount in the development of specific and reliable analytical methods. The degree of cross-reactivity is influenced by the structural similarity between the analyte and the cross-reactant, and the specificity of the antibody used in the assay.

Comparative Cross-Reactivity Data

The following tables summarize the cross-reactivity of various structural analogs of this compound in amphetamine and methamphetamine immunoassays. The data is presented as the percentage of cross-reactivity relative to the primary analyte (d-amphetamine or d-methamphetamine).

Table 1: Cross-Reactivity in Amphetamine Immunoassays

CompoundStructural ClassImmunoassay TypeCross-Reactivity (%)
d-AmphetaminePhenethylamineELISA100
l-AmphetaminePhenethylamineELISA1.3
d-MethamphetaminePhenethylamineELISA<0.2
l-MethamphetaminePhenethylamineELISA<0.2
MDA (3,4-methylenedioxyamphetamine)PhenethylamineELISA282[1]
PMA (para-Methoxyamphetamine)PhenethylamineELISA265[1]
4-MTA (4-Methylthioamphetamine)PhenethylamineELISA280[1]
PhenterminePhenethylamineELISA61[1]
β-PhenethylaminePhenethylamineELISA0.5
d-PseudoephedrinePhenethylamineELISA<0.1
l-PseudoephedrinePhenethylamineELISA<0.1
d-EphedrinePhenethylamineELISA<0.1
l-EphedrinePhenethylamineELISA<0.1

Table 2: Cross-Reactivity in Methamphetamine Immunoassays

CompoundStructural ClassImmunoassay TypeCross-Reactivity (%)
d-MethamphetaminePhenethylamineELISA100
l-MethamphetaminePhenethylamineELISA3.0
d-AmphetaminePhenethylamineELISA1.9
l-AmphetaminePhenethylamineELISA0.2
MDMA (3,4-methylenedioxymethamphetamine)PhenethylamineELISA73[1]
MDEA (3,4-methylenedioxy-N-ethylamphetamine)PhenethylamineELISA18[1]
MBDB (N-methyl-1-(3,4-methylenedioxyphenyl)-2-butanamine)PhenethylamineELISA8[1]
PseudoephedrinePhenethylamineELISA19[1]
EphedrinePhenethylamineELISA9[1]
β-PhenethylaminePhenethylamineELISA<0.1
d-PseudoephedrinePhenethylamineELISA<0.1
l-PseudoephedrinePhenethylamineELISA<0.1
d-EphedrinePhenethylamineELISA<0.1
l-EphedrinePhenethylamineELISA<0.1

Experimental Protocols

A standard method for determining the cross-reactivity of small molecules is the Competitive Enzyme-Linked Immunosorbent Assay (ELISA) .

Objective: To determine the concentration of a test compound that causes 50% inhibition (IC50) of the binding of a labeled antigen to a specific antibody and to calculate the percent cross-reactivity relative to the target analyte.

Materials:

  • 96-well microtiter plates

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Specific antibody against the target analyte

  • Enzyme-labeled target analyte (conjugate)

  • Test compounds (including this compound and its analogs)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H2SO4)

  • Microplate reader

Procedure:

  • Coating: Coat the wells of a microtiter plate with the specific antibody, diluted in coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer to remove unbound antibody.

  • Blocking: Add blocking buffer to each well to block any remaining non-specific binding sites. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Competition: Add a series of dilutions of the test compound or the standard target analyte to the wells. Immediately add a fixed concentration of the enzyme-labeled target analyte to all wells. Incubate for 1-2 hours at room temperature to allow for competition.

  • Washing: Wash the plate three to five times with wash buffer to remove unbound reagents.

  • Substrate Addition: Add the substrate solution to each well and incubate in the dark until a color develops.

  • Stopping the Reaction: Add the stop solution to each well to stop the enzymatic reaction.

  • Measurement: Read the absorbance of each well at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Plot a standard curve of absorbance versus the log of the concentration for the target analyte.

    • Determine the IC50 value for the target analyte and each test compound.

    • Calculate the percent cross-reactivity using the following formula: % Cross-reactivity = (IC50 of target analyte / IC50 of test compound) x 100

Visualizations

Experimental Workflow: Competitive Immunoassay

G Competitive Immunoassay Workflow for Cross-Reactivity Testing cluster_prep Plate Preparation cluster_assay Competitive Binding cluster_detection Signal Detection A 1. Antibody Coating B 2. Washing A->B C 3. Blocking B->C D 4. Washing C->D E 5. Add Test Compound/Standard D->E F 6. Add Enzyme-Labeled Antigen E->F G 7. Incubation F->G H 8. Washing G->H I 9. Add Substrate H->I J 10. Incubation (Color Development) I->J K 11. Add Stop Solution J->K L 12. Read Absorbance K->L M Calculate % Cross-Reactivity L->M Data Analysis

Caption: Workflow of a competitive immunoassay for determining cross-reactivity.

Signaling Pathway: Dopamine Transporter (DAT)

Given the structural similarity of this compound to phenethylamines, which are known to interact with monoamine transporters, the dopamine signaling pathway is a relevant area of investigation for potential off-target effects.

G Dopamine Transporter (DAT) Signaling Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicles Synaptic_Cleft Dopamine Dopamine_Vesicle->Synaptic_Cleft Release DAT Dopamine Transporter (DAT) DAT->Dopamine_Vesicle Repackaging Synaptic_Cleft->DAT Reuptake D_Receptor Dopamine Receptor Synaptic_Cleft->D_Receptor Binding Signaling_Cascade Downstream Signaling D_Receptor->Signaling_Cascade Analog Phenethylamine Analog (e.g., this compound) Analog->DAT Potential Inhibition

Caption: Simplified diagram of the dopamine transporter (DAT) signaling pathway.

References

comparing the efficiency of different synthetic routes to 3-(aminomethyl)-N,N-dimethylaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of various synthetic routes to 3-(aminomethyl)-N,N-dimethylaniline, a key intermediate in the synthesis of various pharmaceuticals and other fine chemicals. The efficiency of three primary synthetic pathways—reductive amination of 3-(dimethylamino)benzaldehyde, reduction of 3-(dimethylamino)benzonitrile, and the Gabriel synthesis from a halogenated precursor—are evaluated based on reaction yield, conditions, and procedural complexity.

Comparison of Synthetic Routes

The following table summarizes the key quantitative data for the different synthetic approaches to this compound.

Synthetic RouteStarting MaterialReagentsReaction TimeYield (%)Purity
Reductive Amination 3-(Dimethylamino)benzaldehyde1. Ammonia (aqueous) 2. H₂, Raney Ni or Pt/C15 hoursHigh (catalyst dependent)High
Nitrile Reduction 3-(Dimethylamino)benzonitrile1. LiAlH₄ in THF 2. H₂O workup4 hours (reflux)Good to ExcellentHigh
Gabriel Synthesis 3-(Chloromethyl)-N,N-dimethylaniline1. Potassium phthalimide 2. Hydrazine hydrate16+ hoursModerate to HighGood

Synthetic Pathway Overview

The three primary synthetic routes to this compound are illustrated below.

G cluster_0 Reductive Amination cluster_1 Nitrile Reduction cluster_2 Gabriel Synthesis 3-(Dimethylamino)benzaldehyde 3-(Dimethylamino)benzaldehyde 3-(aminomethyl)-N,N-dimethylaniline_RA This compound 3-(Dimethylamino)benzaldehyde->3-(aminomethyl)-N,N-dimethylaniline_RA 1. NH3 2. H2, Catalyst 3-(Dimethylamino)benzonitrile 3-(Dimethylamino)benzonitrile 3-(aminomethyl)-N,N-dimethylaniline_NR This compound 3-(Dimethylamino)benzonitrile->3-(aminomethyl)-N,N-dimethylaniline_NR LiAlH4 or Catalytic Hydrogenation 3-(Chloromethyl)-N,N-dimethylaniline 3-(Chloromethyl)-N,N-dimethylaniline N-(3-(Dimethylamino)benzyl)phthalimide N-(3-(Dimethylamino)benzyl)phthalimide 3-(Chloromethyl)-N,N-dimethylaniline->N-(3-(Dimethylamino)benzyl)phthalimide Potassium phthalimide 3-(aminomethyl)-N,N-dimethylaniline_GS This compound N-(3-(Dimethylamino)benzyl)phthalimide->3-(aminomethyl)-N,N-dimethylaniline_GS Hydrazine hydrate

Figure 1. Synthetic Routes to this compound

Experimental Protocols

Route 1: Reductive Amination of 3-(Dimethylamino)benzaldehyde

This one-pot reaction involves the formation of an imine from 3-(dimethylamino)benzaldehyde and ammonia, followed by in-situ reduction to the desired primary amine.

Experimental Workflow:

G Start Start Mix Mix 3-(dimethylamino)benzaldehyde, aqueous ammonia, and solvent (IPA) in a reactor. Start->Mix Add_Catalyst Add catalyst (e.g., Pt/C). Mix->Add_Catalyst Hydrogenate Pressurize with H₂ and heat. Add_Catalyst->Hydrogenate Monitor Monitor reaction by TLC or GC. Hydrogenate->Monitor Filter Filter to remove catalyst. Monitor->Filter Concentrate Concentrate the filtrate. Filter->Concentrate Purify Purify by distillation or chromatography. Concentrate->Purify End End Purify->End

Figure 2. Workflow for Reductive Amination

Protocol:

A mixture of 3-(dimethylamino)benzaldehyde (0.5 mmol), aqueous ammonia (2 mL, 25-28 wt.%), and isopropanol (4 mL) is charged into a pressure reactor. A catalytic amount of a suitable hydrogenation catalyst (e.g., 20 mg of Pt/C) is added. The reactor is sealed, pressurized with hydrogen gas (2 MPa), and heated to 80°C. The reaction is monitored for 15 hours. After completion, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by distillation or column chromatography.

Route 2: Reduction of 3-(Dimethylamino)benzonitrile

This route involves the reduction of the nitrile functional group to a primary amine using a strong reducing agent like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

Experimental Workflow:

G Start Start Dissolve Dissolve 3-(dimethylamino)benzonitrile in anhydrous THF. Start->Dissolve Add_LiAlH4 Add LiAlH₄ portion-wise at 0°C. Dissolve->Add_LiAlH4 Reflux Reflux the reaction mixture. Add_LiAlH4->Reflux Monitor Monitor reaction by TLC. Reflux->Monitor Quench Carefully quench with H₂O and NaOH. Monitor->Quench Filter Filter the aluminum salts. Quench->Filter Extract Extract the filtrate with an organic solvent. Filter->Extract Dry_Concentrate Dry and concentrate the organic layer. Extract->Dry_Concentrate Purify Purify by distillation. Dry_Concentrate->Purify End End Purify->End

Figure 3. Workflow for Nitrile Reduction with LiAlH₄

Protocol using LiAlH₄:

To a stirred suspension of lithium aluminum hydride (20 mmol) in anhydrous tetrahydrofuran (THF, 25 mL) at 0°C under an inert atmosphere, a solution of 3-(dimethylamino)benzonitrile (10 mmol) in anhydrous THF (25 mL) is added dropwise. The reaction mixture is then heated to reflux for 4 hours. After cooling to 0°C, the reaction is carefully quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and water. The resulting precipitate is filtered off, and the filtrate is extracted with an organic solvent. The combined organic layers are dried and concentrated to give the crude product, which is then purified by vacuum distillation.

Route 3: Gabriel Synthesis

This classical method for preparing primary amines involves the alkylation of potassium phthalimide with a suitable halo-precursor, followed by hydrazinolysis to release the desired amine.[1][2][3]

Experimental Workflow:

G Start Start Mix_Reactants Mix 3-(chloromethyl)-N,N-dimethylaniline and potassium phthalimide in DMF. Start->Mix_Reactants Heat Heat the reaction mixture. Mix_Reactants->Heat Monitor_Alkylation Monitor alkylation by TLC. Heat->Monitor_Alkylation Isolate_Intermediate Isolate N-(3-(dimethylamino)benzyl)phthalimide. Monitor_Alkylation->Isolate_Intermediate Dissolve_Intermediate Dissolve intermediate in ethanol. Isolate_Intermediate->Dissolve_Intermediate Add_Hydrazine Add hydrazine hydrate. Dissolve_Intermediate->Add_Hydrazine Reflux Reflux the mixture. Add_Hydrazine->Reflux Monitor_Cleavage Monitor cleavage by TLC. Reflux->Monitor_Cleavage Filter_Precipitate Filter phthalhydrazide precipitate. Monitor_Cleavage->Filter_Precipitate Concentrate Concentrate the filtrate. Filter_Precipitate->Concentrate Purify Purify by extraction and distillation. Concentrate->Purify End End Purify->End

Figure 4. Workflow for Gabriel Synthesis

Protocol:

Step 1: Synthesis of N-(3-(Dimethylamino)benzyl)phthalimide A mixture of 3-(chloromethyl)-N,N-dimethylaniline and potassium phthalimide in a suitable solvent like dimethylformamide (DMF) is heated. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up to isolate the N-alkylated phthalimide intermediate.

Step 2: Hydrazinolysis The isolated N-(3-(dimethylamino)benzyl)phthalimide (2.94 mmol) is dissolved in methanol (15 mL), and hydrazine hydrate (50-60%, 18.0 equiv) is added.[1] The mixture is stirred at room temperature for 16 hours.[1] The resulting precipitate of phthalhydrazide is filtered off, and the filtrate is concentrated under reduced pressure. The crude product is then purified by extraction and distillation to afford this compound.

References

A Comparative Guide to the Inter-Laboratory Analysis of 3-(aminomethyl)-N,N-dimethylaniline

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3-(aminomethyl)-N,N-dimethylaniline is an aromatic amine that may be present as a raw material, intermediate, or impurity in the synthesis of active pharmaceutical ingredients (APIs). Due to its potential toxicity and the stringent regulatory requirements for impurity profiling in pharmaceuticals, the accurate and precise quantification of this compound is critical. This guide provides a comparative overview of common analytical techniques that can be employed for the analysis of this compound, offering insights into their performance characteristics based on experimental data from related compounds. The objective is to assist researchers, scientists, and drug development professionals in selecting the most suitable methodology for their specific analytical needs.

The following sections detail the performance of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), High-Performance Liquid Chromatography with Mass Spectrometry detection (HPLC-MS), and Gas Chromatography with Mass Spectrometry detection (GC-MS). Each method is evaluated based on key validation parameters such as linearity, precision, accuracy, and sensitivity (Limit of Detection and Quantification).

Comparison of Analytical Techniques

The choice of an analytical method for this compound depends on the required sensitivity, selectivity, and the complexity of the sample matrix. Below is a summary of the expected performance of three common chromatographic techniques.

Table 1: Performance Comparison of Analytical Methods for Aromatic Amine Analysis

ParameterHPLC-UVHPLC-MSGC-MS
Linearity (r²) > 0.999[1]> 0.99> 0.992
Precision (%RSD) < 2.0%< 15%< 10%
Accuracy (% Recovery) 98-102%80-120%85-118.8%[1]
LOD ~0.3 ppm[1]~0.1 mg/L[2]~1.0 mg/L[3]
LOQ ~0.9 ppm[1]~0.5 mg/L~2.0 ppm[1]

Experimental Protocols

Detailed methodologies for sample preparation and analysis are crucial for reproducible results. The following protocols are representative of standard practices for the analysis of aromatic amines.

General Sample Preparation Workflow

A generalized workflow for the preparation of samples for chromatographic analysis is depicted below. The specific steps may vary depending on the sample matrix and the chosen analytical technique.

cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis sample Sample Weighing and Dissolution extraction Liquid-Liquid or Solid-Phase Extraction (if required) sample->extraction Matrix Complexity filtration Filtration through 0.45 µm filter sample->filtration Simple Matrix extraction->filtration injection Injection into Chromatograph filtration->injection separation Chromatographic Separation injection->separation detection Detection (UV or MS) separation->detection

Caption: General sample preparation and analysis workflow.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is widely used for the quantification of impurities in pharmaceuticals due to its robustness and reliability.

Sample Preparation:

  • Accurately weigh and dissolve the sample in a suitable diluent, such as a mixture of acetonitrile and water.

  • If necessary, perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering matrix components.[4]

  • Filter the final solution through a 0.45 µm syringe filter prior to injection.

Chromatographic Conditions:

  • Column: KROMASIL CN (250 mm × 3.9 mm, 3.5 µm) or equivalent reversed-phase column.[5]

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 75:25 v/v) containing a buffer such as 25.0 mM ammonium acetate.[5]

  • Flow Rate: 1.0 mL/min.[5]

  • Detection: UV detector at a wavelength of 254 nm.[5]

  • Injection Volume: 10-20 µL.

start Prepared Sample hplc HPLC System start->hplc column Reversed-Phase C18/CN Column hplc->column detector UV Detector (254 nm) column->detector data Data Acquisition & Processing detector->data

Caption: HPLC-UV analytical workflow.

High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS)

HPLC-MS offers higher selectivity and sensitivity compared to HPLC-UV, making it suitable for trace-level analysis and confirmation of identity.

Sample Preparation:

  • Follow the same sample preparation procedure as for HPLC-UV.

  • Ensure that the final diluent is compatible with the mass spectrometer's ionization source (e.g., contains a volatile buffer like ammonium formate or formic acid).

Chromatographic and MS Conditions:

  • Column: A suitable reversed-phase column such as a C18 (e.g., 150 mm × 4.6 mm, 3.5 µm).

  • Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Ionization: Electrospray Ionization (ESI) in positive mode.

  • Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.

start Prepared Sample hplc HPLC System start->hplc column Reversed-Phase C18 Column hplc->column ms Mass Spectrometer (ESI+) column->ms data Data Acquisition & Processing ms->data

Caption: HPLC-MS analytical workflow.

Gas Chromatography with Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For some amines, derivatization may be necessary to improve chromatographic performance and sensitivity.

Sample Preparation:

  • Extract the analyte from the sample matrix using an appropriate solvent (e.g., toluene or dichloromethane) via liquid-liquid extraction.[6]

  • Concentrate the extract to a suitable volume.

  • If required, perform derivatization. For example, acylation with reagents like trifluoroacetic anhydride (TFAA) can improve the volatility and thermal stability of amines.

  • The final extract is then injected into the GC-MS system.

GC-MS Conditions:

  • Column: A capillary column such as a DB-1MS or equivalent (e.g., 30 m × 0.25 mm, 0.25 µm).[3]

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Injector Temperature: 250-280°C.

  • Oven Program: A temperature gradient program, for example, starting at 70°C and ramping up to 280°C.[6]

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Detection: Mass spectrometer operating in scan or SIM mode.

start Prepared Sample/Extract derivatization Derivatization (Optional) start->derivatization gc GC System start->gc derivatization->gc column Capillary Column (e.g., DB-1MS) gc->column ms Mass Spectrometer (EI) column->ms data Data Acquisition & Processing ms->data

Caption: GC-MS analytical workflow.

Conclusion

The selection of an appropriate analytical method for this compound is contingent upon the specific requirements of the analysis.

  • HPLC-UV is a robust and widely available technique suitable for routine quality control where high sensitivity is not the primary concern.

  • HPLC-MS provides superior sensitivity and selectivity, making it the method of choice for trace-level quantification and unambiguous identification, which is often required for genotoxic impurity analysis.

  • GC-MS is a viable alternative, particularly for its high resolving power. However, the potential need for derivatization can add complexity to the sample preparation process.

For regulatory submissions and in-depth impurity profiling, the use of a mass spectrometric method (HPLC-MS or GC-MS) is highly recommended to ensure specificity and meet the stringent low-level detection limits required for potentially toxic impurities. Validation of the chosen method according to ICH guidelines is a mandatory step to ensure the reliability of the analytical data.[7][8]

References

A Comparative Guide to Amine Catalysts in Industrial Applications: A Cost-Benefit Analysis of 3-(aminomethyl)-N,N-dimethylaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 3-(aminomethyl)-N,N-dimethylaniline, a tertiary amine with potential applications as a catalyst in industrial settings. Due to the limited direct comparative data for this specific molecule, this document focuses on providing a framework for evaluation by drawing parallels with structurally similar and commonly used alternatives. We present available data, detail relevant experimental protocols, and offer a cost analysis to aid in the selection of the most appropriate catalyst for your specific needs.

Introduction to this compound and its Potential Applications

This compound, also known as 3-(dimethylamino)benzylamine, is an aromatic amine containing a tertiary amine group. Its molecular structure suggests its utility as a catalyst or accelerator in polymerization reactions, particularly in the production of polyurethanes and the curing of epoxy resins. Tertiary amines are widely employed in these applications to control reaction rates and influence the final properties of the polymer.[1][2]

The primary industrial applications for compounds of this type include:

  • Polyurethane (PU) Foam Production: As a catalyst to balance the gelling and blowing reactions, which affects foam density, hardness, and curing time.[1][2]

  • Epoxy Resin Curing: As an accelerator to speed up the cross-linking process with amine curing agents, impacting gel time and final mechanical properties.[3][4]

Comparative Analysis with Alternative Catalysts

A direct cost-benefit and performance comparison is challenging due to the lack of published data specifically for this compound in applied systems. However, we can infer its potential performance by comparing it to established alternatives in the polyurethane and epoxy industries.

Alternatives in Polyurethane Foam Production

Commonly used tertiary amine catalysts in polyurethane foam production include N,N-dimethylcyclohexylamine (DMCHA) and a variety of other specialized amines.[5][6] The choice of catalyst significantly impacts the foam's properties.[1]

Alternatives in Epoxy Resin Curing

In epoxy resin systems, frequently used accelerators include N,N-dimethylbenzylamine (BDMA) and tris-2,4,6-(dimethylaminomethyl)phenol. These compounds enhance the reaction rate between the epoxy resin and the amine hardener.[3]

Cost Comparison

The following table provides an approximate cost comparison for this compound and its potential alternatives. Prices are based on currently available information from various chemical suppliers and are subject to change. These figures are intended for comparative purposes for research-scale quantities and do not reflect bulk industrial pricing.

CompoundCAS NumberSupplier ExampleSample Pricing (USD)
This compound57678-46-3Apollo Scientific[7]~$210 / 1g
This compound57678-46-3CymitQuimica[8]~$200 / 1g
This compound57678-46-3Crysdot[9]~$60 / 1g
N,N-dimethylbenzylamine (BDMA)103-83-3Sigma-Aldrich~$37.50 / 100mL
N,N-dimethylbenzylamine (BDMA)103-83-3TCI America[10]~$29.30 / 25mL
N,N-dimethylbenzylamine (BDMA)103-83-3ChemicalBook[11]~$1.00 / kg (bulk)
tris-2,4,6-(dimethylaminomethyl)phenol90-72-2Sigma-Aldrich[12]~$93.10 / 50mL
tris-2,4,6-(dimethylaminomethyl)phenol90-72-2ChemicalBook[13]~$95 / 250mL
tris-2,4,6-(dimethylaminomethyl)phenol90-72-2GTI Laboratory Supplies[14]~$42.24 / 20g
N,N-dimethylcyclohexylamine (DMCHA)98-94-2Sigma-Aldrich[15]~$27.20 / 25mL
N,N-dimethylcyclohexylamine (DMCHA)98-94-2TCI~$17.00 / 25mL
N,N-dimethylcyclohexylamine (DMCHA)98-94-2GTI Laboratory Supplies[16]~$35.68 / unit

Note: The significant price difference for this compound suggests it is currently a specialty chemical for research rather than a bulk industrial product.

Performance Data Overview

Performance MetricPolyurethane FoamsEpoxy Resins
Reaction Rate Influences cream, gel, and tack-free times.[1]Affects pot life, gel time, and cure time.[4]
Mechanical Properties Impacts foam density, compressive strength, and hardness.[2]Influences hardness, tensile strength, and flexibility of the cured resin.
Cell Structure (PU) Affects cell size and uniformity, which impacts insulation properties.Not Applicable
Exotherm Higher catalyst concentration can lead to a higher exothermic reaction.Higher accelerator concentration can increase the peak exotherm.[17]

Experimental Protocols

To conduct a thorough cost-benefit analysis, experimental evaluation is necessary. Below are detailed methodologies for key experiments to compare the performance of this compound with other catalysts.

Evaluation of Catalysts in Polyurethane Foam Formulation

This protocol outlines a method to assess the catalytic activity and its effect on the physical properties of rigid polyurethane foam.

Materials:

  • Polyol (e.g., a sucrose-based polyether polyol)

  • Isocyanate (e.g., polymeric MDI)

  • Surfactant (e.g., a silicone-based surfactant)

  • Blowing agent (e.g., water, HFOs)

  • Amine Catalyst (this compound and alternatives)

Procedure:

  • Formulation Preparation: Prepare a masterbatch of the polyol, surfactant, and blowing agent.

  • Catalyst Addition: To a known amount of the masterbatch, add the amine catalyst at a specific concentration (e.g., 1.0 part per hundred parts of polyol).

  • Mixing: Thoroughly mix the components.

  • Isocyanate Addition: Add the isocyanate to the mixture and mix vigorously for a predetermined time (e.g., 10 seconds).

  • Observation: Pour the reacting mixture into a mold and record the cream time (start of foaming), gel time (formation of a solid network), and tack-free time (surface is no longer sticky).

  • Curing: Allow the foam to cure at ambient temperature or in an oven at a specified temperature.

  • Property Testing: After curing, cut the foam into standard-sized samples and measure properties such as density, compressive strength, and cell structure (via microscopy).

Evaluation of Accelerators in Epoxy Resin Curing

This protocol describes a method to determine the effect of an accelerator on the curing characteristics of an epoxy resin system.

Materials:

  • Epoxy Resin (e.g., a Bisphenol A based epoxy)

  • Amine Curing Agent (e.g., a polyamidoamine)

  • Accelerator (this compound and alternatives)

Procedure:

  • Formulation Preparation: Pre-mix the epoxy resin with the accelerator at a specific concentration (e.g., 1-5 phr - parts per hundred of resin).

  • Curing Agent Addition: Add the stoichiometric amount of the amine curing agent to the epoxy-accelerator mixture.

  • Mixing: Mix the components thoroughly for a specified time (e.g., 2 minutes).

  • Gel Time Measurement: Monitor the mixture to determine the gel time. This can be done by periodically probing the mixture with a spatula until it no longer forms a continuous string.[18] A more precise method involves using a rheometer to determine the crossover point of the storage and loss moduli.[18]

  • Cure Time and Hardness: Cast the mixture into a mold. Periodically measure the Shore D hardness of the casting until it reaches a constant value, which indicates full cure.

  • Exotherm Measurement: For a more detailed analysis, differential scanning calorimetry (DSC) can be used to measure the heat flow during the curing reaction, providing information on the reaction kinetics and the total heat of reaction.[17]

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Polyurethane_Foam_Evaluation cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Polyol Masterbatch B Add Amine Catalyst A->B C Mix Components B->C D Add Isocyanate & Mix C->D E Pour into Mold D->E F Record Cream, Gel, & Tack-Free Times E->F G Cure Foam F->G H Test Physical Properties G->H

Workflow for Polyurethane Foam Catalyst Evaluation.

Epoxy_Resin_Evaluation cluster_prep_epoxy Preparation cluster_testing_epoxy Testing cluster_results_epoxy Results A Mix Epoxy Resin & Accelerator B Add Amine Curing Agent A->B C Mix Thoroughly B->C D Measure Gel Time C->D E Cast Sample C->E G Perform DSC Analysis C->G F Measure Hardness Over Time E->F H Determine Cure Profile F->H I Determine Reaction Kinetics G->I

Workflow for Epoxy Resin Accelerator Evaluation.

Conclusion

While direct, comprehensive data on the industrial application of this compound is limited, its structural similarity to established tertiary amine catalysts provides a strong basis for its potential use in polyurethane and epoxy systems. The high current cost suggests it is primarily a research chemical. For industrial applications, a thorough cost-benefit analysis would require a significant reduction in price to compete with existing alternatives like N,N-dimethylbenzylamine and N,N-dimethylcyclohexylamine.

The experimental protocols and comparative framework provided in this guide offer a systematic approach for researchers and developers to evaluate the performance of this compound against current industry standards. Such an evaluation is crucial to determine if its potential performance benefits, such as improved reaction control or final product properties, can justify its cost in a given application.

References

Safety Operating Guide

Navigating the Safe Disposal of 3-(aminomethyl)-N,N-dimethylaniline: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the disposal of 3-(aminomethyl)-N,N-dimethylaniline. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document outlines disposal procedures based on the closely related and hazardous compound, N,N-dimethylaniline, as a conservative and protective measure.

I. Immediate Safety and Personal Protective Equipment (PPE)

Before handling this compound for disposal, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks. The substance is considered toxic if swallowed, in contact with skin, or inhaled, and is suspected of causing cancer.[1][2][3]

Table 1: Required Personal Protective Equipment (PPE)

Body PartProtectionStandard/Specification
Eyes/Face Safety glasses with side-shields or chemical goggles. Face shield if splashing is a risk.Conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[4]
Hands Chemically resistant gloves (e.g., Butyl rubber, Viton®).
Body Protective clothing, such as a lab coat or chemical-resistant apron. In case of a large spill, a full chemical protection suit may be necessary.[5]
Respiratory Use in a well-ventilated area or with local exhaust ventilation. If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter for organic vapors and ammonia derivatives.[4][6]

II. Spill Management and Cleanup Protocol

In the event of a spill, immediate and appropriate action is crucial to prevent wider contamination and exposure.

Step 1: Evacuate and Ventilate

  • Immediately evacuate non-essential personnel from the spill area.

  • Ensure the area is well-ventilated to disperse vapors.

Step 2: Contain the Spill

  • For small spills, absorb the chemical with an inert, non-combustible material such as sand, silica gel, acid binder, or universal binder.[4] Do not use combustible materials like sawdust.[7]

  • For larger spills, dike the area to prevent spreading.

Step 3: Cleanup and Decontamination

  • Wearing the appropriate PPE, carefully collect the absorbed material into a suitable, closed, and labeled container for disposal.[4]

  • Do not flush the chemical into surface water or the sanitary sewer system.[4]

  • Wash the spill area with soap and plenty of water.

III. Waste Disposal Procedures

The disposal of this compound must be conducted in accordance with all applicable federal, state, and local regulations. Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste.[4]

1. Waste Characterization:

  • Based on the hazards of the related compound N,N-dimethylaniline, it is prudent to treat this compound as a hazardous waste.

2. Containerization:

  • Unused product and contaminated materials should be placed in clearly labeled, sealed containers.[2]

  • Do not mix with other waste streams unless explicitly instructed to do so by a qualified waste management professional.

3. Professional Disposal:

  • All waste containing this chemical must be disposed of through a licensed and approved waste disposal company.[1][2]

  • Provide the waste disposal company with a comprehensive SDS for N,N-dimethylaniline and any other available information to ensure proper handling and disposal.

4. Environmental Precautions:

  • Avoid release to the environment.[8] This chemical is toxic to aquatic life with long-lasting effects.[1][3]

IV. Quantitative Data for N,N-dimethylaniline (as a proxy)

The following table summarizes key quantitative data for N,N-dimethylaniline, which should be used as a reference for assessing the risks associated with this compound.

Table 2: Quantitative Hazard and Exposure Data for N,N-dimethylaniline

ParameterValueReference
ACGIH TLV (TWA) 5 ppm[4]
ACGIH TLV (STEL) 10 ppm[4]
OSHA PEL (TWA) 5 ppm[4]
Oral LD50 (Rat) 1410 mg/kg[7]
Dermal LD50 (Rabbit) 1770 mg/kg[7]

V. Disposal Workflow Diagram

The following diagram illustrates the general decision-making process for the disposal of this compound.

G Disposal Workflow for this compound A Chemical to be Disposed: This compound B Is there a specific SDS available? A->B C Follow specific SDS disposal instructions. B->C Yes D No specific SDS found. Treat as hazardous waste based on related compound (N,N-dimethylaniline). B->D No E Don appropriate PPE. D->E F Small Quantity / Spill E->F G Large Quantity / Unused Product E->G H Absorb with inert material (e.g., sand, vermiculite). F->H I Place in a labeled, sealed container. G->I H->I J Contact licensed hazardous waste disposal company. I->J K Arrange for pickup and disposal. J->K L Document waste disposal. K->L

Caption: Disposal decision workflow for this compound.

References

Essential Safety and Handling Guidance for 3-(aminomethyl)-N,N-dimethylaniline

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals must exercise extreme caution when handling 3-(aminomethyl)-N,N-dimethylaniline due to its significant potential hazards. This document provides essential safety protocols and logistical plans based on available data; however, it is imperative to obtain and review the substance-specific Safety Data Sheet (SDS) from the supplier before any handling, storage, or disposal activities.

Based on available GHS (Globally Harmonized System of Classification and Labelling of Chemicals) data, this compound is a hazardous substance that can cause severe health effects.

Hazard Summary:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Skin Corrosion/Irritation: Causes severe skin burns and irritation.[1]

  • Eye Damage/Irritation: Causes serious eye damage and irritation.[1]

Due to the lack of a publicly available, detailed Safety Data Sheet (SDS) for this compound, the following guidance is based on the known hazards and general best practices for handling hazardous aromatic amines.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical to minimize exposure risk. The following table outlines the recommended PPE for handling this substance.

Protection Type Recommended Equipment Rationale
Eye and Face Protection Chemical safety goggles and a full-face shield.Protects against splashes and vapors that can cause severe eye damage.
Skin Protection Chemical-resistant gloves (Nitrile or Neoprene recommended, check supplier for specific breakthrough times). Chemical-resistant apron or lab coat. Full-body protective clothing may be necessary for large quantities or in case of spills.Prevents skin contact, which can be harmful and cause severe burns.
Respiratory Protection A NIOSH-approved respirator with organic vapor cartridges. A self-contained breathing apparatus (SCBA) may be required for spills or in poorly ventilated areas.Protects against inhalation of harmful vapors.
Operational Plan: Step-by-Step Handling Procedures

1. Engineering Controls:

  • Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.

  • Ensure a safety shower and eyewash station are readily accessible and in good working order.

2. Personal Protective Equipment (PPE) Donning:

  • Before entering the handling area, don all required PPE as outlined in the table above.

  • Inspect gloves for any signs of degradation or puncture before use.

3. Handling the Chemical:

  • Carefully uncap the container, avoiding any splashes.

  • Use only compatible labware (e.g., glass, PTFE).

  • When transferring, pour slowly and carefully to avoid generating aerosols or splashes.

  • Keep the container sealed when not in use.

4. Decontamination:

  • After handling, thoroughly decontaminate all surfaces and equipment with an appropriate solvent (e.g., isopropanol), followed by soap and water.

  • Remove PPE in a manner that avoids self-contamination and dispose of it as hazardous waste.

  • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

1. Waste Segregation:

  • Segregate all waste contaminated with this chemical, including disposable PPE, pipette tips, and contaminated labware.

2. Waste Collection:

  • Collect liquid waste in a clearly labeled, sealed, and chemical-resistant container.

  • Collect solid waste in a designated, sealed hazardous waste bag or container.

3. Labeling:

  • Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".

4. Storage:

  • Store hazardous waste in a designated, well-ventilated, and secure area, away from incompatible materials.

5. Disposal:

  • Arrange for disposal through a licensed hazardous waste disposal company. Do not dispose of this chemical down the drain or in regular trash.[2][3]

Emergency Procedures

Spill:

  • Evacuate the immediate area.

  • Alert colleagues and the designated safety officer.

  • If safe to do so, and while wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., sand, vermiculite).

  • Collect the absorbed material into a sealed, labeled hazardous waste container.

  • Decontaminate the spill area.

Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Logical Workflow for Handling this compound

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Proceed if understood Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Handle in Fume Hood Handle in Fume Hood Prepare Work Area->Handle in Fume Hood Transfer Chemical Transfer Chemical Handle in Fume Hood->Transfer Chemical Seal Container Seal Container Transfer Chemical->Seal Container Decontaminate Decontaminate Seal Container->Decontaminate Dispose of Waste Dispose of Waste Decontaminate->Dispose of Waste Doff PPE Doff PPE Dispose of Waste->Doff PPE

References

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Retrosynthesis Analysis

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Reactant of Route 1
3-(aminomethyl)-N,N-dimethylaniline
Reactant of Route 2
3-(aminomethyl)-N,N-dimethylaniline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.